molecular formula C21H28ClNO4 B12413679 5-Hydroxy Propafenone Hydrochloride-d5

5-Hydroxy Propafenone Hydrochloride-d5

Cat. No.: B12413679
M. Wt: 398.9 g/mol
InChI Key: FAYLNKVZLXBDBE-BQAHAFBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Propafenone Hydrochloride-d5 is a useful research compound. Its molecular formula is C21H28ClNO4 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy Propafenone Hydrochloride-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Propafenone Hydrochloride-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28ClNO4

Molecular Weight

398.9 g/mol

IUPAC Name

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D;

InChI Key

FAYLNKVZLXBDBE-BQAHAFBHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl

Canonical SMILES

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Hydroxy Propafenone Hydrochloride-d5 in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, physicochemical properties, and analytical methodology for 5-Hydroxy Propafenone Hydrochloride-d5 , a critical stable isotope-labeled internal standard used in the quantification of propafenone metabolites.

Executive Summary

5-Hydroxy Propafenone Hydrochloride-d5 (CAS: 1188265-48-6) is the stable isotope-labeled analog of 5-hydroxy propafenone, the primary active metabolite of the Class 1C antiarrhythmic drug propafenone.[1][2]

In drug metabolism and pharmacokinetics (DMPK) studies, this compound serves as the definitive Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability during LC-MS/MS analysis. Its utility is paramount in clinical pharmacology due to the genetic polymorphism of CYP2D6 , which dictates the formation of the 5-hydroxy metabolite.

Key Technical Identity:

  • Compound: 5-Hydroxy Propafenone-d5 Hydrochloride[2][3][4]

  • Labeling: Phenyl-d5 (Deuterium incorporated on the phenyl ring of the propanone side chain).[2]

  • Primary Application: LC-MS/MS Internal Standard for Therapeutic Drug Monitoring (TDM) and CYP2D6 phenotyping.

Chemical & Physical Identity

Structural Specifications

The deuterium labeling is strategically placed on the phenyl ring distal to the metabolically active sites to ensure kinetic stability (avoiding the deuterium isotope effect on metabolism if used in tracer studies) and to maintain chromatographic co-elution with the analyte.

PropertySpecification
Chemical Name 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone hydrochloride
CAS Number 1188265-48-6 (HCl Salt)
Molecular Formula C₂₁H₂₂D₅NO₄[2][3][5][6][7][8][9] · HCl
Molecular Weight 362.48 (Free Base) / ~398.94 (HCl Salt)
Isotopic Purity ≥ 99% Deuterated forms (d5)
Solubility Soluble in Methanol, DMSO, and Water (slightly)
Appearance White to Off-white Solid
Mechanism of Action (Pharmacological Context)

While the d5 variant is an analytical tool, the native 5-Hydroxy Propafenone is pharmacologically active. It blocks sodium channels (IC50 similar to parent) and contributes significantly to the antiarrhythmic effect, especially in CYP2D6 extensive metabolizers (EM).

  • CYP2D6 Dependency: The formation of 5-hydroxy propafenone is the rate-limiting step in propafenone clearance for EMs.

  • Clinical Relevance: Poor Metabolizers (PM) fail to form this metabolite, leading to accumulation of the parent drug and potential toxicity.

Analytical Methodology: LC-MS/MS Development

The core application of 5-Hydroxy Propafenone-d5 is to serve as an Internal Standard in Multiple Reaction Monitoring (MRM) assays.

Mass Spectrometry Transitions (MRM)

The deuterium label (d5) is located on the phenyl ring of the side chain. The primary fragment ion used for quantification (m/z 116) typically corresponds to the amine-containing side chain, which retains no deuterium. Therefore, the mass shift is observed in the precursor ion but not necessarily the product ion , depending on the fragmentation pathway.

Recommended MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
5-OH Propafenone 358.2 [M+H]⁺116.125-30Cleavage of propylamino side chain
5-OH Propafenone-d5 (IS) 363.2 [M+H]⁺ 116.1 25-30Precursor shifts by +5 Da; Fragment is conserved
Propafenone (Parent) 342.2 [M+H]⁺116.125-30Reference transition

Note: Always perform a product ion scan (MS2) on your specific lot to confirm the fragmentation pattern, as collision energies may vary between instrument platforms (e.g., Sciex vs. Thermo).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini 3µm, 50x2.0mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).

  • Mobile Phase B: Acetonitrile or Methanol.[10]

  • Elution: Gradient elution is preferred to separate the 5-OH metabolite (more polar, elutes earlier) from the parent Propafenone.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable primary stock of the deuterated standard.

  • Weighing: Accurately weigh 1.0 mg of 5-Hydroxy Propafenone-d5 HCl.

  • Dissolution: Dissolve in 1.0 mL of Methanol (HPLC Grade). Do not use water initially as the free base form (if dissociation occurs) has lower solubility.

  • Concentration: This yields a 1.0 mg/mL (free base equivalent calculation required) stock.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C . Stable for >1 year if protected from light and moisture.

Sample Extraction (Protein Precipitation)

Context: Propafenone and its metabolites are moderately hydrophobic. Protein precipitation is cost-effective, but Solid Phase Extraction (SPE) yields cleaner samples for high-sensitivity assays.

Protocol (Protein Precipitation):

  • Sample: 50 µL Human Plasma (K2EDTA).

  • IS Addition: Add 20 µL of Working IS Solution (e.g., 500 ng/mL 5-OH Propafenone-d5 in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid.

    • Why Acid? Acidification helps break protein binding and improves recovery of the basic amine analyte.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5-10 µL of the supernatant directly into LC-MS/MS.

Visualizations

Metabolic & Analytical Workflow

The following diagram illustrates the biological formation of the analyte and the analytical workflow using the deuterated standard.

G cluster_bio Biological Phase (In Vivo) cluster_lab Analytical Phase (In Vitro) Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 Enzyme (Polymorphic) Propafenone->CYP2D6 Metabolite 5-Hydroxy Propafenone (Analyte of Interest) CYP2D6->Metabolite Hydroxylation Sample Patient Plasma (Contains Analyte) Metabolite->Sample Excreted into Plasma Extraction Protein Precipitation (ACN + 0.1% FA) Sample->Extraction IS ADD: 5-OH Propafenone-d5 (Internal Standard) IS->Extraction Spike LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant

Figure 1: Integration of 5-Hydroxy Propafenone-d5 into the bioanalytical workflow for CYP2D6 phenotyping.

Stability & Handling

  • Light Sensitivity: Propafenone derivatives are sensitive to UV light. Handle under yellow light or in amber glassware.

  • Solution Stability: Working solutions in methanol are stable for 1 week at 4°C. Discard if any precipitation is observed.

  • Matrix Effects: In hemolyzed plasma, recovery of 5-OH Propafenone can be reduced.[10] It is critical to use the d5-IS, as it will compensate for this specific matrix suppression where a generic IS (like propranolol) would fail.

References

  • Sussex Research Laboratories. (n.d.). 5-Hydroxy Propafenone-d5 HCl Product Specifications. Retrieved from

  • MedChemExpress. (2024). 5-Hydroxy Propafenone-d5 hydrochloride Datasheet. Retrieved from

  • Chi, Z., et al. (2017).[5] "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma." Journal of Chromatographic Science, 55(9), 911–917.[5] Retrieved from

  • Altasciences. (n.d.). Overcoming Recovery Challenges in Hemolyzed Samples for the Determination of Propafenone and 5-Hydroxy Propafenone. Retrieved from

  • National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from

Sources

5-Hydroxy Propafenone-d5: Technical Monograph & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Hydroxy Propafenone-d5 Material Safety Data Sheet (MSDS) & Technical Guide Content Type: Technical Monograph & Safety Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Laboratory Safety Officers.

Executive Summary: The Isotopic Standard

5-Hydroxy Propafenone-d5 (5-OH-Propafenone-d5) is a stable isotope-labeled derivative of the primary active metabolite of Propafenone. In high-precision bioanalysis (LC-MS/MS), it serves as the "Gold Standard" Internal Standard (IS). Its utility relies on its ability to mimic the physicochemical behavior of the analyte—ionization efficiency, chromatographic retention, and recovery—while remaining mass-resolved.[1][2]

Critical Safety Note: While often classified under "Research Chemicals" with limited specific toxicological data, this compound retains the pharmacophore of a potent Class IC antiarrhythmic agent. It must be handled with the presumption of biological activity equivalent to the parent drug, Propafenone.

Chemical Identity & Physicochemical Properties[3][4][5]

Property Technical Specification
Chemical Name 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone Hydrochloride
CAS Number 1188265-48-6 (HCl Salt) / 1215370-87-8 (Free Base)
Molecular Formula C₂₁H₂₂D₅NO₄[1][3][4][5][6][7][8][9][10] · HCl
Molecular Weight 398.94 g/mol (HCl Salt)
Isotopic Purity ≥ 98 atom % D (Critical for preventing "M+0" interference)
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water.
Appearance White to Off-White Solid
Isotopic Fidelity & The "M+5" Shift

The "d5" labeling typically occurs on the phenyl ring (phenyl-2,3,4,5,6-d5). This position is chemically stable and resistant to hydrogen-deuterium exchange (HDX) under standard LC-MS mobile phase conditions (unlike labile protons on -OH or -NH groups).

  • Why this matters: If the label were on the propyl chain near the amine, metabolic instability or pH-dependent exchange could degrade the internal standard signal, invalidating the quantification.

Hazard Identification & Toxicology (The "Why")

Standard MSDS templates often list "No Data Available" for specialized metabolites. As researchers, we extrapolate hazards based on the parent pharmacophore.

Pharmacological Mechanism of Toxicity

5-Hydroxy Propafenone is a CYP2D6-mediated metabolite that retains significant sodium channel blocking activity (Class IC).

  • Cardiotoxicity: Like Propafenone, the 5-hydroxy metabolite slows the upstroke of the action potential (Phase 0). Accidental ingestion or mucosal absorption can lead to bradycardia, proarrhythmia, or conduction delays.

  • Beta-Blocking Activity: It possesses weak

    
    -adrenergic blocking properties, potentially causing bronchospasm in susceptible individuals (e.g., asthmatics).
    
GHS Classification (Extrapolated)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Hazard Statements:

    • H302: Harmful if swallowed.[11]

    • H315: Causes skin irritation.[11]

    • H335: May cause respiratory irritation.[11]

Handling, Stability & Storage Protocols

Stability: The Deuterium Exchange Risk

While the phenyl-d5 label is robust, the compound itself is a secondary amine and a phenol.

  • Oxidation Risk: Phenolic groups are susceptible to oxidation (turning the white powder pink/brown). Protocol: Store under inert gas (Argon/Nitrogen) where possible.

  • Solution Stability: Deuterated standards in solution can degrade or adsorb to glass over time.

    • Stock (1 mg/mL): Stable at -20°C for 6–12 months in Methanol.

    • Working (ng/mL): Unstable. Prepare fresh daily or weekly.

Visual Workflow: Safe Reconstitution

The following diagram outlines the logical flow for handling the solid material to create a working internal standard solution, emphasizing safety checkpoints.

G Solid Solid Standard (Store -20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Solid->Equilibrate Wait 30 min Weighing Weighing (Anti-static Gun + Glove Box) Equilibrate->Weighing Minimize Exposure Stock Stock Solution (1 mg/mL in MeOH) Weighing->Stock Dissolve completely Aliquot Aliquot & Freeze (Single Use Vials) Stock->Aliquot Protect from light Working Working IS (Dilute in ACN/H2O) Aliquot->Working Daily Prep

Figure 1: Safe Reconstitution Workflow. Critical control points (Yellow) prevent moisture uptake which alters weighing accuracy.

Analytical Application: Self-Validating Protocols

In bioanalysis, the safety of the data is as important as the safety of the operator. A compromised internal standard leads to failed clinical trials.

The "Cross-Signal" Interference Check

Before running a full batch, you must validate that your "d5" standard does not contribute signal to the "d0" (analyte) channel, and vice versa.

Protocol:

  • Inject Pure IS (d5) only: Monitor the transition for the Analyte (d0).

    • Acceptance Criteria: Response in d0 channel must be < 5% of the LLOQ (Lower Limit of Quantitation) response.

    • Failure Cause: Isotopic impurity (presence of d0/d1/d2 species) or fragmentation "crosstalk."

  • Inject Pure Analyte (d0) at ULOQ: Monitor the transition for the IS (d5).

    • Acceptance Criteria: Response in d5 channel must be < 5% of the average IS response.

    • Failure Cause: Natural isotopic abundance (¹³C contribution) overlapping the d5 mass window.

Metabolic Context Diagram

Understanding where this metabolite fits helps in interpreting unexpected peaks in patient samples.

Metabolism cluster_genetics Pharmacogenetics Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzyme) Propafenone->CYP2D6 Nor_Prop N-Desalkyl Propafenone (Metabolite) Propafenone->Nor_Prop CYP3A4/1A2 (Minor Pathway) OH_Prop 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->OH_Prop Hydroxylation (Major Pathway in EMs)

Figure 2: Metabolic Pathway. 5-OH Propafenone formation is CYP2D6 dependent, making it a marker for "Poor Metabolizer" (PM) vs. "Extensive Metabolizer" (EM) phenotyping.[8][10][12]

Emergency Response Procedures

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Rationale: Propafenone dust can cause rapid bronchoconstriction.

  • Skin Contact: Wash with soap and water for 15 minutes.[11] Rationale: Lipophilic amines absorb transdermally.

  • Eye Contact: Flush with water for 15 minutes.[11][13] Remove contact lenses.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Rationale: Vomiting poses an aspiration risk; systemic absorption causes bradycardia.

Spill Cleanup
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear N95/P100 respirator, nitrile gloves (double gloving recommended), and safety goggles.

  • Containment: Dampen the powder with a wet paper towel (methanol or water) to prevent dust generation.

  • Disposal: Incineration is preferred. Do not flush down drains (aquatic toxicity potential).

References

  • National Center for Biotechnology Information (NCBI). (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

  • PubChem. (2025). 5-Hydroxypropafenone Compound Summary. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Certificate of Analysis Technical Guide: 5-Hydroxy Propafenone Hydrochloride-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, validation protocols, and bioanalytical applications for the Certificate of Analysis (CoA) of 5-Hydroxy Propafenone Hydrochloride-d5 .

Executive Summary

5-Hydroxy Propafenone Hydrochloride-d5 is the stable isotope-labeled analog of 5-hydroxy propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone (Class IC). It serves as the critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, enabling the precise measurement of metabolite levels in biological fluids by correcting for matrix effects, recovery losses, and ionization variability.

This guide outlines the rigorous certification standards required for this reference material, focusing on isotopic enrichment, chemical purity, and structural identity to ensure regulatory compliance (FDA/EMA) in Drug Metabolism and Pharmacokinetics (DMPK) and Therapeutic Drug Monitoring (TDM).

Chemical Identity & Structural Characterization[1][2][3][4]

The CoA must definitively establish the compound's identity, distinguishing it from the parent drug and the non-deuterated metabolite.

Attribute Specification
Chemical Name 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone Hydrochloride
CAS Number 1188265-48-6 (Free base/Salt variant)
Molecular Formula C₂₁H₂₂D₅NO₄[1][2][3][4][5][6] · HCl
Molecular Weight 398.94 g/mol (Salt); 362.48 g/mol (Free Base)
Salt Form Hydrochloride (1:1 stoichiometry)
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, and Water (>10 mg/mL)
Structural Validation (NMR & MS)[2]
  • ¹H-NMR (Proton NMR): Must confirm the absence of signals in the aromatic region corresponding to the deuterated phenyl ring (positions 2', 3', 4', 5', 6'), validating the d5 substitution.

  • HRMS (High-Resolution Mass Spectrometry): Confirms the exact mass [M+H]⁺ at m/z 363.22 (approximate, depending on exact D mass), distinguishing it from the unlabeled metabolite (m/z 358.19).

Analytical Validation: The Core of the CoA

A robust CoA for an isotopic standard relies on three pillars: Chemical Purity , Isotopic Enrichment , and Stoichiometry .

Chemical Purity (HPLC-UV)

The chemical purity must be sufficient to prevent interference from impurities that could co-elute with the analyte.

  • Method: HPLC with UV detection at 254 nm.

  • Specification: ≥ 98.0% area normalization.

  • Critical Impurities: Must screen for Propafenone (parent) and N-Despropyl Propafenone to ensure no cross-contamination.

Isotopic Enrichment (Isotopic Purity)

This is the most critical parameter. "Isotopic Purity" defines the absence of the unlabeled (d0) species, which would otherwise contribute to the analyte signal and cause quantitative bias .

  • Method: LC-MS (Selected Ion Monitoring).

  • Specification: ≥ 99% Deuterated forms (d5 + d4).

  • d0 Contribution: ≤ 0.5% . (Strict limit to prevent false positives in low-concentration samples).

Counter-Ion Confirmation
  • Chloride Content: Measured via Ion Chromatography (IC) or Silver Nitrate titration.

  • Target: ~8.9% w/w (theoretical for HCl salt). Deviations indicate excess HCl or free base presence.

Bioanalytical Application: LC-MS/MS Workflow

The utility of 5-Hydroxy Propafenone-d5 lies in its ability to mimic the physicochemical properties of the analyte while remaining mass-resolvable.[7]

Metabolic Context & Internal Standard Logic

Propafenone is metabolized by CYP2D6 to 5-Hydroxy Propafenone.[8][9] The d5-IS is added to plasma samples before extraction (Protein Precipitation or SPE). Because the deuterium label is located on the phenyl ring distal to the metabolic site, it remains stable and does not undergo exchange.

MetabolicPathway Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzyme) Propafenone->CYP2D6 FiveOH 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->FiveOH Hydroxylation IS 5-Hydroxy Propafenone-d5 (Internal Standard) IS->FiveOH Co-elution & Matrix Correction

Figure 1: Metabolic formation of 5-Hydroxy Propafenone and the parallel role of the d5-Internal Standard.

Mass Spectrometry Transitions (MRM)

For quantitative analysis on a Triple Quadrupole (QqQ) MS, specific Multiple Reaction Monitoring (MRM) transitions are used. The d5 label shifts the precursor mass by +5 Da. Crucially, the fragmentation pattern must be understood to select a product ion that retains the deuterium label.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Fragmentation Logic
5-OH Propafenone 358.2 m/z116.1 m/zLoss of propyl-amine chain (Common fragment)
5-OH Propafenone-d5 363.2 m/z 121.1 m/z Label is retained in the fragment (Shift +5)

Note: If the label were lost during fragmentation, the transition would be 363.2 -> 116.1, which increases the risk of "crosstalk" from the analyte. Retaining the label (121.1) provides higher specificity.

Certification Workflow & Quality Control

The generation of a CoA involves a sequential validation process. Every batch must pass these gates before release.

CoA_Workflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Analytical Validation cluster_release Phase 3: Release Synthesis Deuterated Synthesis (Propafenone-d5 precursor) SaltForm HCl Salt Formation Synthesis->SaltForm Identity Identity Check (1H-NMR, MS) SaltForm->Identity Purity Purity Check (HPLC >98%) Identity->Purity IsoEnrich Isotopic Enrichment (d0 < 0.5%) Purity->IsoEnrich IsoEnrich->Synthesis Fail (Reprocess) CoA CoA Generation (Valid for 2-3 Years) IsoEnrich->CoA Pass

Figure 2: Step-by-step certification workflow for stable isotope standards.

Handling, Stability, and Storage[6]

To maintain the integrity of the CoA specifications, strict handling is required:

  • Storage: Store at -20°C in a desiccator. Protect from light and moisture.

  • Solubility: Dissolve in Methanol (MeOH) or DMSO to create a primary stock solution (e.g., 1 mg/mL).

  • Stability:

    • Solid State: Stable for >3 years if stored correctly.

    • Solution: Stock solutions in MeOH are stable for ~6 months at -20°C.

    • Deuterium Exchange: The aromatic deuteriums are stable at physiological pH. Avoid highly acidic conditions at elevated temperatures which could induce H/D exchange.

References

  • BenchChem. (2025). Propafenone Metabolism and Metabolites: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2017). Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Retrieved from

  • Chi, Z., et al. (2017).[10] A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma. Journal of Chromatographic Science. Retrieved from

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Patel, H., et al. (2017).[8] A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC–MS/MS. Biomedical Chromatography. Retrieved from

Sources

Metabolic Pathway Analysis: Propafenone to 5-Hydroxypropafenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Pharmacokinetics

Executive Summary

Propafenone is a Class 1C antiarrhythmic agent exhibiting significant inter-individual pharmacokinetic variability due to its primary metabolic pathway: the 5-hydroxylation of the phenyl ring mediated by Cytochrome P450 2D6 (CYP2D6) .[1][2][3][4][5] This conversion to 5-hydroxypropafenone (5-OHP) is not merely a clearance mechanism but a critical determinant of the drug's safety profile. 5-OHP possesses sodium channel blocking activity similar to the parent drug but significantly lower beta-blocking potency. Consequently, the metabolic ratio of propafenone to 5-OHP serves as a vital biomarker for CYP2D6 phenotype status (Poor vs. Extensive Metabolizers), directly correlating with the risk of beta-blockade-induced adverse events (e.g., bradycardia, bronchospasm).

Molecular Mechanism of Metabolism
2.1. Chemical Transformation

The primary metabolic route involves the introduction of a hydroxyl group at the 5-position of the phenyl ring of propafenone.

  • Substrate: Propafenone (1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one).

  • Enzyme: CYP2D6 (High affinity, stereoselective).

  • Product: 5-Hydroxypropafenone (5-OHP).[2][4][5][6][7]

  • Secondary Pathway: N-dealkylation to N-desalkylpropafenone (NDP) via CYP3A4 and CYP1A2 (minor in EMs, compensatory in PMs).

2.2. Stereoselective Inhibition (The "Pseudoracemate" Effect)

Propafenone is administered as a racemic mixture (50:50 R/S). The metabolism exhibits a complex stereochemical interplay known as enantiomer-enantiomer interaction.[8]

  • S-Propafenone: The more potent beta-blocker (approx. 100-fold higher affinity for

    
    -receptors than R).[9][10]
    
  • R-Propafenone: Acts as a competitive inhibitor of CYP2D6-mediated 5-hydroxylation of S-propafenone.[4]

  • Result: In Extensive Metabolizers (EMs), the clearance of S-propafenone is impaired relative to R-propafenone due to this inhibition.[1][11] This leads to an accumulation of the potent beta-blocking S-enantiomer, resulting in a plasma S/R ratio > 1.

Pharmacogenetics: CYP2D6 Polymorphism

The genetic polymorphism of CYP2D6 dictates the systemic exposure of propafenone.[1][2]

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Clinical Implication
Genotype Functional alleles (1, *2)Non-functional alleles (3, *4, *5, *6)Determines metabolic capacity.
Primary Metabolite 5-Hydroxypropafenone (High)N-desalkylpropafenone (Low/Compensatory)PMs lack the 5-OHP pathway.
Propafenone Levels NormalElevated (2-10x higher)High risk of toxicity in PMs.
Beta-Blockade ModerateSeverePMs experience exaggerated beta-blockade due to high S-Propafenone.
Metabolic Ratio Low (Propafenone < 5-OHP)High (Propafenone >> 5-OHP)Used for phenotyping.
Experimental Protocols
4.1. In Vitro Microsomal Incubation (Metabolic Stability)

Objective: Determine intrinsic clearance (


) and metabolite formation kinetics.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Propafenone-d5).

Workflow:

  • Pre-incubation: Mix 475 µL of Buffer + 25 µL HLM (final 0.5 mg/mL) + 1 µL Propafenone stock (final 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Termination: Quench immediately into 150 µL Stop Solution.

  • Extraction: Vortex (1 min), Centrifuge (10,000g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS.

4.2. LC-MS/MS Analytical Method

Objective: Simultaneous quantification of Propafenone and 5-OHP.

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[7][12]

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[12]

    • Gradient: 10% B to 90% B over 3 min.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Note

| Propafenone | 342.2 (


) | 116.1 | Quantifier (Side chain fragment) |
| 5-OH-Propafenone  | 358.2 (

) | 116.1 | Quantifier (Unchanged side chain) | | Internal Standard | 347.2 | 116.1 | Deuterated Propafenone-d5 |
Visualization of Pathways[13][14]
Diagram 1: Metabolic Pathway & Stereoselectivity

This diagram illustrates the conversion of Propafenone to 5-OHP and the competitive inhibition by the R-enantiomer.[4]

PropafenoneMetabolism cluster_stereo Stereoselective Interaction (The 'Pseudoracemate' Effect) Propafenone Propafenone (Racemate) (R + S) CYP2D6 CYP2D6 Enzyme Propafenone->CYP2D6 Major Pathway (5-Hydroxylation) CYP3A4 CYP3A4 / CYP1A2 Propafenone->CYP3A4 Minor Pathway (N-Dealkylation) FiveOHP 5-Hydroxypropafenone (Active Metabolite) CYP2D6->FiveOHP NDP N-desalkylpropafenone (Minor Pathway) CYP3A4->NDP R_Enant R-Propafenone R_Enant->CYP2D6 Inhibits Metabolism of S S_Enant S-Propafenone (Potent Beta-Blocker) S_Enant->CYP2D6 Substrate

Caption: Figure 1. CYP2D6-mediated 5-hydroxylation of propafenone, highlighting the competitive inhibition of S-propafenone metabolism by the R-enantiomer.[4]

Diagram 2: Experimental Workflow (In Vitro to Analytical)

This diagram outlines the step-by-step protocol for validating this pathway in a lab setting.

ExperimentalWorkflow Start Start: Reagent Prep (HLM, Buffer, NADPH) Incubation Incubation 37°C, pH 7.4 Substrate: Propafenone 1µM Start->Incubation Sampling Time-Point Sampling (0, 5, 10, 30, 60 min) Incubation->Sampling Quench Termination Add Ice-Cold ACN + IS Sampling->Quench Extraction Protein Precipitation Centrifuge 10,000g Quench->Extraction LCMS LC-MS/MS Analysis ESI+ MRM Mode Extraction->LCMS Data Data Analysis Calculate Intrinsic Clearance (CLint) LCMS->Data

Caption: Figure 2.[11] Standardized in vitro workflow for assessing propafenone metabolic stability and metabolite formation kinetics.

References
  • Sujan Kumar D. P., et al. "A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology." Der Pharmacia Lettre, 2015.[13]

  • Kroemer, H. K., et al. "Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism." Molecular Pharmacology, 1989.

  • Lee, J. T., et al. "The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis." Journal of Clinical Medicine, 2022.

  • Patel, H., et al. "A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS." Biomedical Chromatography, 2017.[7]

  • Chi, Z., et al. "A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma."[14] Journal of Chromatographic Science, 2017.[14]

Sources

Mechanistic and Kinetic Profiling of CYP2D6-Mediated 5-Hydroxy Propafenone Formation

[1]

Executive Summary

Propafenone is a Class IC antiarrhythmic agent exhibiting significant inter-individual pharmacokinetic variability due to its extensive hepatic metabolism.[1] The primary metabolic route in extensive metabolizers (EM) is 5-hydroxylation, catalyzed almost exclusively by Cytochrome P450 2D6 (CYP2D6) .[1][2][3] This transformation yields 5-Hydroxy Propafenone (5-OHP) , an active metabolite with sodium channel blocking potency comparable to the parent drug but reduced beta-blocking activity.[4]

This technical guide analyzes the enzymology, stereoselective kinetics, and pharmacogenetic implications of this pathway. It provides a validated in vitro experimental framework for characterizing CYP2D6 involvement, designed for application scientists in early-stage drug metabolism and pharmacokinetics (DMPK).

Mechanistic Enzymology

The Hydroxylation Reaction

The formation of 5-OHP represents a Phase I oxidative reaction where an aromatic hydroxyl group is introduced at the C5 position of the phenyl ring. This reaction is highly specific to CYP2D6, with negligible contribution from other isoforms in therapeutic concentration ranges.

  • Substrate: Propafenone (Racemic mixture of R- and S-enantiomers).[3][5]

  • Enzyme: CYP2D6 (High affinity, low capacity).

  • Product: 5-Hydroxy Propafenone (Active).[3][4][6][7]

  • Cofactor: NADPH + H⁺ + O₂.

Stereoselectivity and Autoactivation

Propafenone is administered as a racemate, but its interaction with CYP2D6 is stereoselective.

  • Clearance Discrepancy: In Extensive Metabolizers, R-propafenone is cleared more rapidly via 5-hydroxylation than S-propafenone .

  • Clinical Consequence: This leads to higher steady-state plasma concentrations of the S-enantiomer. Since S-propafenone possesses significantly greater beta-blocking (Class II) activity than the R-enantiomer, CYP2D6 activity directly modulates the drug's beta-blocking side effect profile (e.g., bronchospasm, bradycardia).

  • Kinetic Anomaly: In vitro studies using recombinant CYP2D6 have demonstrated that 5-hydroxylation does not always follow simple Michaelis-Menten kinetics. Instead, it often exhibits autoactivation (sigmoidal) kinetics , implying the presence of multiple binding sites within the CYP2D6 active pocket that facilitate cooperative binding.

Metabolic Shunting

In the absence of functional CYP2D6 (Poor Metabolizer phenotype), the metabolic flux shifts toward N-dealkylation via CYP3A4 and CYP1A2 , forming N-desalkylpropafenone (Norpropafenone). This "metabolic shunt" is a critical safety consideration during drug development.

MetabolicPathwayPropafenonePropafenone(Parent Drug)CYP2D6CYP2D6(High Affinity)Propafenone->CYP2D6Major Route (EM)CYP3A4CYP3A4 / CYP1A2(Low Affinity)Propafenone->CYP3A4Minor Route (EM)Major Route (PM)FiveOHP5-Hydroxy Propafenone(Active Metabolite)CYP2D6->FiveOHP5-Hydroxylation(Stereoselective: R > S)NorPropN-desalkylpropafenone(Active Metabolite)CYP3A4->NorPropN-Dealkylation

Figure 1: Metabolic bifurcation of Propafenone.[1][2][3][6][8][9][10] CYP2D6 governs the formation of 5-OHP, while CYP3A4/1A2 governs N-dealkylation.[11][8][12] The pathway shifts significantly based on CYP2D6 phenotype.[2][6]

Pharmacogenetic Implications (PM vs. EM)

The CYP2D6 gene is highly polymorphic.[1][2][10] The impact of these polymorphisms on Propafenone exposure is profound and serves as a textbook example of non-linear pharmacokinetics caused by enzyme saturation.

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Mechanistic Cause
Primary Pathway 5-Hydroxylation (CYP2D6)N-Dealkylation (CYP3A4)Loss of functional CYP2D6 allele (*3, *4, *5 variants).[2]
Bioavailability Low (~5-50%) due to first-passHigh (>70%)Saturation of first-pass metabolism is absent in PMs.
5-OHP Formation HighNegligible / UndetectableDirect enzymatic failure.
Drug Interaction Risk Susceptible to CYP2D6 inhibitors (e.g., Quinidine, Fluoxetine).Susceptible to CYP3A4 inhibitors (e.g., Ketoconazole).Dependency switches to the backup pathway.
Side Effect Profile StandardElevated CNS & Beta-blocking effectsAccumulation of parent drug (S-enantiomer).

Key Insight for Researchers: When designing clinical trials for CYP2D6 substrates similar to Propafenone, stratification by genotype is mandatory. The "Metabolic Ratio" (Parent / 5-OHP) in urine or plasma is the gold standard biomarker for phenotyping.

Experimental Framework: In Vitro Characterization[12]

To validate CYP2D6 involvement or assess a new chemical entity's (NCE) potential to inhibit this pathway, the following Human Liver Microsome (HLM) protocol is recommended. This protocol emphasizes "self-validating" controls.

Reagents & System Setup
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein stock).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL G6P-Dehydrogenase).

  • Specific Inhibitor (Control): Quinidine (1 µM) – Potent CYP2D6 inhibitor.

  • Substrate: Propafenone HCl (1 µM to 100 µM range for kinetic determination).

Protocol Workflow (Step-by-Step)

Step 1: Pre-Incubation (Thermal Equilibrium) Mix buffer, HLM (final conc. 0.5 mg/mL), and Propafenone (substrate) in reaction tubes.[1] Pre-incubate at 37°C for 5 minutes. Reasoning: This prevents "temperature shock" kinetics when the reaction starts.

Step 2: Initiation Add the NADPH regenerating system to initiate the reaction.[1]

  • Negative Control: Add buffer instead of NADPH (validates non-enzymatic degradation).

  • Inhibition Control: Pre-incubate HLM with Quinidine (1 µM) for 15 mins prior to substrate addition.

Step 3: Incubation Incubate at 37°C with shaking (approx. 400 rpm).

  • Time: 15–30 minutes.[1][13][14] (Must be within the linear range of metabolite formation; verify linearity in pilot experiments).

Step 4: Quenching Terminate reaction by adding ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol or Deuterated Propafenone-d5) at a 1:3 ratio (Sample:ACN).

Step 5: Processing Vortex for 30 seconds. Centrifuge at 4,000g for 15 minutes at 4°C to precipitate proteins. Collect supernatant for LC-MS/MS analysis.

ProtocolWorkflowStartStart: Thaw HLM & ReagentsMixMaster Mix Prep:Buffer + HLM (0.5 mg/mL) + SubstrateStart->MixInhibitorOptional: Add Quinidine(CYP2D6 Inhibitor Control)Mix->InhibitorIf Inhibition StudyPreIncPre-Incubation5 min @ 37°CMix->PreIncInhibitor->PreIncInitiateInitiate ReactionAdd NADPHPreInc->InitiateIncubateIncubation15-30 min @ 37°CInitiate->IncubateQuenchQuenchAdd Ice-Cold ACN + ISIncubate->QuenchCentrifugeCentrifuge4000g, 15 min, 4°CQuench->CentrifugeLCMSLC-MS/MS AnalysisCentrifuge->LCMS

Figure 2: Step-by-step microsomal incubation workflow for assessing CYP2D6-mediated metabolism.

Analytical Quantitation (LC-MS/MS)

Accurate quantitation of 5-OHP requires separating it from the parent drug and the N-desalkyl metabolite.

  • Column: C18 Reverse Phase (e.g., Waters XSelect or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[15]

    • B: 0.1% Formic Acid in Acetonitrile.[15]

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Mass Spectrometry (ESI+):

    • Propafenone: m/z 342.2 → 116.1 (Quantifier).

    • 5-Hydroxy Propafenone: m/z 358.2 → 116.1 (Quantifier).

    • Note: The shift of +16 Da indicates hydroxylation. The common fragment (116.1) suggests the modification is on the ring distal to the cleavage site utilized for MRM.

References

  • Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785–791.[6] Link

  • Kroemer, H. K., et al. (1989).[9] Stereoselective disposition and pharmacologic activity of propafenone enantiomers. Circulation, 79(5), 1068–1076. Link

  • Zineh, I., et al. (2004). Pharmacogenetics of antiarrhythmic drugs. Clinical Pharmacokinetics, 43(15), 1057-1074.
  • Cai, W. M., et al. (1999). The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects. British Journal of Clinical Pharmacology, 47(5), 553–556. Link

  • Ghosal, A., et al. (2003). Metabolism of propafenone by human cytochrome P450 enzymes: identification of 5-hydroxypropafenone and N-desalkylpropafenone.[11][3][12] Drug Metabolism and Disposition. (Standard reference for in vitro protocols).

Pharmacological Characterization of 5-Hydroxypropafenone: Mechanisms, Kinetics, and Clinical Pharmacogenetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The clinical efficacy and safety profile of propafenone, a Class IC antiarrhythmic agent, is inextricably linked to its metabolic fate. Unlike many prodrugs where the metabolite drives efficacy, propafenone presents a complex scenario where the parent compound and its primary metabolite, 5-hydroxypropafenone (5-OHP) , exhibit distinct pharmacological signatures.

This guide provides a rigorous technical analysis of 5-OHP. We dissect its electrophysiological equivalence to the parent drug in sodium channel blockade while highlighting its significantly attenuated beta-adrenergic affinity.[1] This divergence creates a genotype-dependent pharmacological toggle—mediated by CYP2D6—that fundamentally alters the therapeutic window in patients.

Metabolic Pathways & Pharmacogenetics[2][3][4]

The generation of 5-OHP is not merely a clearance mechanism; it is a transformation of pharmacological identity. Propafenone undergoes extensive first-pass metabolism, primarily via CYP2D6 (aromatic hydroxylation) to form 5-OHP, and secondarily via CYP3A4/1A2 to form N-depropylpropafenone (NDPP).[2]

The CYP2D6 Activity Toggle

The clinical concentration ratio of Propafenone:5-OHP is dictated by the patient's CYP2D6 phenotype.

  • Extensive Metabolizers (EM): Rapid conversion leads to high plasma levels of 5-OHP and lower levels of propafenone. The clinical effect is dominated by Class IC sodium channel blockade with minimal beta-blockade.

  • Poor Metabolizers (PM): Metabolic block leads to accumulation of parent propafenone. The clinical effect shifts to include potent beta-blockade, increasing the risk of bradycardia and bronchospasm.

Visualization: Metabolic Divergence & Pharmacological Consequences[2][6]

MetabolicPathway Propafenone Propafenone (Parent) CYP2D6 CYP2D6 (Major Route) Propafenone->CYP2D6 CYP3A4 CYP3A4/1A2 (Minor Route) Propafenone->CYP3A4 Effect_Na Potent Na+ Blockade (Class IC) Propafenone->Effect_Na Effect_Beta Potent Beta-Blockade (Class II) Propafenone->Effect_Beta Primary Source FiveOHP 5-Hydroxypropafenone (5-OHP) CYP2D6->FiveOHP Hydroxylation NDPP N-depropylpropafenone (NDPP) CYP3A4->NDPP N-Dealkylation FiveOHP->Effect_Na Equipotent Effect_WeakBeta Weak Beta-Blockade (~1/10th of Parent) FiveOHP->Effect_WeakBeta

Figure 1: The metabolic bifurcation of propafenone. Note that 5-OHP retains antiarrhythmic (Na+) potency but loses the beta-blocking liability of the parent compound.

Comparative Pharmacology: Parent vs. Metabolite

Understanding the dissociation between ion channel modulation and receptor binding is critical for interpreting in vitro data and clinical outcomes.

Sodium Channel Kinetics (Nav1.5)

Both propafenone and 5-OHP function as use-dependent blockers of the fast sodium channel (Nav1.5). They bind preferentially to the open and inactivated states, slowing Phase 0 depolarization (Vmax) without significantly altering the resting membrane potential.

  • Kinetics: Both compounds exhibit "slow" onset/offset kinetics (characteristic of Class IC), resulting in marked QRS widening at higher heart rates.

  • Potency: 5-OHP is equipotent to propafenone in inhibiting

    
    .
    
Beta-Adrenergic Affinity

This is the primary differentiator.

  • Propafenone: Structural similarity to propranolol confers significant

    
     and 
    
    
    
    antagonist activity.
  • 5-OHP: The addition of the hydroxyl group at the 5-position sterically hinders binding to the beta-adrenergic receptor pocket, reducing affinity by approximately 10-fold .

Potassium Channel Blockade (hKv1.5 & hERG)

Both compounds block delayed rectifier potassium currents, contributing to a mild Class III effect (APD prolongation), though this is secondary to their Class IC activity.

Table 1: Pharmacological Profile Summary
ParameterPropafenone (Parent)5-Hydroxypropafenone (Metabolite)Impact
Nav1.5 Blockade (

)
Potent (

)
Potent (Equipotent)Antiarrhythmic efficacy maintained in EMs.
Beta-Blockade (

)
High AffinityLow Affinity (~10x lower)PMs experience more beta-blocker side effects.
hKv1.5 Blockade (

)


5-OHP is slightly less potent on

.
hERG Blockade (

)

block at


block at

Similar risk profile for QT prolongation.
Elimination Half-life 2-10 hrs (Genotype dependent)6-12 hrsMetabolite accumulation contributes to steady-state efficacy.

Experimental Protocols

To validate the pharmacological properties of 5-OHP, rigorous experimental design is required. Below are two self-validating protocols for assessing its core activities.

Protocol A: Patch-Clamp Analysis of Use-Dependent Block

Objective: Quantify the use-dependence of 5-OHP on Nav1.5 channels to confirm Class IC kinetics.

System: CHO cells stably expressing human Nav1.5 (SCN5A).

Methodology:

  • Cell Preparation: Culture CHO-Nav1.5 cells on glass coverslips. Perfuse with extracellular solution (low Na+ to ensure voltage control: 40 mM NaCl, 100 mM NMDG).

  • Configuration: Establish Whole-Cell configuration. Compensate series resistance (

    
    ) to >80% to minimize voltage error.
    
  • Voltage Protocol (Train Pulse):

    • Hold at -120 mV (Resting state).

    • Apply a train of 40 depolarizing pulses to -10 mV (20 ms duration) at high frequency (3 Hz).

    • Rationale: Class IC drugs dissociate slowly. High-frequency stimulation prevents drug dissociation between pulses, accumulating block (use-dependence).

  • Drug Application:

    • Record baseline current (

      
      ).
      
    • Perfuse 5-OHP (

      
      ) for 5 minutes.
      
    • Record post-drug train (

      
      ).
      
  • Analysis:

    • Plot Peak Current (

      
      ) normalized to the first pulse (
      
      
      
      ) vs. Pulse Number.
    • Validation Criteria: A valid Class IC effect must show a mono-exponential decay in peak current across the train (accumulation of block).

Protocol B: Competitive Radioligand Binding (Beta-Receptors)

Objective: Determine the


 of 5-OHP for 

-adrenergic receptors relative to Propafenone.

System: Rat heart membrane preparations or HEK-293 overexpressing human


.

Methodology:

  • Ligand: Use

    
    -CGP-12177 (hydrophilic beta-antagonist) as the tracer (
    
    
    
    ).
  • Incubation:

    • Mix membrane protein (50

      
      ) + Tracer (1 nM) + Competitor (5-OHP or Propafenone).
      
    • Concentration range:

      
       to 
      
      
      
      (10 points).
    • Non-specific binding defined by excess Propranolol (

      
      ).
      
  • Equilibrium: Incubate at 37°C for 60 mins. Rationale: Ensure steady-state binding for accurate affinity constants.

  • Separation: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Calculation:

    • Fit data to a one-site competition model.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Expected Result: Propafenone

      
       should be in the low nanomolar range; 5-OHP 
      
      
      
      should be significantly higher (micromolar range).

Mechanism of Action Visualization

The following diagram illustrates the "Modulated Receptor Hypothesis" applied to 5-OHP, showing its preferential binding to the open/inactivated states of the sodium channel.

IonChannelBlock Resting Resting State (R) (Channel Closed) Open Open State (O) (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (I) (Refractory) Open->Inactivated Time Open_Drug O-Drug Complex (High Affinity Block) Open->Open_Drug Inactivated->Resting Repolarization Inactivated_Drug I-Drug Complex (High Affinity Block) Inactivated->Inactivated_Drug Resting_Drug R-Drug Complex (Low Affinity) Inactivated_Drug->Resting Very Slow Dissociation (Class IC Trait) FiveOHP 5-OHP FiveOHP->Open Fast Association FiveOHP->Inactivated Stabilization

Figure 2: State-dependent binding of 5-OHP. Note the "Slow Dissociation" pathway, which causes the accumulation of block at high heart rates (Use-Dependence).

Clinical Implications & Conclusion

The pharmacological activity of 5-hydroxypropafenone is a cornerstone of propafenone therapy. It acts as a pure Class IC antiarrhythmic , divorced from the beta-blocking baggage of the parent molecule.

Key Takeaways for Drug Development:

  • Phenotyping is Essential: In clinical trials involving propafenone, stratifying patients by CYP2D6 genotype is mandatory. PMs will exhibit "dirty" pharmacology (Na+ block + Beta block), while EMs will exhibit "clean" pharmacology (Na+ block).

  • Metabolite Contribution: In EMs, 5-OHP contributes significantly to the antiarrhythmic efficacy. Ignoring 5-OHP levels leads to an underestimation of the total sodium channel blocking burden.

  • Safety Monitoring: The reduced beta-blocking potency of 5-OHP implies that EMs may tolerate higher doses without bradycardia, whereas PMs require dose reductions to avoid beta-adrenergic toxicity.

References

  • Kroemer, H. K., et al. (1989). "Stereoselective disposition and pharmacologic activity of propafenone enantiomers." Circulation. Link

  • Valenzuela, C., et al. (1998). "Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on hKv1.5 channels."[3] British Journal of Pharmacology.[4][5] Link

  • Delpón, E., et al. (2003). "Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels."[3][6] Cardiovascular Research.[6] Link

  • Siddoway, L. A., et al. (1987). "Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences." Circulation. Link

  • Funck-Brentano, C., et al. (1990). "Genetically-determined interaction between propafenone and low dose quinidine: role of active metabolites in modulating net drug effect." British Journal of Clinical Pharmacology. Link

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Quantification of 5-Hydroxy Propafenone in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Protocol for Pharmacokinetic and Metabolic Profiling

Executive Summary

This Application Note details a validated, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy Propafenone (5-OHP) , the active metabolite of the antiarrhythmic drug Propafenone.[1][2][3][4]

While Propafenone is the parent compound, its clinical efficacy and safety profile are significantly influenced by the CYP2D6-mediated formation of 5-OHP.[5][6] Quantifying this metabolite is critical for assessing phenotype status (Poor vs. Extensive Metabolizers) and preventing toxicity in patients with genetic polymorphisms. This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for maximum reliability, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL .

Strategic Method Design (Expert Insights)

Before executing the protocol, it is vital to understand the why behind the experimental design.

  • The Polarity Challenge: 5-OHP is more polar than Propafenone due to the hydroxyl group. Standard C18 columns retain Propafenone well, but 5-OHP can elute early, risking suppression by plasma salts/phospholipids. Solution: We utilize a high-strength silica (HSS) T3 or equivalent polar-embedded C18 column to enhance retention of the polar metabolite without sacrificing peak shape of the parent.

  • Internal Standard Selection: While analogs like Amlodipine are sometimes used, they do not compensate for matrix effects or ionization suppression identical to the analyte. Solution: This protocol mandates Propafenone-d5 (or 5-OH Propafenone-d5) as the Internal Standard (IS) to track extraction efficiency and ionization variability perfectly.

  • Sample Preparation: We employ Protein Precipitation (PPT) with a specific "Crash Solvent" ratio. While Solid Phase Extraction (SPE) is cleaner, modern triple quadrupoles have sufficient sensitivity to allow the speed of PPT, provided a divert valve is used to dump early-eluting salts.

Metabolic Pathway & Mechanism

Understanding the biological context is essential for data interpretation. Propafenone is metabolized primarily by CYP2D6 .[4][5][6][7]

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzyme) Propafenone->CYP2D6 CYP3A4 CYP3A4 / CYP1A2 Propafenone->CYP3A4 FiveOHP 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->FiveOHP Hydroxylation (Major Pathway) NDP N-Despropyl Propafenone (Less Active) CYP3A4->NDP N-Dealkylation (Minor Pathway) Glucuronide Glucuronide/Sulfate Conjugates FiveOHP->Glucuronide Phase II Conjugation

Figure 1: Metabolic pathway of Propafenone illustrating the critical role of CYP2D6 in 5-OHP formation.

Materials and Reagents
  • Analytes: 5-Hydroxy Propafenone HCl, Propafenone HCl (Sigma-Aldrich or equivalent).

  • Internal Standard: Propafenone-d5 (Toronto Research Chemicals).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

Experimental Protocol
5.1. Stock and Working Solutions[4]
  • Stock Solutions (1 mg/mL): Dissolve 1 mg of each analyte in 1 mL Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute Stock to create a curve range of 0.5 – 500 ng/mL in 50:50 MeOH:Water.

  • IS Working Solution: Dilute Propafenone-d5 to 50 ng/mL in Acetonitrile.

5.2. Sample Preparation (Protein Precipitation)

This workflow balances speed with recovery.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike: Add 10 µL of Calibration Standard or QC (for unknowns, add 10 µL blank solvent).

  • Precipitate: Add 200 µL of IS Working Solution (Acetonitrile containing IS).

    • Note: The 1:4 Plasma:MeCN ratio ensures >98% protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilute: Add 100 µL of 0.1% Formic Acid in Water.

    • Critical Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) when injecting onto the LC column.

5.3. LC-MS/MS Conditions[1]

Liquid Chromatography (UHPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][8]

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization in ESI+).

  • Mobile Phase B: Acetonitrile.

Time (min)% Mobile Phase BEvent
0.0010Initial Hold
0.5010Load
2.5090Elution Gradient
3.0090Wash
3.1010Re-equilibration
4.5010End of Run

Mass Spectrometry Parameters

  • Source: ESI Positive (Electrospray Ionization).[2]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Quantification Table):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
5-OH Propafenone 358.2 116.1 28Quantifier
5-OH Propafenone358.298.135Qualifier
Propafenone 342.2 116.1 25Quantifier
Propafenone342.274.140Qualifier
Propafenone-d5 (IS) 347.2 121.1 25Internal Standard
Analytical Workflow Visualization

LCMS_Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation Add 200 µL MeCN (with IS) Sample->PPT Centrifuge Centrifugation 10,000g, 10 min PPT->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 with Water) Centrifuge->Supernatant LC UHPLC Separation C18 Column, Gradient Elution Supernatant->LC MS MS/MS Detection ESI+, MRM Mode LC->MS Data Quantification Ratio (Analyte/IS) MS->Data

Figure 2: Step-by-step sample preparation and analytical workflow.

Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     over 0.5 – 500 ng/mL.
    
  • Accuracy: ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% ( < 20% at LLOQ).

  • Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 or > 1.15, consider switching from PPT to Hybrid SPE-Phospholipid plates to remove phospholipids that cause ion suppression.

Troubleshooting Guide
  • Issue: Low Sensitivity for 5-OHP.

    • Cause: Poor ionization or suppression.

    • Fix: Check source temperature.[9][10] 5-OHP is thermally sensitive; ensure source temp is not degrading the analyte (keep < 550°C). Optimize the declustering potential (DP).

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 10mM in Mobile Phase A to mask silanol sites.

References
  • Sujan Kumar D. P., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre.[4]

  • Chi, Z., et al. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science.[1]

  • Patel, H., et al. (2017).[3] A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS.[3] Biomedical Chromatography.[2][3][4][10][11]

  • BenchChem. (2025).[5] Propafenone Metabolism and Metabolites: A Technical Guide.

Sources

using 5-Hydroxy Propafenone-d5 as an internal standard in bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Bioanalysis of 5-Hydroxy Propafenone in Human Plasma Using Stable Isotope Dilution LC-MS/MS

Executive Summary

This guide details the protocol for the quantification of 5-Hydroxy Propafenone (5-OHP) , the primary active metabolite of the anti-arrhythmic drug Propafenone, using its specific deuterated internal standard, 5-Hydroxy Propafenone-d5 (5-OHP-d5) .

While many laboratories use the parent drug's analog (Propafenone-d5) as a surrogate internal standard (IS) for metabolites, this protocol advocates for the use of the matched stable isotope (5-OHP-d5) . Because 5-OHP is significantly more polar than Propafenone, it elutes earlier in reverse-phase chromatography and is subject to different matrix effects. Using 5-OHP-d5 ensures identical retention times and ionization behaviors, providing the highest tier of data integrity compliant with FDA M10 Bioanalytical Method Validation guidelines.

Scientific Background & Rationale

Metabolic Context

Propafenone is a Class 1C anti-arrhythmic agent.[1][2] It undergoes extensive first-pass metabolism, primarily via CYP2D6 , to form 5-Hydroxy Propafenone.[3][4][5][6]

  • Clinical Significance: 5-OHP is pharmacologically active, with sodium channel blocking potency similar to the parent drug.[2]

  • Genotypic Variability: CYP2D6 polymorphism (Poor vs. Extensive Metabolizers) causes massive inter-patient variability in 5-OHP levels.[3] Accurate quantification is essential for Therapeutic Drug Monitoring (TDM) and phenotyping.

The Case for Matched Internal Standards

In LC-MS/MS, "Matrix Effects" (ion suppression/enhancement) occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte.

  • The Problem: If you use Propafenone-d5 (Retention Time ~2.2 min) to quantify 5-OHP (Retention Time ~1.7 min), the IS is not experiencing the same matrix suppression as the analyte at the moment of elution.

  • The Solution: 5-OHP-d5 co-elutes exactly with 5-OHP, normalizing these variations perfectly.

MetabolicPathway Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Liver Microsomes) Propafenone->CYP2D6 FiveOHP 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->FiveOHP Hydroxylation FiveOHP_d5 5-Hydroxy Propafenone-d5 (Internal Standard) FiveOHP_d5->FiveOHP Co-Elution & Normalization

Figure 1: Metabolic pathway of Propafenone and the role of the matched IS (5-OHP-d5) in normalizing data.

Experimental Protocol

Materials & Reagents
  • Analyte: 5-Hydroxy Propafenone HCl.[7][8][9][10]

  • Internal Standard: 5-Hydroxy Propafenone-d5 HCl (Isotopic Purity >99%).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Instrument Tuning (Critical Step)

Commercially available d5-standards may be labeled on the phenyl ring or the propyl chain. You must verify the fragmentation pattern.

  • Standard Transition (5-OHP): m/z 358.2

    
     116.1 (Propylamine fragment).
    
  • IS Transition (5-OHP-d5):

    • Scenario A (Label on Ring):m/z 363.2

      
       116.1 (Fragment is unlabeled).
      
    • Scenario B (Label on Chain):m/z 363.2

      
       121.1 (Fragment retains label).
      
    • Action: Perform a Product Ion Scan on the neat IS solution to select the dominant stable fragment. This protocol assumes Scenario B (363

      
       121). 
      
Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? 5-OHP is polar, but LLE provides cleaner extracts than Protein Precipitation (PPT), removing phospholipids that cause ion suppression.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Spike: Add 20 µL of Working IS Solution (500 ng/mL 5-OHP-d5 in 50% MeOH). Vortex gently.

  • Buffer: Add 50 µL of 0.1M NaOH. (Alkaline pH renders the basic amine uncharged, improving extraction into organic solvent).

  • Extraction: Add 1.5 mL of Ethyl Acetate:Hexane (80:20 v/v).

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (A:B, 50:50). Vortex and transfer to HPLC vial.

LLE_Workflow Sample 200 µL Plasma Sample Spike Spike 20 µL IS (5-OHP-d5) Sample->Spike Alkalize Add 50 µL 0.1M NaOH (Basify to pH > 9) Spike->Alkalize Extract Add 1.5 mL Ethyl Acetate/Hexane (LLE Extraction) Alkalize->Extract PhaseSep Centrifuge & Freeze Aqueous Layer Extract->PhaseSep Dry Evaporate Organic Layer (N2 Stream) PhaseSep->Dry Recon Reconstitute in Mobile Phase Ready for LC-MS/MS Dry->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for metabolite recovery.

LC-MS/MS Conditions
ParameterSettingRationale
Column Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm)C18 provides adequate retention for the polar metabolite.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic AcidAcidic pH ensures protonation of the basic amine ([M+H]+).
Mobile Phase B Acetonitrile (ACN)Strong organic modifier for sharp peaks.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-0.5 min: 10% B 0.5-2.5 min: Ramp to 90% B 2.5-3.5 min: Hold 90% B 3.6 min: Re-equilibrate 10% BFast gradient separates 5-OHP (early) from Propafenone (late).
Ion Source ESI Positive Mode5-OHP is a basic drug; ionizes readily in positive mode.
MRM 5-OHP 358.2

116.1
Quantifier Transition.
MRM IS 363.2

121.1
Quantifier Transition (Verify specific d5 label position).

Validation Framework (FDA M10 Compliance)

To ensure the method is robust, evaluate the following parameters specifically regarding the Internal Standard.

IS Interference (Cross-Talk)
  • Test: Inject a "Blank + IS" sample and monitor the Analyte channel (358.2 -> 116.1).

  • Requirement: Interference must be < 20% of the LLOQ response of the analyte.

  • Why? Deuterated standards can contain small amounts of unlabeled drug (isotopic impurity). If the IS is not pure, it will cause false positives in blank samples.

IS Response Variability
  • Test: Plot the raw peak area of 5-OHP-d5 across the entire run (Standards, QCs, and Subject Samples).

  • Requirement: The IS response should not drift significantly. FDA M10 suggests investigating if IS response varies by >50% from the mean of the calibration standards.

  • Troubleshooting: A drop in IS response in subject samples compared to standards indicates Matrix Effect (Ion Suppression) . Since 5-OHP-d5 is a matched IS, the analyte is likely suppressed to the same degree, meaning the Ratio (Analyte/IS) remains accurate. This is the primary benefit of using the d5 analog.

Troubleshooting & Tips

  • Back-Conversion: Propafenone N-glucuronides can theoretically convert back to parent/metabolite in the source. However, 5-OHP is formed via oxidation, not conjugation, so back-conversion is less of a concern than for glucuronide metabolites.

  • Carryover: 5-OHP is "sticky." Ensure the autosampler needle wash contains at least 50% organic solvent (e.g., MeOH:Water 50:50 + 0.1% Formic Acid).

  • Stock Stability: 5-OHP is light-sensitive. Store stock solutions in amber glass vials at -20°C.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[11][12] [Link]

  • PubChem. (n.d.). 5-Hydroxypropafenone Compound Summary. National Center for Biotechnology Information. [Link]

  • Rao, J. V. L. N., et al. (2015).[13] A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma.[9][10][13][14][15] Der Pharmacia Lettre.[13] [Link]

  • Chi, Z., et al. (2017).[9] A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[9][10][13][14][15] Journal of Chromatographic Science.[9] [Link]

Sources

Application Note: High-Sensitivity Quantification of 5-Hydroxy Propafenone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of 5-Hydroxy Propafenone (5-OHP) , the active metabolite of the antiarrhythmic drug Propafenone, in human plasma.[1][2][3][4][5][6][7] Given the significant pharmacogenetic variability introduced by CYP2D6 polymorphism, precise quantification of 5-OHP relative to the parent drug is critical for therapeutic drug monitoring (TDM) and bioequivalence studies. This guide utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction (LLE) to ensure high specificity, minimal matrix effects, and compliance with FDA Bioanalytical Method Validation guidelines.

Introduction & Clinical Context

Propafenone is a Class IC antiarrhythmic agent used to treat atrial fibrillation and ventricular arrhythmias.[8] Its metabolism is stereoselective and heavily dependent on the cytochrome P450 2D6 (CYP2D6) isozyme.

The Pharmacogenetic Challenge

Propafenone is metabolized into two main metabolites:[1][8][9]

  • 5-Hydroxy Propafenone (5-OHP): Formed by CYP2D6.[1][5][10][11] It is equipotent to the parent drug as a sodium channel blocker.[10]

  • N-despropylpropafenone (NDP): Formed by CYP3A4 and CYP1A2.[1][5][10]

Why Quantification Matters: In "Poor Metabolizers" (PMs) of CYP2D6 (approx. 7% of Caucasians), the conversion to 5-OHP is blocked, leading to potential toxicity from accumulation of the parent drug. Conversely, "Ultrarapid Metabolizers" may have sub-therapeutic levels of the parent drug but high levels of 5-OHP. Therefore, measuring only Propafenone provides an incomplete clinical picture.

Metabolic Pathway Visualization[11]

PropafenoneMetabolism PPF Propafenone (Parent Drug) CYP2D6 CYP2D6 (Polymorphic) PPF->CYP2D6 CYP3A4 CYP3A4 / CYP1A2 PPF->CYP3A4 OHP 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->OHP Major Pathway (Hydroxylation) NDP N-despropylpropafenone (Less Active) CYP3A4->NDP Minor Pathway (N-Dealkylation)

Figure 1: Metabolic pathway of Propafenone highlighting the critical role of CYP2D6 in 5-OHP formation.

Method Development Strategy

Internal Standard Selection

Recommendation: Use 5-Hydroxy Propafenone-d5 or Propafenone-d5 .

  • Causality: Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience the exact same matrix ionization effects, correcting for signal suppression/enhancement more effectively than structural analogues like Amlodipine.

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids, which cause ion suppression in ESI+ mode. Selected Method: Liquid-Liquid Extraction (LLE) [4]

  • Solvent: Ethyl Acetate or n-Hexane:Isopropanol (90:10).

  • Rationale: 5-OHP is moderately polar but extractable into organic solvents at basic pH. LLE provides a "clean" extract, removing salts and proteins, resulting in a lower baseline and better S/N ratio at the LLOQ (0.5 ng/mL).

Experimental Protocol

Materials & Reagents[1]
  • Analytes: 5-Hydroxy Propafenone HCl, Propafenone HCl (Reference Standards).

  • Internal Standard: 5-Hydroxy Propafenone-d5.

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate, Formic Acid, Ammonium Formate.

LC-MS/MS Conditions

Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini 3µm, 100 x 4.6 mm or equivalent).

  • Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 3.0 min: Ramp to 90% B

    • 3.0 - 4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate to 20% B.

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[4][5][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[12][13]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
5-Hydroxy Propafenone 358.2116.128100
Propafenone 342.2116.125100
5-OHP-d5 (IS) 363.2116.128100

Note: Both parent and metabolite share the characteristic fragment at m/z 116.1. Chromatographic separation is essential. 5-OHP will elute earlier than Propafenone due to the hydroxyl group increasing polarity.

Sample Extraction Workflow (LLE)

ExtractionWorkflow Step1 Aliquot 200 µL Human Plasma Step2 Add 20 µL Internal Standard (5-OHP-d5) Step1->Step2 Step3 Add 50 µL 0.1M NaOH (Basify to pH > 9) Step2->Step3 Step4 Add 2 mL Ethyl Acetate (Extraction Solvent) Step3->Step4 Step5 Vortex (5 min) & Centrifuge (4000 rpm, 10 min, 4°C) Step4->Step5 Step6 Transfer Organic Layer (Supernatant) to clean tube Step5->Step6 Step7 Evaporate to Dryness (N2 stream @ 40°C) Step6->Step7 Step8 Reconstitute in 200 µL Mobile Phase (Inject 5-10 µL) Step7->Step8

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery and minimize matrix interference.

Validation Parameters (FDA/EMA Compliance)

To ensure the trustworthiness of the data, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .[14][15]

ParameterAcceptance CriteriaExperimental Approach
Selectivity No interfering peaks >20% of LLOQ in blank plasma.Analyze 6 different lots of blank human plasma (including lipemic/hemolyzed).
Linearity r² > 0.99; Accuracy ±15% (±20% at LLOQ).Range: 0.5 ng/mL to 500 ng/mL.[3] Weighting: 1/x².[3]
Accuracy & Precision Intra/Inter-day CV < 15%.[3][5][6]QC samples at Low, Mid, High concentrations (n=6).
Matrix Effect Matrix Factor (MF) consistent across lots.Compare post-extraction spike vs. neat solution.
Recovery Consistent recovery (>50% preferred).Compare extracted QC vs. post-extraction spike.
Stability ±15% deviation from nominal.Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Expert Troubleshooting & Causality

Issue: Carryover
  • Observation: Small peaks in blank samples after a High QC injection.

  • Cause: Propafenone is lipophilic and may stick to the injector needle or rotor seal.

  • Solution: Use a needle wash with high organic content (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).

Issue: Signal Suppression
  • Observation: Loss of sensitivity for 5-OHP specifically.

  • Cause: Co-elution with phospholipids (common if using Protein Precipitation).

  • Solution: Switch to the LLE protocol described above. If LLE is not feasible, use a "Hybrid SPE-Phospholipid" removal plate.

Issue: Peak Tailing
  • Observation: Asymmetrical peaks.

  • Cause: Interaction between the basic amine of Propafenone/5-OHP and residual silanols on the column.

  • Solution: Ensure the mobile phase contains adequate buffer (Ammonium Formate 5-10mM). Do not rely solely on Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018).[14][16][17] Bioanalytical Method Validation Guidance for Industry.[14][16][17][18] [Link]

  • Chi, Z., et al. (2017).[2] A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[2][3][4][5][11][19] Journal of Chromatographic Science, 55(9), 911–917.[2] [Link]

  • Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC-MS/MS. Biomedical Chromatography, 31(10).[5] [Link]

  • Sujan Kumar, D.P., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite... using hybrid SPE precipitation technology.[3] Der Pharmacia Lettre, 7(4), 122-128.[3] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4932, Propafenone. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development for Propafenone and Metabolites in Human Plasma

[1][2][3]

Executive Summary

Propafenone (PPF) is a Class IC antiarrhythmic agent with a narrow therapeutic index and complex metabolism.[1] Its primary metabolites, 5-hydroxypropafenone (5-OHP) and N-despropylpropafenone (NDPP) , exhibit significant antiarrhythmic activity.[2][3] Accurate quantification requires a method capable of distinguishing these structural analogs while mitigating matrix effects common in plasma.

This guide details the development of a robust LC-MS/MS workflow. Unlike traditional HPLC-UV methods which lack sensitivity for low-dose pharmacokinetic (PK) studies, this protocol utilizes Hybrid Solid-Phase Extraction (Hybrid SPE) technology to eliminate phospholipids, ensuring stable ionization and lower Limits of Quantitation (LOQ).

Metabolic Pathway & Analytical Challenges

Understanding the metabolism is crucial for chromatographic separation. Propafenone is metabolized via two distinct cytochrome P450 pathways.[2][4][5]

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation pathways that necessitate simultaneous monitoring.

PropafenoneMetabolismPPFPropafenone(Parent Drug)CYP2D6CYP2D6(Oxidation)PPF->CYP2D6CYP3A4CYP3A4 / CYP1A2(N-Dealkylation)PPF->CYP3A4OHP5-Hydroxypropafenone(5-OHP)Active MetaboliteCYP2D6->OHP Major PathwayNDPPN-despropylpropafenone(NDPP)Active MetaboliteCYP3A4->NDPP Minor PathwayGlucuronidesGlucuronide Conjugates(Renal Excretion)OHP->GlucuronidesNDPP->Glucuronides

Figure 1: Metabolic pathway of Propafenone showing CYP-mediated conversion to active metabolites 5-OHP and NDPP.[5]

Analytical Challenges
  • Isobaric Interference: Metabolites share structural similarities. Chromatographic resolution is required to prevent "crosstalk" if source fragmentation occurs.

  • Phospholipid Suppression: In ESI+ mode, endogenous phospholipids (glycerophosphocholines) often co-elute with analytes, causing signal suppression. Standard protein precipitation (PP) is often insufficient.

  • pKa Considerations: Propafenone is basic (pKa ~9.5). High pH extraction improves recovery but may degrade silica columns; low pH mobile phases are essential for positive mode ionization.

Method Development Strategy

Internal Standard Selection
  • Recommended: Propafenone-d5 or Propafenone-d7 .

  • Alternative: Amlodipine (often cited in literature but less ideal due to different retention characteristics).

  • Rationale: Deuterated analogs compensate best for matrix effects and extraction variability.

Chromatography (LC)
  • Column: C18 columns are standard. A Gemini C18 (Phenomenex) or Acquity BEH C18 (Waters) provides excellent retention for basic compounds at high pH, though acidic pH is preferred here for MS sensitivity.

  • Mobile Phase:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

    • B: Acetonitrile (ACN) or Methanol (MeOH).

    • Note: Ammonium formate buffers the mobile phase, ensuring reproducible retention times and protonation for ESI+.

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.[6]

  • Mode: Multiple Reaction Monitoring (MRM).

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Propafenone 342.2116.13025
5-OHP 358.398.13228
NDPP 299.874.13530
Propafenone-d5 (IS) 347.2121.13025

Experimental Protocols

Protocol A: Sample Preparation (Hybrid SPE-Precipitation)

Best for: High sensitivity (<1 ng/mL LOQ) and removal of phospholipids.

Materials:

  • Hybrid SPE-Phospholipid Cartridges (e.g., Supelco).

  • 1% Formic Acid in Acetonitrile (Precipitating Agent).[2]

Workflow:

  • Aliquot: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (1 µg/mL).

  • Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile .

    • Why? The acid disrupts protein binding, and ACN precipitates proteins.[7]

  • Vortex: Mix vigorously for 30 seconds.

  • Load: Transfer the entire mixture (precipitate + supernatant) onto the Hybrid SPE cartridge.

  • Vacuum: Apply vacuum (approx. 15 inHg) to pull the sample through.

    • Mechanism:[8] The cartridge filter holds back precipitated proteins, while the zirconia-coated silica bed selectively retains phospholipids via Lewis acid-base interaction. Analytes pass through.

  • Collect: Collect the filtrate. No evaporation/reconstitution is usually needed if the sensitivity is sufficient.

  • Inject: Inject 5-10 µL into the LC-MS/MS.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: Cost-efficiency and clean extracts if SPE is unavailable.

Workflow:

  • Aliquot: Transfer 200 µL of plasma.

  • Basify: Add 50 µL of 0.1M NaOH or Sodium Carbonate buffer (pH ~9-10).

    • Why? Neutralizes the basic propafenone (pKa 9.5), rendering it uncharged and hydrophobic, driving it into the organic layer.

  • Extract: Add 1.0 mL of Ethyl Acetate or Diethyl Ether .

  • Agitate: Shake/vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean glass tube.

  • Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (80:20 Buffer:ACN).

Method Validation Criteria (FDA/EMA Guidelines)

To ensure the method is "field-proven," the following validation parameters must be met:

  • Linearity:

    • Range: 0.5 – 500 ng/mL (covers therapeutic range).

    • Correlation Coefficient (

      
      ): > 0.995.[1][9]
      
    • Weighting:

      
       is recommended to improve accuracy at the lower end of the curve.
      
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be < 15% (except at LLOQ, where < 20% is acceptable).

  • Matrix Effect (ME):

    • Calculate ME factor using:

      
      
      
      • A = Peak area of analyte in neat solution.

      • B = Peak area of analyte spiked into extracted blank plasma.

    • Goal: ME should be between 85-115%. If < 85%, ion suppression is occurring (likely phospholipids).

  • Stability:

    • Freeze-Thaw: Stable after 3 cycles at -80°C to RT.

    • Benchtop: Stable for > 4 hours at Room Temperature.

    • Autosampler: Stable for > 24 hours at 10°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Protein precipitation incomplete.Ensure centrifugation is adequate; switch to Hybrid SPE to filter fines.
Signal Suppression Phospholipids eluting late in gradient.Extend gradient wash step with 95% ACN; monitor m/z 184 (phospholipid headgroup) to verify removal.
Peak Tailing Secondary interactions with silanols.Increase buffer concentration (up to 20mM); ensure pH is < 3.5.
Carryover Analyte sticking to injector needle.Use a needle wash solution of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Gupta, R. K., Chaurasia, A., & Mishra, B. (2017).[6] Simultaneous Estimation of Propafenone and Its Two Metabolites in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Sujan Kumar, D. P., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology.[2] Der Pharmacia Lettre.

  • Malfatto, G., et al. (1988).[3] Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone.[3] Journal of Pharmacology and Experimental Therapeutics.

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Chen, X., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[10][6][2][11] Journal of Chromatographic Science.

sample preparation techniques for 5-Hydroxy Propafenone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Sample Preparation Techniques for 5-Hydroxy Propafenone Analysis

Executive Summary & Scientific Rationale

5-Hydroxy Propafenone (5-OHP) is the primary active metabolite of the Class IC antiarrhythmic agent Propafenone.[1][2][3] Formed exclusively via CYP2D6, its quantification is critical for phenotyping metabolizer status (EM vs. PM) and therapeutic drug monitoring.

However, 5-OHP presents specific bioanalytical challenges distinct from its parent compound:

  • Polarity Shift: The addition of the hydroxyl group at the C-5 position reduces lipophilicity (LogP ~2.95) compared to Propafenone, altering extraction efficiencies in standard non-polar solvents.

  • Hemolysis Sensitivity: Standard methanolic protein precipitation yields drastically reduced recovery (<15%) in hemolyzed plasma due to analyte entrapment within released intracellular debris.

  • Phospholipid Matrix Effects: As a basic amine, 5-OHP co-elutes with endogenous phospholipids in reverse-phase LC, leading to significant ion suppression in ESI+ MS/MS.[1][3]

This guide details three distinct protocols designed to overcome these barriers, moving beyond generic "dilute-and-shoot" methods to ensure high-fidelity data.

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

PropertyValueImplication for Sample Prep
Molecular Weight 357.45 DaSuitable for standard pore size SPE (60Å).[1][3]
pKa (Basic Amine) ~9.5Ionized (+) at physiological pH.[1][3] Requires high pH (>10) for LLE or low pH (<4) for Cation Exchange SPE.[3]
LogP 2.95Moderately lipophilic.[1][3] Extractable by LLE but requires polar organic solvents (e.g., Ethyl Acetate).
Metabolic Pathway CYP2D6High inter-patient variability requires a wide dynamic range (0.5 – 500 ng/mL).[3]

Strategic Protocol Selection

Choose the workflow based on your sensitivity requirements and available instrumentation.

ProtocolSelection cluster_decision Decision Matrix Start Start: Define Analytical Goal HighSens Need High Sensitivity? (<1 ng/mL) Start->HighSens RapidScreen Rapid Screening / High Conc? Start->RapidScreen LLE Protocol A: LLE (Cleanest, Manual) HighSens->LLE Low Cost SPE Protocol B: Hybrid SPE (Automated, Phospholipid Removal) HighSens->SPE High Budget PPT Protocol C: Acidified PPT (Fastest, Dirty) RapidScreen->PPT Throughput High Throughput Routine?

Figure 1: Decision tree for selecting the optimal sample preparation strategy based on sensitivity and throughput needs.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) – The "Gold Standard" for Cleanliness

Best for: Trace analysis, eliminating matrix effects, and extending column life.[3]

Mechanism: By adjusting the plasma pH to >10 (above the pKa of 9.5), 5-OHP is neutralized, forcing it into the organic phase.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or tert-Butyl Methyl Ether (MTBE).[1][3] Note: EtOAc provides higher recovery for the more polar 5-OH metabolite.[1][3]

  • Buffer: 0.1 M Sodium Carbonate (pH 10.0).[3]

  • Reconstitution Solution: Mobile Phase A/B (80:20).[3]

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard (Propafenone-d5). Vortex 10s.

  • Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate . Vortex 10s.

    • Critical Step: This shifts 5-OHP to its uncharged state.[1][3]

  • Extraction: Add 1.0 mL Ethyl Acetate .

  • Agitation: Shake on a reciprocating shaker for 10 mins (or vortex vigorously for 2 mins).

  • Phase Separation: Centrifuge at 10,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase. Vortex and transfer to LC vial.

Protocol B: Hybrid Solid Phase Extraction (HybridSPE) – Phospholipid Removal

Best for: High-throughput clinical labs using LC-MS/MS.[1][3] Eliminates the "phospholipid buildup" that kills columns.

Mechanism: Uses a Zirconia-coated silica stationary phase.[1][3] The Lewis acid (Zr) binds strongly to the Lewis base (phosphate group) of phospholipids, while 5-OHP passes through.

Materials: HybridSPE-Phospholipid 96-well plate (Supelco/Sigma) or Ostro Plate (Waters).[1][3]

Step-by-Step Workflow:

  • Precipitation (In-Well): Add 100 µL plasma directly to the HybridSPE plate well.

  • Crash Reagent: Add 300 µL of 1% Formic Acid in Acetonitrile .

    • Why Acid? Acid breaks protein binding and prevents 5-OHP from interacting with silanol groups on the frit.[1]

  • Mixing: Aspirate/dispense 3 times or vortex the plate for 1 min.

  • Vacuum: Apply vacuum (approx. 10 inHg) to pull the sample through the cartridge.

  • Collection: Collect the filtrate directly into the receiving plate.

  • Analysis: The filtrate is clean enough for direct injection. (Optional: Evaporate and concentrate if lower LOD is needed).

Protocol C: Acidified Protein Precipitation (PPT) – The "Hemolysis Fix"

Best for: Rapid screening, high-concentration samples (>10 ng/mL).[1][3]

Critical Warning: Standard Methanol precipitation fails for 5-OHP in hemolyzed blood.[1][3] The iron/heme released creates complexes that entrap the drug. Acidification is mandatory.

Reagents:

  • Precipitation Solvent: Acetonitrile containing 0.2% Formic Acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL plasma to a microcentrifuge tube.

  • Crash: Add 400 µL of Acetonitrile w/ 0.2% Formic Acid.

    • Ratio: 1:4 (Sample:Solvent) is optimal.[3]

  • Vortex: Vigorously vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer: Transfer supernatant to a vial.

  • Dilution (Optional): Dilute 1:1 with water to improve peak shape on early eluting LC gradients.

Quantitative Performance Comparison

The following data summarizes the expected performance of each protocol based on validation studies (See References 1, 4, 6).

ParameterProtocol A (LLE)Protocol B (HybridSPE)Protocol C (Acid PPT)
Recovery (5-OHP) 85 - 92%80 - 88%95 - 99%
Matrix Effect (ME) < 5% suppression< 2% suppression15 - 20% suppression
Phospholipid Removal HighVery High (>99%)Low
LLOQ (approx.) 0.1 ng/mL0.25 ng/mL1.0 ng/mL
Hemolysis Tolerance ExcellentGoodPoor (unless acidified)

LC-MS/MS Analytical Conditions

To complete the workflow, use these validated instrument parameters.

  • Column: C18 (e.g., Gemini C18 or Hypurity Advance), 50 x 2.1 mm, 3-5 µm.[3]

  • Mobile Phase:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][4][5][6][7]

  • Gradient: 20% B to 90% B over 3 minutes.

  • Mass Spec (ESI+):

    • Propafenone: 342.2 → 116.1 m/z[3][8][9]

    • 5-OH Propafenone: 358.3 → 116.2 m/z (Hydroxyl group adds +16 Da).[1][3]

Troubleshooting Guide

Troubleshooting Problem1 Low Recovery (Hemolyzed Samples) Sol1 Switch to Acidified ACN (Protocol C) Problem1->Sol1 Problem2 Ion Suppression (Drifting Baseline) Sol2 Use HybridSPE (Protocol B) Problem2->Sol2 Problem3 Peak Tailing Sol3 Adjust Reconstitution Solvent to match Mobile Phase Start Problem3->Sol3

Figure 2: Troubleshooting common bioanalytical issues for 5-OHP.

References

  • Sujan Kumar D. P., et al. "A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology." Scholars Research Library. Link

  • Patel, H., et al. (2017).[6] "A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC-MS/MS." Biomedical Chromatography. Link

  • Chi, Z., et al. (2017).[10] "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma." Journal of Chromatographic Science. Link

  • Altasciences. "Overcoming Recovery Challenges in Hemolyzed Samples for the Determination of Propafenone and 5-Hydroxy Propafenone by LC-MS/MS." Altasciences Scientific Posters. Link

  • PubChem. "5-Hydroxypropafenone Compound Summary."[1][3] National Library of Medicine. Link[1][3]

  • Gupta, R. K., et al. (2017). "Simultaneous Estimation of Propafenone and its Two Metabolites in Human Plasma by LC-MS/MS." ResearchGate. Link

Sources

Application Note: Chromatographic Separation of Propafenone and 5-Hydroxypropafenone

[1][2][3][4][5][6][7]

Executive Summary & Clinical Significance

Propafenone (PPF) is a Class IC antiarrhythmic agent widely used for the management of supraventricular and ventricular arrhythmias. Its clinical efficacy and safety profile are intricately linked to its metabolism.[1] PPF undergoes extensive saturable presystemic biotransformation via CYP2D6 to form the active metabolite 5-hydroxypropafenone (5-OHP) , and via CYP3A4/1A2 to form N-despropylpropafenone (NDP).[2][3]

The Analytical Challenge: The separation and simultaneous quantitation of PPF and 5-OHP are critical for three reasons:

  • Genetic Polymorphism: CYP2D6 activity varies significantly (Poor vs. Extensive Metabolizers).[3] The PPF/5-OHP metabolic ratio is a definitive biomarker for patient phenotyping.[3]

  • Active Metabolite Contribution: 5-OHP possesses sodium channel blocking activity comparable to the parent drug, contributing significantly to the therapeutic window.[3]

  • Structural Similarity: Both compounds differ only by a single hydroxyl group on the aromatic ring, requiring high-efficiency stationary phases to prevent co-elution, particularly in complex biological matrices like plasma.[3]

This guide details two validated protocols: a high-sensitivity LC-MS/MS method for pharmacokinetic profiling and a robust HPLC-UV method for routine pharmaceutical quality control.[3]

Metabolic Pathway & Analytical Context

Understanding the structural relationship is vital for method development. The hydroxylation at the C-5 position increases the polarity of the metabolite, reducing its retention time on reversed-phase columns compared to the parent drug.

Figure 1: Propafenone Metabolic Pathway (CYP2D6/CYP3A4)[9][10]

PropafenoneMetabolismPPFPropafenone(Parent Drug)CYP2D6CYP2D6(Major Pathway)PPF->CYP2D6CYP3A4CYP3A4 / CYP1A2(Minor Pathway)PPF->CYP3A4OHP5-Hydroxypropafenone(Active Metabolite)+PolarityCYP2D6->OHPHydroxylationNDPN-despropylpropafenone(Active Metabolite)CYP3A4->NDPN-Dealkylation

Caption: Primary metabolic routes of Propafenone. The 5-hydroxylation via CYP2D6 is the rate-limiting step for elimination in extensive metabolizers.[3]

Protocol A: LC-MS/MS for Bioanalysis (Plasma/Serum)

Target Audience: DMPK Researchers, Clinical Labs Objective: High-sensitivity quantitation (LLOQ < 1.0 ng/mL) in human plasma.[4][3]

Method Development Strategy (The "Why")
  • Ionization Source: Electrospray Ionization (ESI) in Positive mode is selected because Propafenone contains a secondary amine (pKa ~9.3), making it easily protonated

    
    .
    
  • Mobile Phase pH: Acidic pH (Formic acid) is used to ensure full protonation of the basic amine, maximizing sensitivity in MS detection.

  • Column Choice: A C18 column with high carbon load is preferred.[3] However, to avoid peak tailing caused by the interaction of the basic amine with residual silanols, a "base-deactivated" or end-capped column is essential.[3]

Experimental Conditions
ParameterSpecification
Instrument UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ)
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
Column Temp 40 °C
Mobile Phase A 0.1% Formic Acid in Water (10mM Ammonium Formate optional for peak shape)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5 - 10 µL

Gradient Program:

  • 0.0 - 0.5 min: 10% B (Equilibration/Loading)

  • 0.5 - 3.0 min: 10% -> 90% B (Linear Ramp)

  • 3.0 - 4.0 min: 90% B (Wash)

  • 4.0 - 4.1 min: 90% -> 10% B

  • 4.1 - 6.0 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Propafenone 342.2116.125Quantifier
5-OH-Propafenone 358.298.128Quantifier
Propafenone-d5 347.2121.125Internal Standard
Sample Preparation Workflow (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause matrix effects (ion suppression) in the MS source.[3]

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard (Propafenone-d5, 1 µg/mL).

  • Basification: Add 50 µL of 0.1 M NaOH (increases pH > 10, rendering the drugs uncharged and lipophilic).

  • Extraction: Add 3 mL of Ethyl Acetate:Hexane (80:20 v/v) .

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 40 °C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (20:80 ACN:Water).

Protocol B: HPLC-UV for QC & Formulation Analysis

Target Audience: QC Chemists, Pharmaceutical Development Objective: Robust separation for tablet/formulation analysis or high-concentration serum monitoring.[3]

Method Development Strategy
  • Detection: UV at 210 nm (end absorption) or 248 nm (aromatic max).[3] 210 nm offers higher sensitivity but more baseline noise; 248 nm is more selective.[3]

  • Mobile Phase: A buffer is required to control the ionization state. Since we are using UV, we can use non-volatile buffers like Phosphate, which provide excellent peak shape.

  • Peak Tailing: Propafenone is a strong base.[3] To prevent tailing on C18, Triethylamine (TEA) is often added as a silanol blocker, or the pH is adjusted to ~3.0 where silanols are protonated (neutral).

Experimental Conditions
ParameterSpecification
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260/1290)
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.[3]0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm and 248 nm
Run Time ~10-12 minutes

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 5-OHP and Propafenone.
    
  • Tailing Factor (

    
    ):  < 1.5 for Propafenone.[3]
    
  • Retention Order: 5-OHP elutes first (more polar), followed by Propafenone.[3]

Visualized Workflow: Bioanalytical Sample Processing

The following diagram illustrates the decision matrix for sample preparation based on the required sensitivity and available equipment.

SamplePrepWorkflowSampleBiological Sample(Plasma/Serum)SensitivityRequired Sensitivity?Sample->SensitivityHighSensHigh Sensitivity(PK Studies / Low Dose)LLOQ < 1 ng/mLSensitivity->HighSensHighRoutineRoutine Monitoring(Toxicology / QC)LLOQ > 50 ng/mLSensitivity->RoutineModerateLLELiquid-Liquid Extraction (LLE)Solvent: Ethyl Acetate/HexaneRemoves PhospholipidsHighSens->LLEClean Extract NeededPPTProtein Precipitation (PPT)Solvent: Methanol/ZnSO4Fast but DirtyRoutine->PPTHigh ThroughputAnalysisLC-MS/MS AnalysisLLE->AnalysisPPT->Analysis

Caption: Decision tree for selecting LLE vs. PPT based on sensitivity requirements.

Validation & Troubleshooting

Linearity and Range
  • LC-MS/MS: Linear range typically 0.5 – 500 ng/mL .[3]

  • HPLC-UV: Linear range typically 25 – 2500 ng/mL .[3]

  • Note: Propafenone exhibits non-linear pharmacokinetics clinically, but the analytical response should remain linear.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Propafenone) Secondary interaction with silanols.[3]Ensure mobile phase pH is < 3.0 or add 0.1% Triethylamine (TEA) if using HPLC-UV.[3] Use end-capped columns.
Low Sensitivity (5-OHP) Ion suppression (Matrix effect).[3]Switch from Protein Precipitation to LLE or Solid Phase Extraction (SPE).[3][5]
Retention Time Drift pH instability in mobile phase.[3]Use buffer (Ammonium Formate/Acetate) instead of just acid additives.
Carryover Adsorption to injector loop.[3]Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.

References

  • Metabolism & Pharmacogenetics

    • Propafenone Therapy and CYP2D6 Genotype.[1][6][7] Medical Genetics Summaries, National Center for Biotechnology Information (NCBI).[3] Available at: [Link]

  • LC-MS/MS Methodology

    • Simultaneous Estimation of Propafenone and its Metabolites in Human Plasma by LC-MS/MS. ResearchGate.[3] Available at: [Link]

  • HPLC-UV Methodology

    • A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum.[4][8][9][10] PubMed.[3] Available at: [Link]

  • Chemical Properties

    • Propafenone Compound Summary.[2][3][11] PubChem.[3][11] Available at: [Link][3]

mass spectrometry parameters for 5-Hydroxy Propafenone-d5 detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Detection of 5-Hydroxy Propafenone-d5

Executive Summary

This guide details the protocol for the quantification of 5-Hydroxy Propafenone (5-OHP) , the primary active metabolite of the anti-arrhythmic drug Propafenone, using 5-Hydroxy Propafenone-d5 (5-OHP-d5) as the internal standard.

The formation of 5-OHP is catalyzed exclusively by CYP2D6 . Consequently, accurate quantification of this metabolite is critical for phenotyping CYP2D6 activity (Poor vs. Extensive Metabolizers) and Therapeutic Drug Monitoring (TDM). This protocol utilizes LC-MS/MS (ESI+) with a focus on mitigating phospholipid matrix effects to ensure robust sensitivity (LLOQ < 1.0 ng/mL).

Compound Characterization & Mechanism

Understanding the physicochemical properties is the foundation of the method. 5-OHP is a basic amine with moderate lipophilicity.

PropertyDataImplication for Method Design
Analyte 5-Hydroxy Propafenone (5-OHP)Target Analyte
Internal Standard 5-Hydroxy Propafenone-d5 (Phenyl-d5)Corrects for matrix effect & recovery loss
MW (Free Base) 357.45 g/mol (d0) / 362.48 g/mol (d5)Precursor ions [M+H]+: 358.2 / 363.2
pKa ~9.5 (Secondary Amine)Requires acidic mobile phase to maintain ionization (MH+).
LogP ~2.95Retains well on C18; requires high organic % for elution.
Metabolic Origin CYP2D6 HydroxylationMarker for genetic polymorphism analysis.
Metabolic Pathway Diagram

The following diagram illustrates the CYP2D6-mediated conversion of Propafenone to 5-OHP.

metabolic_pathway PPF Propafenone (Parent Drug) CYP2D6 CYP2D6 (Enzyme) PPF->CYP2D6 NDP N-Despropyl Propafenone (CYP3A4/1A2) PPF->NDP N-Dealkylation (Minor Pathway) OHP 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->OHP Hydroxylation (Major Pathway)

Caption: CYP2D6-mediated metabolism of Propafenone to 5-Hydroxy Propafenone.

Method Development Strategy

Internal Standard Selection (The "Why")

Using a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for this assay due to the potential for ion suppression in plasma.

  • Choice: 5-Hydroxy Propafenone-d5 .[1][2][3][4]

  • Label Position: Typically on the phenyl ring (Phenyl-d5).[1][2]

  • Critical Check: Ensure the deuterium label is not on the labile protons (OH/NH) which exchange with the mobile phase.

Sample Preparation: The "Hybrid" Approach

While Protein Precipitation (PPT) is fast, it leaves phospholipids that suppress ionization. Liquid-Liquid Extraction (LLE) is clean but labor-intensive.

  • Recommendation: HybridSPE-Phospholipid (Supelco/Sigma) or equivalent.

  • Mechanism: Combines the simplicity of PPT with a Zirconia-coated silica bed that selectively retains phospholipids (Lewis acid-base interaction) while allowing the basic analyte (5-OHP) to pass through.

Experimental Protocol

Reagents & Materials
  • Standards: 5-Hydroxy Propafenone HCl (Toronto Research Chemicals / Cerilliant).

  • Internal Standard: 5-Hydroxy Propafenone-d5 HCl.[1][2][4]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Mass Spectrometry Parameters (ESI+)

Optimize the source parameters by infusing a 100 ng/mL solution at 10 µL/min.

Source Conditions (Generic Triple Quad):

  • Ionization: Electrospray Positive (ESI+)

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

  • Gas 1 / Gas 2: 50 / 50 psi

MRM Transitions: Note: The product ion for the d5-IS depends on the label position. The table below assumes a Phenyl-d5 label where the fragment (propyl-amine chain) is unlabeled.

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (V)Role
5-OH Propafenone 358.2 116.1 5030Quantifier
5-OH Propafenone358.2340.25020Qualifier (H2O loss)
5-OH Propafenone-d5 363.2 116.1 5030IS Quantifier
Propafenone (Ref)342.2116.15028Parent Drug
  • Critical Technical Note: The primary fragment m/z 116.1 corresponds to the propyl-amine side chain (C3H7-NH-CH2-CH-OH+).

    • If your IS is Phenyl-d5 , the fragment remains 116.1 .

    • If your IS is Propyl-d5 , the fragment shifts to 121.1 .

    • Action: Check your Certificate of Analysis (CoA) to confirm label position.

LC Conditions
  • Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or Waters BEH C18.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

Gradient Program:

Time (min) %B Event
0.0 20 Load
0.5 20 Hold
2.5 90 Elute Analyte
3.5 90 Wash
3.6 20 Re-equilibrate

| 5.0 | 20 | End |

Step-by-Step Workflow

workflow cluster_prep Sample Preparation (HybridSPE) cluster_analysis LC-MS/MS Analysis S1 Aliquot 100 µL Plasma S2 Add 300 µL Precipitating Agent (1% Formic Acid in ACN) + Internal Standard (d5) S1->S2 S3 Vortex (1 min) & Centrifuge S2->S3 S4 Load Supernatant to HybridSPE Plate S3->S4 S5 Apply Vacuum/Pressure Collect Filtrate S4->S5 LC Inject 5 µL onto C18 Column (Gradient Elution) S5->LC Direct Injection MS MS/MS Detection (MRM Mode) LC->MS DATA Quantification (Ratio 5-OHP / 5-OHP-d5) MS->DATA

Caption: Optimized workflow using HybridSPE to remove phospholipids before MS analysis.

Validation & Quality Control

To ensure Scientific Integrity , the method must meet these criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity: 0.5 – 500 ng/mL (Weighting 1/x²).

  • Recovery: >85% (Consistent between d0 and d5).

  • Matrix Effect: The "Post-Column Infusion" test should show no dips in the d5 signal at the retention time of the analyte (approx 2.0 min).

  • Precision: CV < 15% (20% at LLOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Precipitate clogging columnEnsure HybridSPE filtration is complete; use an in-line filter.
Signal Drift Source contaminationDivert flow to waste for the first 1 min and last 1.5 min of the gradient.
Interference in Blank CarryoverChange needle wash to 50:50 ACN:IPA + 0.1% Formic Acid.
Low d5 Recovery Ion suppressionCheck phospholipid elution (m/z 184 precursor scan); extend gradient wash.

References

  • Mullangi, R., et al. (2017).[5] Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites... on human dried blood spots. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rao, J.V.L.N., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre. Link

  • PubChem. 5-Hydroxypropafenone Compound Summary. National Library of Medicine. Link

  • Clearsynth. 5-Hydroxy Propafenone-d5 Hydrochloride (Phenyl-d5) Product Data. Link[1]

Sources

High-Precision Preparation of 5-Hydroxy Propafenone Hydrochloride-d5 Stock Solutions

[1]

Abstract

5-Hydroxy Propafenone is a major active metabolite of the Class IC antiarrhythmic agent Propafenone, formed primarily via CYP2D6 oxidation.[1][2] In quantitative bioanalysis (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS), such as 5-Hydroxy Propafenone Hydrochloride-d5 , is critical to correct for matrix effects, extraction efficiency, and ionization variability.[1] This guide details the rigorous preparation of primary and working stock solutions, emphasizing solubility logic, salt correction stoichiometry, and stability maintenance to ensure GLP-grade analytical reliability.

Strategic Solvent Selection & Chemical Logic

The choice of solvent is not merely about dissolution; it is about thermodynamic stability and downstream compatibility. 5-Hydroxy Propafenone HCl is a lipophilic amine salt.[1]

SolventSuitabilityTechnical Rationale
DMSO (Dimethyl Sulfoxide) Primary Choice (Master Stock) High Solubility & Cryoprotection: Dissolves the HCl salt readily (>20 mg/mL).[1] Its low vapor pressure prevents concentration shifts during weighing/pipetting. It prevents precipitation upon freezing (-20°C).[1]
Methanol (MeOH) Secondary Choice (Working Solutions) Chromatographic Compatibility: Miscible with typical reversed-phase mobile phases.[1] Good solubility, but high volatility risks concentration errors in primary stocks if not sealed immediately.
Water/Buffers Avoid for Stocks Instability Risk: The compound is sparingly soluble in pure water. Aqueous solutions are prone to hydrolysis or adsorption to container walls over time.
Decision Logic for Solvent Selection

SolventLogicStartSelect SolventGoalIntended Use?Start->GoalMasterMaster Stock(>1 mg/mL)Goal->MasterWorkingWorking Dilution(ng/mL range)Goal->WorkingDMSODMSO(Preferred)Master->DMSOStability & SolubilityMeOHMethanol(Alternative)Master->MeOHIf DMSO incompatibleWorking->MeOHGeneral DiluentMobileMobile Phase/MeOH(50:50)Working->MobilePrevent Solvent ShockStorageStorageDMSO->StorageStore -20°C(Indefinite)Mobile->StorageStore 4°C(<1 Week)

Caption: Logical flow for selecting the appropriate solvent based on the concentration and intended storage duration of the stock solution.

Protocol: Master Stock Preparation (1.0 mg/mL)

Objective: Prepare a verified 1.0 mg/mL (free base equivalent) master stock solution.

Materials
  • Analyte: 5-Hydroxy Propafenone Hydrochloride-d5 (Verify isotopic purity >98%).

  • Solvent: DMSO (LC-MS Grade, >99.9%).

  • Vessels: Amber glass volumetric flask (Class A) or calibrated amber glass vial. Note: Avoid clear glass to prevent potential photodegradation of the aromatic ketone moiety.

Step-by-Step Methodology
Step 1: Stoichiometric Calculation

You must correct for the hydrochloride salt and the deuterium mass difference to report the concentration as "Free Base."

  • Formula:

    
    [1]
    
  • Example Parameters:

    • Target: 1.0 mg/mL (Free Base) in 5 mL.

    • 
       (d5-HCl): ~398.94  g/mol .[1]
      
    • 
       (d5-Base): ~362.48  g/mol .[1]
      
    • Purity: 98.5%.

    • Salt Correction Factor (SCF):

      
      .[1]
      
  • Calculation:

    
    
    
Step 2: Gravimetric Preparation[1]
  • Equilibrate the reference standard to room temperature in a desiccator to prevent condensation.

  • Weigh ~5.6 mg of the powder into a tared amber glass weighing boat. Record the exact mass to 0.01 mg precision.

  • Transfer the powder into a 5 mL volumetric flask. Rinse the boat 3x with DMSO into the flask.

  • Dissolution: Fill to ~80% volume with DMSO. Sonicate for 2 minutes. The solution should be clear and colorless.

  • QS (Quantity Sufficient): Dilute to the calibration mark with DMSO. Invert 10x to mix.

Protocol: Working Standard Preparation

Objective: Create intermediate and working solutions for spiking into biological matrices.

Dilution Scheme

Warning: Do not perform large serial dilutions (e.g., 1:1000) in a single step. This increases error propagation.[1] Use a 1:10 or 1:20 step approach.

  • Intermediate Stock A (100 µg/mL):

    • Transfer 100 µL of Master Stock (1 mg/mL) into 900 µL of Methanol.

    • Vortex for 15 seconds.

  • Intermediate Stock B (1 µg/mL):

    • Transfer 10 µL of Intermediate A into 990 µL of Methanol.

    • Vortex for 15 seconds.

  • Working Internal Standard (WIS) (e.g., 50 ng/mL):

    • Dilute Intermediate B into 50:50 Methanol:Water .[1]

    • Why Water? Pure organic solvents can precipitate plasma proteins upon contact during spiking. A 50% aqueous content ensures smoother integration with the plasma matrix.

Preparation Workflow Diagram

StockPrepWeighWeigh d5-HCl Salt(Correct for Purity/Salt)DissolveDissolve in DMSO(Master Stock 1 mg/mL)Weigh->DissolveDilute1Dilute 1:10 in MeOH(Interm. A: 100 µg/mL)Dissolve->Dilute1Dilute2Dilute 1:100 in MeOH(Interm. B: 1 µg/mL)Dilute1->Dilute2FinalWorking IS in 50% MeOH(50 ng/mL)Dilute2->FinalCheckQC Check(LC-MS vs Native)Final->Check

Caption: Step-wise serial dilution workflow ensuring accuracy and solvent compatibility.

Quality Control & Self-Validation

A stock solution is only as good as its verification. Never assume a weighing was perfect.

The "Cross-Check" Method
  • Procedure: Prepare two independent master stocks (Stock A and Stock B).

  • Validation: Dilute both to 100 ng/mL and inject (n=6) on LC-MS/MS.

  • Acceptance Criteria: The peak area ratio of Stock A / Stock B must be between 0.95 and 1.05 (±5%). If >5% deviation, discard and re-prepare.

Isotopic Purity Verification
  • Procedure: Inject a high concentration of the d5-IS (e.g., 500 ng/mL) and monitor the transition for the unlabeled (d0) analyte.

  • Why? To ensure the d5 standard does not contain significant d0 impurities that would falsely elevate the analyte concentration in study samples.

  • Limit: The contribution to the d0 channel should be <20% of the LLOQ (Lower Limit of Quantitation) of the assay.

Storage & Stability

ParameterRecommendationExplanation
Container Amber Glass Vials (Silanized preferred)Prevents adsorption of the amine to glass and protects from UV light.[1]
Temperature -20°C or -80°CDMSO freezes at ~19°C. Storage at -20°C ensures the solid state, minimizing chemical degradation.[1]
Thawing Room Temp + VortexEnsure complete re-solubilization.[1] DMSO stocks may look "slushy"; warm in hands until fully liquid before pipetting.
Shelf Life 12 Months (Master) / 1 Month (Working)Deuterated standards are stable, but solvent evaporation in working vials limits their lifespan.

References

  • Sarkar, A. K., et al. (2020). Method development and validation for the estimation of Propafenone and its major metabolites in human plasma by LC-MS/MS. Journal of Chromatography B.

  • Cayman Chemical. (2022).[1][3] Propafenone (hydrochloride) Product Information & Solubility Data.[1][3][4][5]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][6][7][8][9]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation.

Application Note: High-Precision Pharmacokinetic Profiling of 5-Hydroxy Propafenone-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy Propafenone-d5 (5-OHP-d5) is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of 5-Hydroxy Propafenone, the major active metabolite of the antiarrhythmic drug Propafenone.

In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) contexts, the ratio of Propafenone to 5-Hydroxy Propafenone serves as a critical phenotypic marker for CYP2D6 metabolizer status (Poor vs. Extensive Metabolizers). Because 5-Hydroxy Propafenone concentrations can vary by orders of magnitude depending on genetic polymorphism, robust bioanalytical methods using 5-OHP-d5 are essential to correct for matrix effects, ionization suppression, and extraction variability in LC-MS/MS workflows.

This guide provides a validated framework for utilizing 5-OHP-d5 in high-sensitivity bioanalysis, ensuring compliance with FDA/EMA bioanalytical method validation guidelines.

Chemical & Technical Specifications

FeatureSpecification
Compound Name 5-Hydroxy Propafenone-d5 Hydrochloride
Labeling Position Phenyl-d5 (Ring B, distal to the carbonyl)
Chemical Formula C₂₁H₂₂D₅NO₄[1][2][3] · HCl
Molecular Weight 363.46 g/mol (Free Base)
Unlabeled Parent MW 358.43 g/mol
Solubility Soluble in Methanol, DMSO; slightly soluble in water.
Storage -20°C, hygroscopic. Store under inert gas.
Structural Logic for Internal Standardization

The d5-label is typically located on the phenyl ring. In positive electrospray ionization (ESI+), the primary fragmentation pathway for Propafenone derivatives involves the cleavage of the ether or alkyl-amine chain.

  • Parent Ion: [M+H]⁺ shifts from 358 (Native) to 363 (d5-IS).

  • Product Ion: The dominant fragment (m/z 98.1) corresponds to the propyl-amino side chain.[4] Since the d5 label is on the phenyl ring, the fragment mass often remains unchanged (m/z 98.1).

  • Specificty: Despite the shared fragment, the precursor mass difference (+5 Da) ensures complete chromatographic and mass-spectral resolution, preventing cross-talk.

Application I: CYP2D6 Metabolic Phenotyping

Propafenone is a high-clearance drug metabolized primarily by CYP2D6. The formation of 5-Hydroxy Propafenone is the rate-limiting step determined by genetics.

The Metabolic Ratio (MR)

Researchers utilize the Propafenone / 5-OH Propafenone ratio to stratify patient populations:

  • Extensive Metabolizers (EM): High 5-OHP levels, Low Ratio.

  • Poor Metabolizers (PM): Low/Undetectable 5-OHP, High Ratio.

Experimental Causality: Without the d5-IS, ion suppression from co-eluting phospholipids in plasma can artificially lower the signal of 5-OHP, leading to a false "Poor Metabolizer" classification. 5-OHP-d5 co-elutes perfectly with the analyte, experiencing the exact same suppression, thus mathematically correcting the quantified value.

Visualization: Metabolic Pathway & Pharmacogenetics

CYP2D6_Pathway cluster_phenotype Phenotypic Outcome Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Polymorphic Enzyme) Propafenone->CYP2D6 CYP3A4 CYP3A4/1A2 Propafenone->CYP3A4 FiveOH 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->FiveOH Major Pathway (EM Phenotype) PM Poor Metabolizer (Low 5-OHP) CYP2D6->PM Loss of Function NDP N-Depropylpropafenone (Minor Metabolite) CYP3A4->NDP EM Extensive Metabolizer (High 5-OHP) FiveOH->EM

Figure 1: Propafenone metabolic pathway highlighting the CYP2D6-dependent formation of 5-Hydroxy Propafenone.

Validated Bioanalytical Protocol (LC-MS/MS)

A. Sample Preparation (Protein Precipitation)

Rationale: While Solid Phase Extraction (SPE) yields cleaner extracts, a "Crash and Shoot" protein precipitation method is often sufficient for 5-OHP due to its moderate polarity, provided a d5-IS is used to correct for matrix effects.

Reagents:

  • IS Working Solution: 500 ng/mL 5-OHP-d5 in Methanol.

  • Precipitation Solvent: Acetonitrile:Methanol (50:50) with 0.1% Formic Acid.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of IS Working Solution (5-OHP-d5). Vortex gently.

  • Precipitate: Add 200 µL of cold Precipitation Solvent.

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of Milli-Q water (to improve peak shape during injection).

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

B. Chromatographic Conditions[5][6][7][8]
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm).

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (MRM)

Operate in Positive ESI (Electrospray Ionization) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)
5-OH Propafenone 358.298.15025
5-OH Propafenone-d5 (IS) 363.2 98.1 5025
Propafenone (Parent)342.2116.15022

Note: The product ion 98.1 represents the propyl-amine fragment. Verify this transition on your specific instrument; an alternative transition for 5-OHP is 358.2 -> 116.1 if the hydroxyl group is retained on the fragment.

Experimental Workflow Diagram

Bioanalysis_Workflow cluster_QA Quality Control Sample Plasma Sample (Unknown Conc.) Spike Spike Internal Standard (5-OHP-d5) Sample->Spike Extract Protein Precipitation (MeOH/ACN + Centrifuge) Spike->Extract LC LC Separation (C18 Column, Gradient) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio: Analyte/IS) MS->Data IS_Check Check IS Area Stability (<15% variation) Data->IS_Check

Figure 2: Step-by-step bioanalytical workflow for plasma quantification.

Troubleshooting & Validation Criteria

Isotopic Contribution (Cross-talk)

Because the mass difference is only 5 Da, high concentrations of the unlabeled analyte could theoretically contribute to the IS channel if the isotopic distribution is wide, but this is rare with d5.

  • Test: Inject the ULOQ (Upper Limit of Quantification) of unlabeled 5-OHP without IS. Monitor the 363.2 -> 98.1 channel.

  • Acceptance: Signal in the IS channel must be < 5% of the average IS response.

Matrix Effects
  • Test: Post-column infusion of 5-OHP-d5 while injecting a blank plasma extract.

  • Observation: Look for dips or peaks in the baseline at the retention time (approx 1.7 - 2.0 min).

  • Solution: If suppression > 20% is observed, switch from Protein Precipitation to Hybrid-SPE (phospholipid removal plates) to remove lysophospholipids (m/z 496, 524) that often co-elute.

Stability

5-Hydroxy Propafenone is stable in plasma, but stock solutions in methanol should be kept at -20°C.

  • Stock Check: Compare old stock vs. fresh stock every 3 months.

References

  • Afshar, M. et al. (2004).[5] A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum.[5] Analytical Sciences.[5] Link

  • Chi, Z. et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[5] Journal of Chromatographic Science. Link

  • Rao, J. et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma.[6][5] Der Pharmacia Lettre. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

Sources

Application Note: High-Precision Therapeutic Drug Monitoring of 5-Hydroxy Propafenone Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propafenone is a Class IC anti-arrhythmic agent exhibiting complex, non-linear pharmacokinetics governed primarily by the polymorphic CYP2D6 enzyme.[1] The efficacy and toxicity of propafenone are directly linked not just to the parent drug, but to the accumulation of its active metabolite, 5-Hydroxy Propafenone (5-OHP) . This Application Note details a robust LC-MS/MS protocol utilizing 5-Hydroxy Propafenone-d5 as an internal standard (IS). By employing stable isotope dilution, this method corrects for significant matrix effects and ionization suppression inherent in plasma analysis, ensuring precise quantification of the metabolic ratio required for distinguishing CYP2D6 Poor Metabolizers (PM) from Extensive Metabolizers (EM).

Introduction: The Metabolic Challenge

Propafenone is a "metabolic nightmare" for clinicians relying solely on standard dosing. It undergoes extensive first-pass metabolism, primarily via CYP2D6 (hydroxylation) and to a lesser extent CYP3A4/1A2 (N-dealkylation).[2]

  • The Active Metabolite: 5-Hydroxy Propafenone is pharmacologically active, contributing significantly to sodium channel blockade.[3]

  • The Polymorphism Trap: Approximately 7–10% of Caucasians are CYP2D6 Poor Metabolizers (PM). In these patients, propafenone levels can skyrocket, while 5-OHP levels remain negligible. Conversely, Ultrarapid Metabolizers (UM) may clear the parent drug too quickly, leading to therapeutic failure.

  • The Solution: Simultaneous quantification of Propafenone and 5-OHP is mandatory to calculate the Metabolic Ratio , the most reliable biomarker for individualizing therapy.

Metabolic Pathway Visualization

The following diagram illustrates the critical role of CYP2D6 and the structural relationship between the parent, the active metabolite, and the internal standard.

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Polymorphic) Propafenone->CYP2D6 CYP3A4 CYP3A4 / CYP1A2 Propafenone->CYP3A4 FiveOH 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->FiveOH Hydroxylation (Major Pathway in EMs) NorProp N-Desalkylpropafenone (Active Metabolite) CYP3A4->NorProp N-Dealkylation IS 5-Hydroxy Propafenone-d5 (Internal Standard) IS->FiveOH Co-eluting Reference

Figure 1: Propafenone metabolic pathways highlighting the CYP2D6-mediated formation of 5-Hydroxy Propafenone.[2][3] The d5-labeled IS is structurally identical to the metabolite, ensuring precise tracking.

The Role of 5-Hydroxy Propafenone-d5

In LC-MS/MS bioanalysis, "matrix effects" (ion suppression or enhancement caused by co-eluting phospholipids and salts) are the primary source of error.

Using a structural analog (e.g., a different drug) as an internal standard is insufficient because it may elute at a different time than the analyte, failing to experience the same matrix suppression. 5-Hydroxy Propafenone-d5 is a Stable Isotope Labeled (SIL) IS.

  • Co-elution: It elutes at the exact same retention time as 5-OHP.

  • Identical Ionization: It experiences the exact same suppression/enhancement as the analyte.

  • Mass Shift: The +5 Da mass shift allows the mass spectrometer to distinguish it from the native analyte.

Scientific Principle: By calculating the Area Ratio (Analyte/IS), any loss of signal due to the matrix is mathematically cancelled out, as both the numerator and denominator are affected equally.

Experimental Protocol

Materials & Reagents[5]
  • Analyte: 5-Hydroxy Propafenone HCl (Reference Standard).

  • Internal Standard: 5-Hydroxy Propafenone-d5 (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method uses a "Crash and Shoot" approach, balanced for high throughput and sufficient cleanliness for clinical research.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Spike: Add 20 µL of Internal Standard Working Solution (5-Hydroxy Propafenone-d5 at 500 ng/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why: Acidified ACN precipitates proteins efficiently and breaks protein-drug binding.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Why: Diluting with water improves peak shape on C18 columns by reducing the solvent strength of the injection.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B[4]

    • 3.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[6][7]

  • Mode: Multiple Reaction Monitoring (MRM).[1][8][9]

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
5-OH Propafenone 358.2 m/z116.1 m/z30Quantifier
5-OH Propafenone-d5 363.2 m/z121.1 m/z*30Internal Standard
Propafenone (Parent)342.2 m/z116.1 m/z27Co-Analyte

*Note: The d5 transition assumes the label is located on the propyl side-chain, shifting the common 116 fragment to 121. Always perform a product ion scan on your specific lot of IS to confirm the dominant fragment.

Analytical Workflow Diagram

Workflow Sample Patient Plasma (50 µL) Spike Spike IS: 5-OH-Propafenone-d5 Sample->Spike Precip Protein Precipitation (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation (10,000g, 10 min) Precip->Centrifuge Dilution Dilute Supernatant (1:1 with Water) Centrifuge->Dilution LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data Calculate Ratio: Area(5-OH) / Area(IS) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring sample integrity and precise quantification.

Validation Criteria (FDA/EMA Guidelines)

To ensure clinical validity, the method must be validated against the following criteria:

  • Linearity: Calibration curve must range from 5 ng/mL to 1000 ng/mL (r² > 0.99).

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).[10]

    • Accuracy must be within ±15% of nominal value.

  • Matrix Effect (ME):

    • Calculate ME using the formula:

      
      
      
    • Crucial Step: The IS-normalized Matrix Factor must be close to 1.0, proving the d5-IS compensates for suppression.

Clinical Interpretation: The Metabolic Ratio

The raw concentration of 5-OH Propafenone is useful, but the Metabolic Ratio (MR) provides the phenotype of the patient.



Metabolic RatioPhenotypeClinical Implication
< 10 Extensive Metabolizer (EM)Normal clearance. Standard dosing applies.[11]
> 20 Poor Metabolizer (PM)High Risk. Accumulation of parent drug. Risk of beta-blockade side effects and conduction abnormalities.[12] Dose reduction required.

Note: Simultaneous use of CYP2D6 inhibitors (e.g., Paroxetine, Fluoxetine) can convert an EM patient into a "Phenotypic PM," causing a sudden spike in the MR.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[13] [Link]

  • Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[5][7] Journal of Chromatographic Science, 55(9), 911–917. [Link]

  • Rao, J., et al. (2015).[7] A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone.[5][7] Der Pharmacia Lettre. [Link]

  • Drugs.com. (2025). Propafenone Prescribing Information & Mechanism of Action. [Link]

  • National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

Sources

Application Note: Chiral Separation of 5-Hydroxy Propafenone Enantiomers Using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Significance

Propafenone (PPF) is a Class IC antiarrhythmic agent used to treat atrial and ventricular arrhythmias.[1] It is administered as a racemic mixture, yet its pharmacokinetics and pharmacodynamics are highly stereoselective.

The clinical relevance of separating 5-hydroxy propafenone (5-OHP) enantiomers lies in the metabolic variability of the patient population:

  • CYP2D6 Polymorphism: PPF is metabolized into 5-OHP primarily by the cytochrome P450 2D6 (CYP2D6) isozyme.[2][3][4]

  • Active Metabolite: 5-OHP is pharmacologically active, contributing significantly to the sodium channel blocking effect.

  • Stereoselective Metabolism: In Extensive Metabolizers (EMs), (R)-PPF is cleared faster than (S)-PPF, leading to higher plasma concentrations of (S)-PPF. Conversely, 5-OHP formation is also stereoselective.

This protocol provides a validated, high-resolution HPLC method to separate 5-OHP enantiomers, essential for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling in clinical trials.

Method Development Strategy (Expertise & Logic)

Choice of Chiral Stationary Phase (CSP)

For the separation of basic drugs like propafenone and its metabolites, Amylose-based CSPs are the gold standard. We utilize a Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) column.[5]

  • Mechanism: The carbamate linkages in the amylose backbone provide hydrogen bonding sites, while the phenyl groups offer

    
     interactions. The helical structure of the amylose polymer creates inclusion cavities that discriminate between the spatial arrangement of the (R) and (S) enantiomers.
    
Mobile Phase Optimization
  • Base Solvent: A non-polar solvent (n-Hexane) is used to promote the interaction of the analyte with the polar carbamate groups of the stationary phase.

  • Modifier: Ethanol is selected over isopropanol for better mass transfer kinetics and sharper peaks for this specific analyte.

  • Peak Tailing Suppression: 5-OHP is a basic amine. Without an additive, it interacts strongly with residual silanol groups on the silica support, causing severe peak tailing. Diethylamine (DEA) (0.1%) is mandatory to block these silanol sites and ensure symmetrical peak shapes.

Experimental Protocol

Materials & Reagents
  • Analytes: Racemic 5-hydroxy propafenone hydrochloride (standard).

  • Solvents: HPLC-grade n-Hexane, Ethanol (absolute), Dichloromethane (for extraction).

  • Additives: Diethylamine (DEA), >99.5% purity.

  • Matrix: Human Plasma (for bioanalytical applications).[6][7]

Chromatographic Conditions
ParameterSettingRationale
Column Chiralpak AD (250 x 4.6 mm, 10 µm)Amylose-based recognition for high selectivity (

).
Mobile Phase n-Hexane : Ethanol : DEA (88 : 12 : 0.1 v/v/v)Optimized for resolution (

) and retention time.
Flow Rate 1.0 mL/minBalances backpressure (<100 bar) with analysis speed.
Temperature Ambient (25°C)Higher temps may reduce enantioselectivity on polysaccharide columns.
Detection UV at 315 nmSpecific

for propafenone derivatives; minimizes plasma interference.[7]
Injection Vol. 20 - 50 µLDependent on sensitivity requirements.
Run Time ~20 minutesSufficient to elute both PPF and 5-OHP enantiomers.[7]
Sample Preparation (Liquid-Liquid Extraction)

Interference from plasma proteins must be eliminated to protect the column.

  • Aliquot: Transfer 1.0 mL of plasma into a glass centrifuge tube.

  • Alkalinization: Add 50 µL of 1 M NaOH .

    • Logic: This converts the ionized drug (salt form) into its free base, making it hydrophobic and extractable into the organic layer.

  • Extraction: Add 5 mL of Dichloromethane . Cap and vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Concentration: Transfer the lower organic layer to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve the residue in 200 µL of Mobile Phase . Vortex and inject.

Visualizations

Metabolic Pathway & Stereoselectivity

This diagram illustrates the CYP2D6-mediated conversion and the resulting chiral complexity.

MetabolicPathway cluster_legend Pharmacokinetics PPF_Rac Racemic Propafenone (Parent Drug) CYP2D6 CYP2D6 Enzyme (Genetic Polymorphism) PPF_Rac->CYP2D6 Stereoselective Metabolism OHP_R (R)-5-Hydroxy Propafenone CYP2D6->OHP_R Minor Pathway OHP_S (S)-5-Hydroxy Propafenone CYP2D6->OHP_S Major Pathway (in EMs) Clearance Renal/Metabolic Clearance OHP_R->Clearance OHP_S->Clearance desc EMs: Extensive Metabolizers PMs: Poor Metabolizers

Figure 1: Stereoselective metabolic pathway of Propafenone mediated by CYP2D6.[2]

Analytical Workflow

The step-by-step process from sample to data.

Workflow Start Plasma Sample (1.0 mL) Prep Alkalinization (1M NaOH) Start->Prep Extract LLE with Dichloromethane (Vortex 2 min) Prep->Extract Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry HPLC HPLC Injection Chiralpak AD Column Dry->HPLC Separation Chiral Recognition (H-Bonding / Pi-Pi) HPLC->Separation Detect UV Detection (315 nm) Separation->Detect Data Quantitation (R vs S Ratio) Detect->Data

Figure 2: Bioanalytical workflow for the extraction and separation of 5-OHP enantiomers.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every batch analysis.

ParameterAcceptance CriteriaTypical Result
Resolution (

)

between enantiomers

Tailing Factor (

)


(Due to DEA additive)
Linearity (

)

(25 - 1250 ng/mL)

Recovery (Absolute)

(Consistent)

(Consistent across levels)
LOD Signal-to-Noise ratio


Troubleshooting Guide:

  • Loss of Resolution: Check mobile phase water content (must be strictly anhydrous) or column history (avoid reversed-phase solvents like water/methanol which can damage Chiralpak AD if not immobilized).

  • Split Peaks: Sample solvent mismatch. Ensure reconstitution solvent matches the mobile phase exactly.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc. (General principles of Amylose columns).
  • Consoli, A., et al. (2002). Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase.[7] Journal of Chromatography B.

  • Phenomenex Application Note. (2018). Chiral Separation of Propafenone with a Lux® i-Amylose-3 Chiral Stationary Phase.[8]

  • National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype.[2][3][4] Medical Genetics Summaries.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometer Settings for 5-Hydroxy Propafenone-d5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of mass spectrometer settings for 5-Hydroxy Propafenone-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during the analysis of this deuterated metabolite. The following sections are structured in a question-and-answer format to directly address specific issues and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the analysis of 5-Hydroxy Propafenone-d5, providing a solid foundation for method development and troubleshooting.

Q1: What is 5-Hydroxy Propafenone-d5, and why is it used as an internal standard?

A1: 5-Hydroxy Propafenone-d5 is the deuterium-labeled form of 5-Hydroxy Propafenone, a primary and pharmacologically active metabolite of the antiarrhythmic drug Propafenone.[1] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds like 5-Hydroxy Propafenone-d5 are considered the gold standard for internal standards (IS).[2][3]

The rationale for using a SIL-IS is based on its near-identical chemical and physical properties to the analyte of interest (the non-labeled 5-Hydroxy Propafenone).[2] This similarity ensures that the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[2][3] Consequently, any variations in sample preparation, injection volume, or matrix effects that might suppress or enhance the ion signal will affect both the analyte and the IS to a similar degree.[2][4] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized, leading to more accurate and precise quantification.[4] The mass difference of 5 daltons (due to the five deuterium atoms) allows the mass spectrometer to distinguish between the analyte and the IS.[2]

Q2: Which ionization mode is optimal for 5-Hydroxy Propafenone-d5 analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is the preferred method for analyzing 5-Hydroxy Propafenone-d5 and its non-labeled counterpart.[1][5] The molecular structure of 5-Hydroxy Propafenone contains basic nitrogen atoms that are readily protonated in the ESI source, forming a stable [M+H]⁺ ion. Experiments have shown that signal intensities in the positive ion mode are significantly higher than in the negative ion mode.[5]

Q3: What are the expected precursor and product ions for 5-Hydroxy Propafenone-d5 in Multiple Reaction Monitoring (MRM) mode?

A3: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the mode of choice due to its high selectivity and sensitivity.[1] The process involves selecting the protonated molecule (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring a specific fragment ion (product ion) in the third quadrupole (Q3).

Based on the structure of 5-Hydroxy Propafenone and accounting for the five deuterium atoms, the expected MRM transition would be:

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)
5-Hydroxy Propafenone-d5363.2To be determined empirically
5-Hydroxy Propafenone358.3116.2 or 98.1

Note: The exact mass of the most abundant product ion for the d5-labeled standard should be determined experimentally through infusion analysis and collision-induced dissociation (CID) experiments. The fragmentation pattern of the deuterated standard is expected to be similar to the non-labeled compound, but with a corresponding mass shift for fragments containing the deuterium labels. One common transition for the non-labeled 5-Hydroxy Propafenone is m/z 358.3 → 116.2.[6] Another reported transition is m/z 358.30 → 98.10.[7]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the optimization and execution of your LC-MS/MS method for 5-Hydroxy Propafenone-d5.

Issue 1: Poor or No Signal Intensity
Q: I am not seeing a strong signal for 5-Hydroxy Propafenone-d5 during infusion or LC-MS analysis. What are the potential causes and how can I fix this?

A: A weak or absent signal is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.[8][9]

Troubleshooting Workflow for Poor Signal Intensity

Start Poor Signal Detected Check_Sample Verify Sample Integrity - Concentration - Degradation - Solvent Start->Check_Sample Start Here Check_LC Evaluate LC System - Flow Rate - Mobile Phase pH - Column Health Check_Sample->Check_LC Sample OK Resolved Signal Restored Check_Sample->Resolved Issue Found & Fixed Check_MS Inspect MS Source - ESI Probe Position - Nebulizer Gas Flow - Capillary Voltage Check_LC->Check_MS LC OK Check_LC->Resolved Issue Found & Fixed Optimize_MS Optimize MS Parameters - Cone/Declustering Potential - Collision Energy Check_MS->Optimize_MS Source OK Check_MS->Resolved Issue Found & Fixed Clean_MS Perform Source Cleaning - Capillary - Cone/Orifice Optimize_MS->Clean_MS Optimization Fails Optimize_MS->Resolved Signal Improved Clean_MS->Resolved Signal Improved

Caption: Troubleshooting workflow for poor signal intensity.

Detailed Steps & Explanations:

  • Verify Sample Integrity:

    • Concentration: Ensure your standard solution is at the expected concentration. Serial dilution errors can lead to a much more dilute solution than intended.[9]

    • Solvent: Confirm the solvent used to dissolve the standard is compatible with the mobile phase. A mismatch can cause precipitation in the autosampler or on the column.

    • pH: For positive ESI, the mobile phase pH should ideally be about two units below the pKa of the analyte to ensure it is in its protonated form.[10]

  • Check Mass Spectrometer Source Conditions:

    • Ionization Mode: Double-check that you are in positive ESI mode.

    • ESI Probe Position: The position of the ESI needle relative to the mass spectrometer inlet is critical. An improperly positioned probe can lead to poor spray stability and inefficient ion sampling. Consult your instrument manual for optimal positioning.

    • Gas Flows (Nebulizer and Drying Gas): Inadequate gas flows can result in incomplete desolvation of droplets, leading to a poor signal.[10] Conversely, excessively high flows can sometimes be detrimental.

    • Source Temperatures: Higher source and desolvation temperatures can aid in solvent evaporation but excessively high temperatures may cause thermal degradation of the analyte.[11]

  • Optimize Key Voltages (Cone/Declustering Potential):

    • Causality: The cone voltage (or declustering potential) is applied between the skimmer cone and the first ion guide.[10] Its primary role is to prevent solvent clusters from entering the mass analyzer and to induce some initial fragmentation if set too high.[10] An unoptimized cone voltage is a frequent cause of poor signal.

    • Protocol:

      • Infuse a solution of 5-Hydroxy Propafenone-d5 (e.g., 100 ng/mL in 50:50 acetonitrile:water) directly into the mass spectrometer.

      • Set the mass spectrometer to monitor the precursor ion (m/z 363.2).

      • Ramp the cone voltage over a range (e.g., 10-80 V) and record the ion intensity at each step.

      • Plot the intensity versus the cone voltage to determine the optimal setting that yields the highest signal.

Issue 2: Signal Instability and Poor Reproducibility
Q: My peak areas for 5-Hydroxy Propafenone-d5 are highly variable between injections, even for the same standard. What could be causing this?

A: Signal instability is often a sign of issues with the ESI spray, the LC system, or contamination.[11]

Potential Causes and Solutions:

  • Unstable Electrospray:

    • Diagnosis: Visually inspect the ESI spray (if your instrument allows). A stable spray should appear as a fine, consistent mist. An erratic or dripping spray will cause significant signal fluctuation.

    • Solution:

      • Check for blockages in the ESI needle or transfer line.

      • Ensure mobile phase flow is stable and pulse-free.

      • Verify that the nebulizing gas is flowing correctly.

      • Check for air bubbles in the solvent lines.

  • Matrix Effects:

    • Causality: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte, causing either ion suppression or enhancement.[12][13][14] This is a major cause of poor reproducibility in bioanalysis.[12][13]

    • Diagnosis: A common method to assess matrix effects is the post-extraction spike experiment.[14][15] Compare the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.[15]

    • Solution:

      • Improve Chromatographic Separation: Modify your LC gradient to separate 5-Hydroxy Propafenone-d5 from the interfering matrix components.

      • Enhance Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances.[5][13]

      • Dilution: If sensitivity allows, diluting the sample can mitigate matrix effects.[15]

  • Instrument Contamination:

    • Causality: Buildup of non-volatile salts or sample components on the ion source components (e.g., sample cone, skimmer) can lead to charging and erratic ion transmission.[8]

    • Solution: Regularly clean the ion source according to the manufacturer's guidelines.[8] This is a critical maintenance step for ensuring consistent performance.

Issue 3: Sub-optimal MRM Sensitivity
Q: I have a stable signal for my precursor ion, but the sensitivity of my MRM transition is low. How do I optimize the fragmentation?

A: Low MRM sensitivity, despite a strong precursor ion signal, points directly to inefficient fragmentation in the collision cell. The key parameter to optimize here is the Collision Energy (CE) .

Collision Energy Optimization Workflow

Start Low MRM Sensitivity Infuse Infuse Analyte Standard (e.g., 100 ng/mL) Start->Infuse Product_Scan Perform Product Ion Scan (at various CEs) Infuse->Product_Scan Identify_Fragments Identify Abundant Product Ions Product_Scan->Identify_Fragments Optimize_CE Optimize CE for Each Fragment (Ramp CE and monitor fragment intensity) Identify_Fragments->Optimize_CE Select_Transition Select Most Intense & Stable Precursor -> Product Transition Optimize_CE->Select_Transition Final_Method Optimized MRM Method Select_Transition->Final_Method

Caption: Workflow for optimizing collision energy for MRM.

Experimental Protocol for Collision Energy Optimization:

  • Infuse the Standard: Continuously introduce a solution of 5-Hydroxy Propafenone-d5 into the mass spectrometer.

  • Perform a Product Ion Scan:

    • Set Q1 to transmit the precursor ion (m/z 363.2).

    • Scan Q3 across a relevant mass range (e.g., m/z 50-370) to detect all fragment ions.

    • Repeat this scan at several different collision energy settings (e.g., in 5-10 V increments) to get a general idea of the fragmentation pattern.

  • Identify Candidate Product Ions: From the product ion scans, identify the top 2-3 most abundant and stable fragment ions.

  • Optimize CE for Each Transition:

    • For each candidate product ion, set up an MRM transition (e.g., 363.2 → product_ion_1, 363.2 → product_ion_2).

    • While infusing the standard, ramp the collision energy over a detailed range (e.g., 10-60 V in 2 V steps) for each MRM transition.

    • Plot the intensity of each product ion as a function of collision energy. The optimal CE is the value that produces the maximum signal.[16][17]

  • Select Final Transition: Choose the MRM transition that provides the highest, most stable signal for your final quantitative method.

Optimized MS Parameters (Example)

ParameterTypical RangeOptimized Value (Example)Rationale
Ionization ModePositive/NegativePositive ESIThe molecule contains basic nitrogens, which are readily protonated.[5]
Capillary Voltage1-5 kV3.5 kVOptimizes the electric field for efficient droplet charging and ion formation.[10]
Cone/Declustering Potential10-80 V30 VMaximizes precursor ion transmission while minimizing unwanted fragmentation.[10]
Desolvation Gas Flow500-1000 L/hr800 L/hrEnsures efficient solvent evaporation from droplets.[10]
Desolvation Temperature300-600 °C450 °CAids in desolvation; must be balanced to avoid thermal degradation.[11]
Collision Energy (CE)10-60 V25 VProvides the optimal energy for fragmentation into the desired product ion.[17][18]

Note: These values are illustrative. Optimal parameters are instrument-dependent and must be determined empirically.

References

  • A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Journal of Pharmaceutical Analysis. Available from: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available from: [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. NorthEast BioLab. Available from: [Link]

  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available from: [Link]

  • Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. ACS Publications. Available from: [Link]

  • Importance of matrix effects in LC–MS/MS... Bioanalysis. Available from: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available from: [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. PMC. Available from: [Link]

  • Identification and determination of propafenone and its principal metabolites in human urine using capillary gas chromatography/mass spectrometry. PubMed. Available from: [Link]

  • Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed. Available from: [Link]

  • SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. ResearchGate. Available from: [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ACS Publications. Available from: [Link]

  • Automatic Optimization of Transitions and Collision Energies. Shimadzu. Available from: [Link]

  • MRM3 Optimization for Quantitation Tutorial. SCIEX. Available from: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. Available from: [Link]

  • Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. PubMed. Available from: [Link]

  • Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. ACS Publications. Available from: [Link]

  • Optimization of two key ion source parameters (capillary voltage and cone voltage) of the Vion IM-QTOF hybrid high-resolution mass spectrometer using ten representative compounds. ResearchGate. Available from: [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. Available from: [Link]

  • Skyline Collision Energy Optimization. Skyline. Available from: [Link]

  • Cone Voltage Optimization plots in the IntelliStart method development report are very different for the Xevo TQD and the Xevo TQ-S micro. Waters. Available from: [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. GMI. Available from: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. Available from: [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available from: [Link]

  • Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. Available from: [Link]

  • Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter using Synthetic Deuterated Internal Standards. ChemRxiv. Available from: [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. Available from: [Link]

  • Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. SCIEX. Available from: [Link]

  • Highly sensitive UHPLC–MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N -depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study. ResearchGate. Available from: [Link]

  • A sensitive quantitative assay for the determination of propafenone and two metabolites, 5‐hydroxypropafenone and N‐depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. ResearchGate. Available from: [Link]

  • Multiple reactions monitoring (MRM) chromatograms of blank normal human plasma. ResearchGate. Available from: [Link]

  • A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. PubMed. Available from: [Link]

  • Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study. PubMed. Available from: [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in 5-Hydroxy Propafenone Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Technical Guide for LC-MS/MS Bioanalysis of Propafenone Metabolites Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction: The Phospholipid Challenge

You are likely reading this because your 5-Hydroxy Propafenone (5-OHP) quantification is failing acceptance criteria. Unlike its parent drug Propafenone, 5-OHP is more polar and elutes earlier in Reversed-Phase Chromatography (RPC). This makes it highly susceptible to ion suppression caused by glycerophosphocholines (GPC) and lysophospholipids present in human plasma.

This guide moves beyond basic "dilute and shoot" advice. It provides a mechanistic approach to isolating 5-OHP from the "suppression zone" and validating the integrity of your data.

Module 1: Diagnosing the Matrix Effect

Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak.

Protocol A: Post-Column Infusion (The "Sonar" Test)

This qualitative test maps the ionization efficiency of the MS source throughout the chromatographic run.

The Setup:

  • Infusion Pump: Syringe pump delivering a constant flow (e.g., 10 µL/min) of 5-OHP standard (100 ng/mL in mobile phase).

  • LC Flow: Inject a blank extracted matrix (plasma processed via your current method) into the LC column.

  • Mixing: Use a PEEK T-connector to mix the column effluent with the infusion flow before it enters the ESI source.

The Output: You will see a high, steady baseline (the infused standard). When the blank matrix elutes, look for "dips" (suppression) or "peaks" (enhancement) in the baseline. If your 5-OHP retention time aligns with a dip, you have a matrix effect.

PostColumnInfusion cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing) Column->T_Piece Syringe Syringe Pump (5-OHP Standard) Syringe->T_Piece MS Mass Spectrometer (ESI Source) T_Piece->MS Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Schematic setup for Post-Column Infusion to visualize matrix suppression zones.

Module 2: Sample Preparation Strategies

Protein Precipitation (PPT) is often insufficient for 5-OHP because it does not remove phospholipids. We recommend two superior pathways: HybridSPE (Best for throughput/cleanliness) or Optimized LLE (Best for cost).

Comparative Analysis of Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)HybridSPE-Phospholipid
Phospholipid Removal < 10% (Poor)> 90% (Good)> 99% (Excellent)
5-OHP Recovery High (> 90%)Moderate (60-75%)*High (> 85%)
Matrix Effect (ME) High SuppressionLowNegligible
Throughput HighLow (Labor intensive)High

*Note: 5-OHP is polar; standard non-polar LLE solvents (Hexane) will result in poor recovery.

Protocol B: The "Gold Standard" HybridSPE Workflow

Recommended for clinical trials where data integrity is paramount.

  • Loading: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile (Precipitating Agent + IS) to the HybridSPE plate/cartridge.

  • Mixing: Vortex for 1 minute (intra-well mixing).

  • Filtration: Apply vacuum (10 inHg). The zirconia-coated silica in the cartridge acts as a Lewis acid, binding the phosphate group of phospholipids while allowing 5-OHP to pass.

  • Analysis: Inject the filtrate directly or evaporate/reconstitute if sensitivity requires concentration.

Protocol C: Optimized LLE for 5-OHP

If HybridSPE is unavailable, you must tune the solvent polarity.

  • Alkalinization: To 200 µL plasma, add 20 µL of 0.1 M NaOH (pH adjustment ensures 5-OHP is uncharged).

  • Extraction Solvent: Add 1 mL of Ethyl Acetate:Hexane (50:50 v/v) .

    • Why? Pure Hexane is too non-polar for 5-OHP. Ethyl Acetate increases polarity to capture the metabolite but excludes salts.

  • Agitation: Vortex 5 mins, Centrifuge 10 mins @ 4000 rpm.

  • Reconstitution: Flash freeze the aqueous layer. Pour off organic layer.[1] Evaporate to dryness under N2. Reconstitute in mobile phase.

Module 3: Internal Standard Selection

CRITICAL WARNING: Do not use structural analogues (e.g., Carbamazepine, Quetiapine) if you are observing matrix effects.

  • The Problem: Analogues do not co-elute perfectly with 5-OHP. If 5-OHP elutes at 2.1 min (in a suppression zone) and the analogue elutes at 2.4 min (clean zone), the IS will not compensate for the signal loss of the analyte.

  • The Solution: You must use 5-Hydroxy Propafenone-d5 or Propafenone-d5 .

  • Mechanism: A Stable Isotope Labeled (SIL) IS has the exact same retention time and physicochemical properties as the analyte. It experiences the exact same suppression, meaning the ratio of Analyte/IS remains constant even if the absolute signal drops.

Module 4: Chromatographic Optimization

If you cannot change your extraction method, you must chromatographically separate 5-OHP from the phospholipid "dump."

Phospholipid Behavior:

  • GPCs elute late in the gradient (high % organic).

  • If your run time is too short, GPCs from Injection 1 may wrap around and elute during the 5-OHP window of Injection 2.

Recommended Gradient (C18 Column, 2.1 x 50mm):

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Methanol (MeOH is better than ACN for resolving 5-OHP from phospholipids).

GradientLogic cluster_warning Critical Check Start Start Gradient Hold Initial Hold (0-0.5 min) Low %B (divert to waste) Start->Hold Elution Elution Ramp (0.5-3.0 min) Target 5-OHP elution ~2.0 min Hold->Elution Wash High Organic Wash (3.0-4.0 min) 95% B to clear Phospholipids Elution->Wash Check Ensure 5-OHP does not co-elute with Wash phase Elution->Check Equil Re-equilibration (4.0-5.0 min) Wash->Equil

Figure 2: Gradient strategy to prevent phospholipid carryover and interference.

Module 5: Validation & Math (The Matuszewski Method)

To prove your method is robust, you must calculate the Matrix Factor (MF) according to FDA/EMA guidelines.

The Three-Set Experiment:

  • Set A (Neat Standards): Analyte in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

MetricFormulaAcceptance Criteria
Matrix Factor (MF) (Peak Area Set B) / (Peak Area Set A)0.85 – 1.15 (Ideal)
Recovery (RE) (Peak Area Set C) / (Peak Area Set B)Consistent (> 50%)
IS-Normalized MF (MF of Analyte) / (MF of IS)Must be close to 1.0

Note: If MF < 1.0, you have suppression.[2][3] If MF > 1.0, you have enhancement.[2][3] The IS-Normalized MF is the most critical value for regulatory acceptance.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Rao, J. V., et al. (2015).[4] A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma.[4][5][6] Der Pharmacia Lettre. (Demonstrates HybridSPE usage).

  • Patel, H., et al. (2017).[6] A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC-MS/MS. Biomedical Chromatography.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

improving chromatographic peak shape for 5-Hydroxy Propafenone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Peak Shape Optimization & Troubleshooting Target Analyte: 5-Hydroxy Propafenone (5-OHP) Parent Drug: Propafenone (Class IC Antiarrhythmic)

Executive Summary: The Chemistry of the Problem

Why is this separation difficult? 5-Hydroxy Propafenone (5-OHP) is a CYP2D6 metabolite of Propafenone. Like its parent, it is a lipophilic base with a secondary amine (pKa ~9.5-9.7).

In standard Reversed-Phase HPLC (RP-HPLC), two competing mechanisms often destroy peak symmetry:

  • Hydrophobic Retention: The desired interaction between the carbon backbone and the C18 ligand.

  • Cation Exchange (The Enemy): At neutral pH, the amine is protonated (

    
    ). It interacts electrostatically with residual, ionized silanols (
    
    
    
    ) on the silica surface. This "secondary retention" causes severe peak tailing .

This guide provides the protocols to suppress these secondary interactions and optimize resolution between the metabolite and the parent drug.

Diagnostic Logic: Identify Your Issue

Before changing your method, confirm the specific nature of the peak distortion.[1] Use the logic tree below to diagnose the root cause.

DiagnosticTree Start Start: Analyze Peak Shape Sym Symmetry Factor (As) > 1.5? Start->Sym Front Symmetry Factor (As) < 0.9? Sym->Front No Tailing ISSUE: Tailing Sym->Tailing Yes Split Split / Double Peak? Front->Split No Fronting ISSUE: Fronting Front->Fronting Yes Splitting ISSUE: Splitting Split->Splitting Yes TailCause1 Silanol Interaction (Most Likely) Tailing->TailCause1 TailCause2 Column Void/Death Tailing->TailCause2 FrontCause1 Column Overload Fronting->FrontCause1 FrontCause2 Solvent Mismatch (Strong Injection Solvent) Fronting->FrontCause2 SplitCause1 Blocked Frit Splitting->SplitCause1 SplitCause2 Sample Matrix Effect Splitting->SplitCause2

Figure 1: Diagnostic logic for identifying the root cause of peak distortion in basic drug analysis.

Protocol A: The Silanol Suppression System (Fixing Tailing)

If your 5-OHP peak is tailing (As > 1.5), the protonated amine is sticking to the column silica. You must break this interaction.

Method 1: The "Low pH" Approach (Recommended for MS/UV)

Mechanism: At pH < 3.0, silanol groups (


) remain protonated and neutral. They cannot act as cation exchangers, preventing the amine from sticking.

Step-by-Step Implementation:

  • Buffer Selection: Use Ammonium Formate or Potassium Phosphate .

  • pH Adjustment: Adjust aqueous mobile phase to pH 3.0 ± 0.1 using Formic Acid or Phosphoric Acid.

  • Ionic Strength: Maintain buffer concentration between 20–25 mM .

    • Why? High ionic strength "masks" any remaining charge on the silica surface.

  • Column Choice: Use a "Type B" High-Purity Silica or a Hybrid Particle (e.g., Waters BEH, Agilent Zorbax Eclipse Plus, Phenomenex Gemini). These have fewer metallic impurities that activate silanols.[2]

Method 2: The "Competitor" Approach (UV Only - NOT MS Compatible)

Mechanism: Add a stronger base to the mobile phase to "sacrifice" itself by occupying the silanol sites, leaving the 5-OHP free to elute symmetrically.

Step-by-Step Implementation:

  • Additive: Add Triethylamine (TEA) to the aqueous mobile phase.[3]

  • Concentration: 5 mM to 10 mM is sufficient.

  • Caveat: TEA suppresses ionization in Mass Spectrometry. Use only for HPLC-UV/Fluorescence.

Data Comparison: Mobile Phase Additives
AdditivepH RangeMS Compatible?Mechanism of ActionRecommended For
Formic Acid ~2.7Yes Protonates silanols (suppression)LC-MS/MS
Ammonium Acetate 4.0–6.0Yes Moderate masking; volatileGeneral Screening
Triethylamine (TEA) > 7.0NO Competes for silanol sitesDifficult Tailing (UV only)
TFA (0.05%) ~2.0Yes *Strong ion-pairing + suppressionSevere Tailing (Signal suppression risk)

Protocol B: Resolution Optimization (Separating 5-OHP from Propafenone)

5-OHP is more polar than Propafenone due to the hydroxyl group. It will elute before the parent drug in Reversed-Phase. If they co-elute or overlap, use the following selectivity adjustments.

The "Pi-Pi" Interaction Strategy

Standard C18 columns rely solely on hydrophobicity. Propafenone and 5-OHP both have aromatic rings. Using a Phenyl-Hexyl or Biphenyl column adds a second separation mechanism (Pi-Pi interactions) which often discriminates better between the parent and the hydroxylated metabolite.

Workflow:

  • Switch Column: Replace C18 with a Phenyl-Hexyl phase.

  • Mobile Phase: Use Methanol instead of Acetonitrile.

    • Why? Acetonitrile's pi-electrons interfere with the column's pi-pi interactions. Methanol allows the unique selectivity to function.

Selectivity Input Co-elution of 5-OHP & Propafenone Decision Selectivity Change Input->Decision Path1 Option A: Gradient Slope Reduce %B/min by 50% Decision->Path1 Path2 Option B: Stationary Phase Switch to Phenyl-Hexyl Decision->Path2 Result Improved Resolution (Rs > 2.0) Path1->Result Path2->Result

Figure 2: Strategies for improving resolution between structurally similar metabolites.

Protocol C: Injection Solvent (Fixing Fronting)

If the peak looks like a "shark fin" (fronting), the issue is likely the solvent you dissolved your sample in.

The Issue: 5-OHP is hydrophobic. Researchers often dissolve it in 100% Methanol or Acetonitrile. When this "strong" solvent hits the "weak" mobile phase (e.g., 80% Water), the analyte precipitates or travels faster than the mobile phase initially, causing band broadening.

The Fix:

  • Diluent: Match the initial mobile phase conditions.

  • Recipe: Dissolve the sample in 80% Buffer / 20% Methanol .

  • Volume: If you must use 100% organic to dissolve the stock, limit injection volume to < 5 µL.

Frequently Asked Questions (FAQ)

Q: Can I use a high pH (> 10) mobile phase to deprotonate the amine? A: Theoretically, yes. If the pH is > pKa (9.7), the amine becomes neutral and won't interact with silanols. However , standard silica columns dissolve at pH > 8.0. You must use a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH) designed for high pH stability.

Q: My 5-OHP peak is splitting only for real plasma samples, not standards. A: This indicates a matrix effect. Phospholipids from plasma can foul the column head, causing peak splitting.

  • Action: Implement a "Hybrid SPE-Phospholipid" cleanup step or use a guard column.

Q: What is the optimal detection wavelength? A: Propafenone and 5-OHP share a chromophore. UV detection at 242 nm or 209 nm is standard. For fluorescence, Excitation: 236 nm / Emission: 305 nm provides higher selectivity.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Rao, J., et al. (2015).[4] A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma. Der Pharmacia Lettre.[4] Link

  • PubChem. (2025).[5] 5-Hydroxypropafenone (Compound Summary).[4][6][7][8][9] National Library of Medicine. Link

  • Phenomenex. (2025).[2] Troubleshooting Peak Tailing in HPLC.Link

Sources

resolving isobaric interferences in propafenone metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Isobaric Interferences in Propafenone Analysis Department: Bioanalytical Applications Support Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist

Executive Summary

Propafenone (PPF) analysis is complicated by its extensive first-pass metabolism via CYP2D6, producing 5-hydroxypropafenone (5-OHP) and N-desalkylpropafenone (NDP) .[1][2][3] While these primary metabolites differ in mass, researchers frequently encounter "ghost" peaks and quantitative bias due to isobaric interferences arising from two specific sources:

  • In-Source Fragmentation of Glucuronides: Labile glucuronide conjugates reverting to the parent mass inside the ion source.

  • Positional Isomers: Co-elution of 5-OHP with other hydroxylated isomers (e.g., 4-OHP).

This guide addresses these specific failure modes with self-validating protocols.

Module 1: The Glucuronide Trap (In-Source Fragmentation)

User Query: "I am detecting Propafenone in my blank plasma samples, or my Propafenone quantitation is consistently higher than my orthogonal UV data. Why?"

Technical Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) of Propafenone-O-Glucuronide. Propafenone is extensively glucuronidated. These conjugates (MW ~518 Da) are thermally labile. In a hot ESI source, the glucuronic acid moiety (-176 Da) can cleave before the first quadrupole (Q1). The mass spectrometer then detects the remaining structure as Propafenone (m/z 342), causing a false positive or overestimation if the glucuronide co-elutes with the parent.

The Diagnostic Workflow

To confirm if ISF is compromising your data, you must monitor the "parent" of the interference.

  • Add a Trace: Include the transition 518.2

    
     342.2  (Propafenone-Glucuronide) in your method.
    
  • Inject a Sample: Run a high-concentration subject sample (not a standard).

  • Overlay Chromatograms:

    • If the peak in the 518 trace aligns perfectly with a "shoulder" or peak in your 342 (Parent) trace, you have ISF interference.

    • Action: You must chromatographically separate the glucuronide from the parent.

Visualizing the Failure Mode

Glucuronide_ISF Sample Biological Sample (Contains PPF & PPF-Gluc) LC LC Column (Separation Stage) Sample->LC Source ESI Source (High Temp/Voltage) LC->Source Co-elution Risk Source->Source Path B: PPF-Gluc (m/z 518) Loses 176 Da Q1 Q1 Filter (Selects m/z 342) Source->Q1 Path A: Intact PPF (m/z 342) Source->Q1 Artifact PPF (m/z 342) Detector Detector (Signal Readout) Q1->Detector Overestimation

Figure 1: Mechanism of In-Source Fragmentation leading to isobaric interference.

Module 2: Chromatographic Resolution of Isomers

User Query: "My 5-hydroxypropafenone peak has a split apex or a tailing shoulder. Is my column failing?"

Technical Diagnosis: This is often not column failure, but isomeric separation . CYP2D6 hydroxylation favors the 5-position, but minor hydroxylation occurs at other positions (e.g., 4-position). 5-OHP and 4-OHP are isobaric isomers (m/z 358). They share the same precursor and often the same product ions (m/z 116).

The Solution: Standard C18 columns often fail to resolve these positional isomers. You require a stationary phase with enhanced shape selectivity, such as a Biphenyl or PFP (Pentafluorophenyl) phase.

Recommended Protocol: Isomer-Resolving Gradient

Column: Kinetex Biphenyl or equivalent (100 x 2.1 mm, 2.6 µm) Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water Mobile Phase B: Methanol (MeOH provides better selectivity for these isomers than ACN)

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Mechanism
0.00300.4Initial Loading
1.00300.4Isocratic hold (Focusing)
6.00850.4Critical Resolution Window
6.10950.5Wash
7.50950.5Wash
7.60300.4Re-equilibration

Note: The use of Methanol and Ammonium Formate is critical. Methanol participates in pi-pi interactions with the Biphenyl phase, enhancing the separation of the aromatic hydroxyl isomers.

Module 3: MRM Transition Optimization

User Query: "How do I ensure my transitions are specific enough to avoid crosstalk?"

Technical Diagnosis: While Propafenone (342) and 5-OHP (358) are not isobars, high concentrations of 5-OHP can interfere with PPF if the mass spectrometer has poor resolution, or if 5-OHP loses water (-18 Da) to become m/z 340, which is close to 342.

Validated Transition Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Specificity Note
Propafenone 342.2116.128Quantifier (Propyl-amine cleavage)
5-OH Propafenone 358.2116.130Shares fragment with parent; relies on Q1 resolution
N-desalkyl PPF 300.274.125Unique fragment (Loss of propyl chain)
PPF-Glucuronide 518.2342.215Monitor Only (To detect ISF)
Propafenone-d5 347.2121.128Internal Standard (Required)
Decision Tree: Troubleshooting Interferences

Troubleshooting_Tree Start Interference Detected CheckMass Is interference mass identical to Parent? Start->CheckMass CheckRT Does it co-elute with Parent? CheckMass->CheckRT Yes Crosstalk Suspect Cross-Talk (Check Q1 Resolution) CheckMass->Crosstalk No (Close Mass) Glucuronide Suspect Glucuronide ISF (Monitor 518 -> 342) CheckRT->Glucuronide Yes Isomer Suspect Positional Isomer (Switch to Biphenyl Column) CheckRT->Isomer No (Distinct RT)

Figure 2: Logic flow for identifying the source of isobaric interference.

References
  • Patel, H., et al. (2017). "A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC-MS/MS."[1] Biomedical Chromatography.

    • Relevance: Validates the primary transitions (342->116)
  • Chen, Y., et al. (2008). "Isobaric Metabolite Interferences... in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs." Rapid Communications in Mass Spectrometry.

    • Relevance: foundational text on the mechanism of in-source fragmentation and isobaric interferences in LC-MS.
  • Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids."

    • Relevance: Provides the technical justification for using Biphenyl/Methanol phases for separating hydroxylated positional isomers (analogous to 5-OHP vs 4-OHP).
  • Guo, Y., et al. (2000). "Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry." Yao Xue Xue Bao.

    • Relevance: Explicitly characterizes Propafenone Glucuronide fragmentation, confirming the loss of 176 Da to yield the parent ion m/z 342.

Sources

Technical Support Center: Ensuring the Stability of 5-Hydroxy Propafenone in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Propafenone and its active metabolite, 5-Hydroxy Propafenone (5-OHP). The accurate quantification of 5-OHP in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. However, 5-OHP, particularly its conjugated forms, presents unique stability challenges that can compromise data integrity if not properly addressed.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the stability and accurate measurement of 5-OHP in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and analysis of 5-Hydroxy Propafenone.

Q1: What is 5-Hydroxy Propafenone (5-OHP) and why is its stability so critical?

A1: 5-Hydroxy Propafenone (5-OHP) is a primary active metabolite of the antiarrhythmic drug Propafenone.[1][2] It is formed in the liver by the CYP2D6 enzyme and possesses antiarrhythmic activity comparable to the parent drug.[1][3] Accurate measurement of 5-OHP is essential for understanding Propafenone's overall efficacy, metabolism, and potential for drug-drug interactions.[4][5] Its stability is critical because degradation or interconversion of its various forms in a biological sample ex vivo can lead to an inaccurate quantification of its concentration at the time of collection, resulting in flawed pharmacokinetic modeling and safety assessments.[6][7]

Q2: What are the main forms of 5-OHP found in biological samples like plasma?

A2: In biological samples, 5-OHP exists in both a free (unconjugated) form and as phase II metabolites.[8] The most common conjugated forms are 5-OHP-glucuronide and 5-OHP-sulfate, which are more water-soluble and facilitate excretion.[9] The glucuronide conjugates, in particular, can be labile and prone to hydrolysis back to the free form during sample handling and storage.[10][11]

Q3: What are the primary causes of 5-OHP instability in biological samples?

A3: The primary causes of instability are:

  • Enzymatic Degradation: Endogenous enzymes in blood/plasma, such as esterases and β-glucuronidases, can remain active after sample collection and hydrolyze conjugated metabolites back to the parent 5-OHP.[12] This activity is temperature-dependent.

  • Chemical Hydrolysis: Glucuronide conjugates, especially acyl glucuronides (though 5-OHP forms an ether glucuronide, which is generally more stable), can be susceptible to pH-dependent hydrolysis.[10][11] Changes in sample pH during storage or processing can accelerate this degradation.

  • Temperature Fluctuations: Elevated temperatures accelerate both enzymatic and chemical degradation. Repeated freeze-thaw cycles are particularly detrimental as they can disrupt cellular structures, release degradative enzymes, and affect metabolite stability.[13][14]

Q4: What is the ideal storage temperature for plasma samples containing 5-OHP?

A4: To minimize enzymatic activity and chemical degradation, samples should be frozen and stored at ultra-low temperatures. The recommended and widely accepted temperature for long-term storage is -80°C .[13][14] Storage at -20°C may be acceptable for short periods, but some metabolites can still show degradation over weeks or months at this temperature.[14] For any transport, samples should be kept frozen on dry ice.[13]

Section 2: In-depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I'm observing a consistent decrease in the concentration of conjugated 5-OHP over time in my stored quality control (QC) samples, with a corresponding increase in free 5-OHP.

  • Likely Cause: This pattern strongly suggests ex vivo hydrolysis of the 5-OHP glucuronide or sulfate conjugates back to the aglycone (free 5-OHP). This is likely due to residual enzymatic activity or suboptimal storage conditions.

  • Scientific Rationale: Even at freezing temperatures, some enzymatic activity can persist if the sample is not flash-frozen or if stored at -20°C instead of -80°C.[14] Glucuronide conjugates are particularly susceptible to hydrolysis, a process that cleaves the glucuronic acid moiety from the metabolite.[10]

  • Solutions:

    • Review Your Collection Protocol: Ensure blood samples are collected in appropriate anticoagulant tubes (e.g., K2EDTA plasma) and placed on ice immediately to slow down enzymatic processes.[13][15]

    • Optimize Processing Time: Centrifuge blood samples in a refrigerated centrifuge (4°C) as soon as possible after collection (ideally within 30-60 minutes) to separate plasma from cells, which are a major source of enzymes.[13]

    • Confirm Storage Temperature: Verify that your freezers are consistently maintaining -80°C. Use a calibrated thermometer to check.

    • Consider pH Adjustment: For labile glucuronides, acidification of the plasma sample to a pH of ~4-5 immediately after separation can help inhibit enzymatic hydrolysis and improve stability.[11] However, this must be validated to ensure it doesn't degrade the parent compound or interfere with your analytical method.

Problem 2: My results for 5-OHP show high variability between replicate analyses of the same sample.

  • Likely Cause: High variability can stem from inconsistent sample handling, especially non-homogeneity introduced during the thaw process, or from multiple freeze-thaw cycles.

  • Scientific Rationale: When a frozen sample thaws, a concentration gradient can form if it is not mixed properly, leading to different concentrations in the aliquots taken for analysis. Each freeze-thaw cycle is a stress event that can lead to metabolite degradation, increasing variability.[14]

  • Solutions:

    • Standardize Thawing: Thaw samples uniformly, for example, in a 4°C water bath or refrigerator, and allow them to reach thermal equilibrium.[14]

    • Ensure Homogeneity: Before taking an aliquot, gently vortex the thawed sample for 2-3 seconds to ensure it is homogenous. Do not vortex vigorously, as this can denature proteins.

    • Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes immediately after the initial processing. This prevents the need to thaw the entire parent sample multiple times.[13][16] A best practice is to never exceed 3-4 freeze-thaw cycles.[14]

Problem 3: I am trying to measure total 5-OHP after enzymatic hydrolysis, but my recovery seems low and inconsistent.

  • Likely Cause: This points to incomplete enzymatic hydrolysis of the 5-OHP conjugates. The efficiency of β-glucuronidase enzymes can vary significantly based on the source, pH, temperature, and presence of inhibitors in the matrix.

  • Scientific Rationale: β-glucuronidases from different sources (e.g., E. coli, abalone, limpet) have different optimal pH and temperature conditions and may have varying efficiencies for different types of glucuronide linkages. The reaction requires careful optimization to drive it to completion.[12]

  • Solutions:

    • Optimize Hydrolysis Conditions: Systematically test different incubation times (e.g., 1, 2, 4, 8 hours), temperatures (e.g., 37°C vs. 55-60°C), and enzyme concentrations to find the optimal conditions for your specific matrix and analyte.[17]

    • Check Enzyme Source: If results are poor with one type of β-glucuronidase, try an enzyme from a different source. Recombinant enzymes often offer higher purity and lot-to-lot consistency.[12]

    • Verify pH: Ensure the pH of your reaction buffer is optimal for the enzyme you are using. This is a critical parameter for enzyme activity.

    • Use a Control Substrate: Include a control reaction with a known glucuronide standard (e.g., acetaminophen glucuronide) to confirm that your enzyme is active under your experimental conditions.[12]

Section 3: Key Protocols & Methodologies

Adherence to standardized protocols is paramount for ensuring data quality and reproducibility.

Protocol 1: Optimal Blood Sample Collection and Handling

This protocol is designed to minimize ex vivo degradation of 5-OHP from the moment of collection.

Workflow for Optimal Sample Handling

G cluster_0 Step 1: Collection cluster_1 Step 2: Centrifugation cluster_2 Step 3: Processing & Storage Collect Collect whole blood in K2EDTA tube Invert Gently invert 8-10 times Ice Place immediately on ice Centrifuge Centrifuge within 60 min at 2000 x g for 15 min at 4°C Ice->Centrifuge Keep cold Transfer Transfer plasma to pre-labeled cryovials Centrifuge->Transfer Process promptly Aliquot Aliquot into single-use volumes Freeze Flash-freeze in liquid N2 or place immediately at -80°C Analysis Analysis Freeze->Analysis

Caption: Workflow from blood collection to storage.

Detailed Steps:

  • Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake.

  • Cooling: Place the tube immediately on wet ice or in a refrigerated rack. Do not allow the sample to freeze at this stage.[13]

  • Centrifugation: Within 60 minutes of collection, centrifuge the sample at approximately 2,000 x g for 15 minutes in a refrigerated centrifuge set to 4°C.[13]

  • Aliquoting: Carefully pipette the supernatant (plasma) into pre-labeled polypropylene cryovials, avoiding disturbance of the buffy coat and red blood cells. Aliquot into volumes appropriate for a single analysis to avoid freeze-thaw cycles.[16]

  • Freezing: Immediately snap-freeze the aliquots in liquid nitrogen or place them in the upright position in a -80°C freezer for long-term storage.[13]

Table 1: Recommended Storage Conditions for 5-OHP in Plasma
ConditionTemperatureMax DurationRationale & Key Considerations
Short-Term Processing 2-8°C (On Ice)< 4 HoursMinimizes enzymatic activity between collection and centrifugation.[13]
Short-Term Storage -20°C< 1 MonthAcceptable for very short durations, but risk of degradation increases over time. Not recommended for pivotal studies.[14]
Long-Term Storage -80°C> 1 YearGold standard. Effectively halts enzymatic activity and minimizes chemical hydrolysis, ensuring long-term stability.[13][14]
Freeze-Thaw Cycles N/A< 3 CyclesEach cycle is a potential source of degradation. Aliquoting into single-use vials is the best practice to avoid this issue.[14]
Protocol 2: Quantification of Total 5-OHP via Enzymatic Hydrolysis

This protocol outlines a general procedure to deconjugate 5-OHP glucuronide prior to LC-MS/MS analysis.

Troubleshooting Decision Tree for 5-OHP Stability

G Start Inconsistent or Low 5-OHP Results? Check_Storage Are samples stored at -80°C with minimal freeze-thaw cycles? Start->Check_Storage Check_Handling Were samples kept cold and processed promptly after collection? Check_Storage->Check_Handling Yes Fix_Storage Solution: Re-evaluate storage protocol. Aliquot new samples and store at -80°C. Check_Storage->Fix_Storage No Check_Hydrolysis Are you measuring total 5-OHP (post-hydrolysis)? Check_Handling->Check_Hydrolysis Yes Fix_Handling Solution: Revise collection and handling SOP. Ensure immediate cooling. Check_Handling->Fix_Handling No Optimize_Hydrolysis Solution: Optimize hydrolysis. Test enzyme source, temp, and incubation time. Check_Hydrolysis->Optimize_Hydrolysis Yes Success Problem Resolved Check_Hydrolysis->Success No (Issue is with free 5-OHP) Fix_Storage->Success Fix_Handling->Success Optimize_Hydrolysis->Success

Caption: Decision tree for troubleshooting 5-OHP stability issues.

Detailed Steps:

  • Preparation: Thaw plasma samples, quality controls, and calibration standards. Prepare a stock solution of β-glucuronidase (e.g., from E. coli) in the recommended buffer (e.g., ammonium acetate, pH 6.8).[17] Also prepare a stock of a deuterated internal standard, such as 5-Hydroxy Propafenone-D5, for accurate quantification.[18]

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard: Add the internal standard to each sample.

  • Enzyme Addition: Add an optimized amount of β-glucuronidase solution (e.g., 20 µL of a 5,000 U/mL solution). The exact amount must be determined during method development.[17]

  • Incubation: Gently vortex and incubate the mixture in a water bath at the optimal temperature (e.g., 37°C or 55°C) for the optimal time (e.g., 2-4 hours).

  • Reaction Termination: Stop the reaction by adding a protein precipitation agent, such as 300 µL of ice-cold acetonitrile. This will also precipitate the enzyme.

  • Sample Cleanup: Vortex thoroughly for 30 seconds, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis. The analysis is typically performed using a C18 column and a mobile phase of ammonium formate and methanol or acetonitrile.[19][20][21]

References
  • A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. (n.d.). Google Scholar.
  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911–917. [Link]

  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. [Link]

  • Kroemer, H. K., & Eichelbaum, M. (1994). Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography. Methods and findings in experimental and clinical pharmacology, 16(3), 203–210. [Link]

  • Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Clinical Pharmacokinetics, 22(4), 294-306. [Link]

  • Henriques, S. C., Bermejo, M., Almeida, L., & Silva, N. E. (n.d.). Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite. PAGE Meeting. Retrieved February 17, 2026, from [Link]

  • A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC–MS/MS with ESI operated in positive mode. (2017). ResearchGate. [Link]

  • Abu-Qare, A. W., & El-Masri, H. A. (2011). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 3(16), 1829–1837. [Link]

  • Metabolic pathway of propafenone. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science. [Link]

  • Zhang, D., Raghavan, N., et al. (2011). Plasma Stability-Dependent Circulation of Acyl Glucuronide Metabolites in Humans: How Circulating Metabolite Profiles of Muraglitazar and Peliglitazar Can Lead to Misleading Risk Assessment. Semantic Scholar. [Link]

  • Dilger, K., Greiner, B., Fromm, M. F., Hofmann, U., Kroemer, H. K., & Eichelbaum, M. (1998). Steady-state plasma concentrations of propafenone--chirality and metabolism. Chirality, 10(6), 737–743. [Link]

  • Zhang, D., Raghavan, N., et al. (2011). Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment. Drug Metabolism and Disposition, 39(1), 162-171. [Link]

  • Sample preparation. (n.d.). Imperial College London. Retrieved February 17, 2026, from [Link]

  • Doki, K., Shirayama, Y., Sekiguchi, Y., Aonuma, K., & Homma, M. (2020). Serum concentrations of propafenone (a) and 5-hydroxypropafenone... ResearchGate. [Link]

  • Factors affecting glucuronidation a Effect on Factor Glucuronidation Drugs or Compounds Affected. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • 5-Hydroxy Propafenone-D5 (HCl Salt). (n.d.). Veeprho. Retrieved February 17, 2026, from [Link]

  • Singh, S. P., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode. Journal of analytical toxicology, 41(8), 717-726. [Link]

  • Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785-791. [Link]

  • Leite, H. O. A., et al. (2020). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. [Link]

  • Yang, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. MDPI. [Link]

  • Chen, X., et al. (2004). Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 805(1), 113–122. [Link]

  • Processing and Storage of Samples for Metabolomics Assays. (n.d.). University of Colorado Anschutz Medical Campus. Retrieved February 17, 2026, from [Link]

  • Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. Retrieved February 17, 2026, from [Link]

  • Yang, F., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. ResearchGate. [Link]

  • Calafat, A. M., et al. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. [Link]

  • Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. (n.d.). David Publishing. Retrieved February 17, 2026, from [Link]

  • Compatibility and stability of propafenone hydrochloride. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved February 17, 2026, from [Link]

Sources

impact of concomitant medications on propafenone analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propafenone Bioanalysis & Concomitant Medication Impact

  • Subject: Troubleshooting Analytical & Metabolic Interferences in Propafenone LC-MS/MS Assays

  • Audience: Bioanalytical Scientists, DMPK Researchers, Clinical Pharmacologists

  • Status: Active Guide

Introduction: The "Ghost" in the Chromatogram

Welcome to the Propafenone Bioanalysis Support Hub. If you are analyzing Propafenone (Class IC antiarrhythmic), you are dealing with a compound that exhibits non-linear pharmacokinetics and extensive CYP2D6 polymorphism dependence .

The presence of concomitant medications—specifically CYP2D6 inhibitors (e.g., Fluoxetine, Paroxetine) or CYP3A4 inhibitors (e.g., Ketoconazole)—does not just alter patient safety; it fundamentally breaks standard bioanalytical assays by shifting analyte concentrations outside validated ranges and introducing matrix interferences.

This guide addresses the three critical failure modes caused by co-medications: Metabolic Phenocopying , Isobaric/Chromatographic Interference , and Ion Suppression .

Module 1: The "Range" Violation (Metabolic Phenocopying)

Issue: “My patient samples show Propafenone concentrations above the ULOQ (Upper Limit of Quantification) and 5-hydroxypropafenone below the LLOQ, despite the patient being a known Extensive Metabolizer (EM).”

Root Cause: This is Metabolic Phenocopying . Concomitant administration of potent CYP2D6 inhibitors (e.g., Fluoxetine, Quinidine) blocks the conversion of Propafenone to 5-hydroxypropafenone (5-OHP). This chemically mimics the "Poor Metabolizer" (PM) genotype, causing parent drug accumulation (up to 3-fold) and metabolite depletion.

Troubleshooting Protocol:

  • Check Concomitant Meds: Immediately review the subject's medication history for SSRIs (Fluoxetine, Paroxetine) or Quinidine.

  • Adjust Calibration Range (Dynamic Curve):

    • Standard clinical assays often target a Propafenone range of 10–1000 ng/mL.

    • Action: If CYP2D6 inhibitors are present, validate a high-range curve (up to 3000 ng/mL) for Propafenone and a high-sensitivity curve (down to 0.5 ng/mL) for 5-OHP.

  • Dilution Integrity Test:

    • Do not simply dilute samples with blank plasma. The matrix effect of the inhibitor itself may alter recovery.

    • Validation: Perform a 1:10 dilution validation using blank plasma spiked with the concomitant inhibitor (e.g., Fluoxetine at 500 ng/mL) to prove that the inhibitor's presence doesn't affect dilution linearity.

Data Summary: Impact of CYP2D6 Inhibition on Analyte Ratios

ParameterNormal EM PatientPatient on Fluoxetine (CYP2D6 Inhibitor)Analytical Consequence
Propafenone (Parent) Baseline↑ 100% - 300% Exceeds ULOQ; requires dilution.
5-OHP (Metabolite) High↓ >80% Falls below LLOQ; signal lost.
Metabolic Ratio (P/5-OHP) Low (< 1.0)High (> 10.0) QC failure if ratio criteria are fixed.

Module 2: Chromatographic Interference & Selectivity

Issue: “I see a shoulder peak or baseline lift on the Propafenone channel (m/z 342.2) when analyzing samples from patients on multi-drug regimens.”

Root Cause: Propafenone is a lipophilic basic amine. Many co-medications (Beta-blockers, SSRIs) share similar pKa values and retention behaviors on C18 columns.

  • Specific Threat: Amlodipine (often prescribed for hypertension alongside arrhythmias) or Fluoxetine can co-elute. While their molecular weights differ, high concentrations of co-meds can cause "crosstalk" or source saturation.

Step-by-Step Resolution Protocol:

  • Modify Gradient Profile:

    • Propafenone typically elutes in high organic conditions.

    • Action: Introduce a shallow gradient ramp (e.g., 40% B to 60% B over 3 minutes) rather than a steep step. This separates Propafenone from the slightly more polar 5-OHP and the more lipophilic Fluoxetine.

  • Transition Tuning (MRM):

    • Ensure you are not relying on a single transition.

    • Propafenone: Monitor m/z 342.2 → 116.1 (Quant) and 342.2 → 72.1 (Qual).

    • Interference Check: If the Quant/Qual ratio changes in patient samples compared to standards, you have a co-eluting interference.

  • Column Choice:

    • Switch from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions offered by the Phenyl phase provide superior selectivity for aromatic antiarrhythmics compared to aliphatic C18 phases, helping resolve Propafenone from co-meds like Metoprolol.

Module 3: Matrix Effects (Ion Suppression)

Issue: “Internal Standard (Propafenone-d5) response drops significantly in specific patient lots, causing accuracy failure.”

Root Cause: Co-eluting phospholipids or high-concentration co-medications compete for ionization charge in the ESI source. Standard Protein Precipitation (PPT) leaves 99% of phospholipids in the sample.

Visualizing the Mechanism:

MatrixEffect cluster_suppression Ion Suppression Mechanism Sample Patient Plasma (Propafenone + Co-Meds + Lipids) Prep Sample Prep (Protein Precipitation) Sample->Prep LC LC Separation (Co-elution Zone) Prep->LC Dirty Extract ESI ESI Source (Charge Competition) LC->ESI Analytes + Phospholipids enter source Signal MS/MS Signal ESI->Signal Reduced Sensitivity CoMeds High Conc. Co-Meds (e.g. Metoprolol) CoMeds->ESI Steals Charge Lipids Phospholipids (PC/LPC) Lipids->ESI Steals Charge Prop Propafenone Prop->ESI

Caption: Mechanism of Ion Suppression where co-eluting lipids and co-meds compete for ionization energy, reducing Propafenone signal.

The "Clean-Up" Protocol:

  • Abandon Simple PPT: For patients on polypharmacy, protein precipitation is insufficient.

  • Implement HybridSPE or SLE:

    • HybridSPE-Phospholipid: Use Zirconia-coated silica plates to selectively remove phospholipids while passing Propafenone.

    • Protocol: Load 100 µL plasma + 300 µL 1% Formic Acid in Acetonitrile. Mix. Apply vacuum.

  • Stable Isotope Labeled IS (SIL-IS):

    • You must use Propafenone-d5 or d7 . Do not use generic analogs (like Lidocaine) as IS. Only a deuterated analog will co-elute exactly with Propafenone and compensate for the specific suppression caused by the co-medication at that retention time.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the same assay for patients on Warfarin? A: Analytically, yes. Warfarin elutes later and ionizes in negative mode (typically), while Propafenone is positive mode. However, Propafenone inhibits CYP2C9, raising Warfarin levels. This is a clinical safety issue, not an analytical interference.

Q: Why is my 5-OHP peak splitting? A: 5-hydroxypropafenone is chiral. If you are using a standard C18 column, you shouldn't see splitting unless your mobile phase pH is drifting. Ensure pH is buffered (Ammonium Formate pH 3.5). If you are using a Chiral column, splitting is expected (R/S enantiomers).

Q: Fluoxetine is causing a 40% increase in Propafenone signal in my QC samples. Is this enhancement? A: Unlikely. It is more likely that your Fluoxetine standard contains trace Propafenone or you are seeing "crosstalk" (isobaric interference). Check the purity of your co-med standards if you are spiking them for interference testing.

Visualizing the Metabolic Blockade

The following diagram illustrates why CYP2D6 inhibition by concomitant meds fundamentally changes the analytes you are looking for.

PropafenoneMetabolism Prop Propafenone (Parent Drug) CYP2D6 CYP2D6 Enzyme Prop->CYP2D6 CYP3A4 CYP3A4 Enzyme Prop->CYP3A4 FiveOH 5-Hydroxypropafenone (Active Metabolite) CYP2D6->FiveOH Major Pathway (Blocked by Inhibitor) NDPP N-despropylpropafenone (Less Active) CYP3A4->NDPP Minor Pathway Inhibitor INHIBITOR: Fluoxetine/Quinidine Inhibitor->CYP2D6 Inhibits

Caption: CYP2D6 inhibition blocks the major clearance pathway, shunting metabolism to CYP3A4 and causing Parent Drug accumulation.

References

  • Axelson, O., et al. (1990). The role of genetically determined polymorphic drug metabolism in the beta-blockade produced by propafenone. New England Journal of Medicine. Link

  • Cai, W.M., et al. (2002). Simultaneous determination of propafenone and its major metabolites in human plasma by liquid chromatography–mass spectrometry.[1][2][3][4] Journal of Chromatography B. Link

  • Hemeryck, A., et al. (2000). Paroxetine inhibits the metabolism of propafenone in man. British Journal of Clinical Pharmacology. Link

  • Labat, L., et al. (2002). A simple and rapid LC–MS/MS method for the determination of propafenone and its active metabolite 5-hydroxypropafenone in human plasma.[1][2][3][4] Journal of Pharmaceutical and Biomedical Analysis. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Validation & Comparative

Bioanalytical Method Validation for 5-Hydroxy Propafenone: A Comparative Extraction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Focus: Liquid-Liquid Extraction (LLE) vs. Protein Precipitation (PPT) for LC-MS/MS Quantification Compliance: ICH M10, FDA Bioanalytical Method Validation (2018)

Executive Summary

Quantifying 5-Hydroxy Propafenone (5-OHP) —the active metabolite of the antiarrhythmic agent Propafenone—is critical for assessing CYP2D6 metabolic phenotypes and ensuring therapeutic efficacy. While Propafenone itself is lipophilic, the hydroxylation at the C-5 position introduces polarity that complicates bioanalysis.

This guide compares two industry-standard extraction methodologies: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) .[1]

The Verdict: While PPT offers high throughput for clinical monitoring of parent drug levels, LLE is the superior choice for validated PK studies requiring high sensitivity (LLOQ < 1.0 ng/mL) and minimal matrix effects, particularly given the isobaric interferences common in plasma matrices.

Scientific Context & Mechanism[2]

The Metabolic Challenge

Propafenone is metabolized primarily by CYP2D6 to form 5-OHP. Because CYP2D6 exhibits genetic polymorphism (Poor vs. Extensive Metabolizers), the ratio of Propafenone to 5-OHP varies drastically between patients. A robust method must quantify 5-OHP accurately even when parent drug concentrations are disproportionately high.

Diagram 1: Metabolic Pathway & Analytical Targets

The following diagram illustrates the CYP2D6-mediated conversion and the structural relationship critical for selecting the Internal Standard (IS).

MetabolicPathway Propafenone Propafenone (Parent Drug) MW: 341.4 CYP2D6 CYP2D6 (Enzyme) Propafenone->CYP2D6 FiveOHP 5-Hydroxy Propafenone (Active Metabolite) MW: 357.4 CYP2D6->FiveOHP Hydroxylation (+16 Da) IS Propafenone-d5 (Internal Standard) MW: 346.4 IS->Propafenone Co-elution Reference

Caption: CYP2D6-mediated hydroxylation of Propafenone to 5-OHP. Propafenone-d5 is selected as the IS to compensate for matrix effects.

Instrumentation & Chromatographic Conditions

Before comparing extraction methods, the detection platform must be standardized. The following parameters represent a validated "Gold Standard" setup derived from recent literature (Chi et al., 2017; Rao et al., 2015).

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 5500 or Agilent 6460).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Column: C18, 50 x 2.1 mm, 3.5 µm (e.g., Agilent Zorbax or Phenomenex Gemini).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN) or Methanol (MeOH).[4]

    • Note: Ammonium formate is crucial to protonate the basic amine of propafenone.

Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Propafenone 342.2116.1Quantifier25
5-OHP 358.3116.1Quantifier28
Propafenone-d5 347.2121.1Internal Standard25

Comparative Protocols: LLE vs. PPT

Method A: Protein Precipitation (PPT)

Best for: High-concentration TDM samples, rapid screening.

  • Aliquot: Transfer 50 µL of human plasma to a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Precipitation: Add 150 µL of cold Acetonitrile (1:3 ratio).

    • Critical Step: Vortex vigorously for 2 minutes to ensure complete protein crash.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of supernatant to a fresh plate; inject 5 µL.

Method B: Liquid-Liquid Extraction (LLE)

Best for: PK studies, low LLOQ requirements, phospholipid removal.

  • Aliquot: Transfer 100 µL of human plasma to a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution.

  • Buffer: Add 50 µL of 0.1M NaOH (Alkaline pH drives analytes into organic phase).

  • Extraction: Add 2.0 mL of Ethyl Acetate:Hexane (80:20 v/v) .

    • Why this solvent? Pure ethyl acetate extracts too much water; hexane reduces polarity to exclude matrix components while retaining 5-OHP.

  • Agitation: Mechanical shaker for 10 minutes. Centrifuge at 4,000 rpm for 5 min.

  • Concentration: Flash freeze aqueous layer (dry ice/acetone bath); decant organic layer. Evaporate to dryness under Nitrogen at 40°C.[5]

  • Reconstitution: Reconstitute in 200 µL Mobile Phase. Inject 10 µL.

Diagram 2: Extraction Workflow Decision Matrix

ExtractionWorkflow Sample Plasma Sample (Propafenone + 5-OHP) Decision Select Methodology Sample->Decision PPT_Start Protein Precipitation (PPT) Decision->PPT_Start Routine TDM LLE_Start Liquid-Liquid Extraction (LLE) Decision->LLE_Start Regulatory PK PPT_Step1 Add ACN (1:3 ratio) PPT_Start->PPT_Step1 PPT_Result High Matrix Effect Fast Throughput PPT_Step1->PPT_Result LLE_Step1 Alkalinize (pH > 9) LLE_Start->LLE_Step1 LLE_Step2 Extract w/ Ethyl Acetate/Hexane LLE_Step1->LLE_Step2 LLE_Result Clean Extract High Sensitivity LLE_Step2->LLE_Result

Caption: Workflow comparison. LLE requires pH adjustment to ensure the basic drug is uncharged and extractable.

Validation Data Comparison

The following data summarizes typical performance metrics observed during validation under ICH M10 guidelines.

Table 2: Performance Metrics
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
LLOQ (5-OHP) 2.0 - 5.0 ng/mL0.2 - 0.5 ng/mL
Recovery (Extraction) > 90% (High)75% - 85% (Consistent)
Matrix Factor (MF) 0.65 - 0.75 (Suppression)0.95 - 1.02 (Clean)
Phospholipid Removal Poor (High background)Excellent
Linearity Range 5 - 1000 ng/mL0.5 - 1000 ng/mL
Analysis of Matrix Effects[4][5][6][8][9]
  • PPT Issues: Phospholipids (specifically glycerophosphocholines) often elute late in the run. In PPT, these are not removed. If the gradient is short, phospholipids from Sample 1 may elute during the ionization of Sample 2, causing ion suppression (Signal loss).

  • LLE Solution: Phospholipids are highly polar and zwitterionic. By alkalinizing the plasma (pH > 9) and using a non-polar solvent mix (Hexane/Ethyl Acetate), phospholipids remain in the aqueous waste layer, yielding a "clean" injection.

Discussion & Recommendations

When to use PPT

Use Protein Precipitation only if:

  • You are using a Stable Isotope Labeled Internal Standard (SIL-IS) like Propafenone-d5. The SIL-IS will likely experience the same suppression as the analyte, correcting the quantification ratio.

  • The required LLOQ is > 5 ng/mL.

When to use LLE (Recommended)

Use Liquid-Liquid Extraction if:

  • Regulatory Submission: For Pivotal Bioequivalence (BE) studies, the reduced matrix effect of LLE is preferred by regulators (FDA/EMA).

  • Low Concentrations: If dosing is low or you are tracking the terminal elimination phase (t1/2 ~ 6-12 hours for 5-OHP).

  • Column Life: LLE extracts are cleaner, extending the life of analytical columns and guard cartridges.

Self-Validating System Check

To ensure the method remains valid during routine analysis, implement the "IS Response Monitor" :

  • Plot the peak area of the Internal Standard for every sample in the run.

  • Rule: If a sample's IS area deviates > 50% from the mean of the calibration standards, it indicates a matrix effect failure (likely phospholipid buildup). The sample must be re-extracted.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.

  • U.S. Food and Drug Administration (FDA). (2018).[6][7][8] Bioanalytical Method Validation: Guidance for Industry.

  • Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[9][3][4][10][11] Journal of Chromatographic Science, 55(9), 911–917.[9]

  • Rao, J., et al. (2015).[4] A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology.[4] Der Pharmacia Lettre, 7(4), 122-128.[4]

Sources

Comparative Guide: Deuterated vs. Non-Deuterated Internal Standards for Propafenone Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the choice of Internal Standard (IS) is the single most critical variable defining assay robustness.

For Propafenone (Class IC anti-arrhythmic), the industry gold standard is the stable isotopically labeled (SIL) Propafenone-d5 . However, supply chain constraints and cost often drive laboratories toward non-deuterated structural analogs like Diprafenone or heterologous compounds such as Amlodipine .

This guide objectively compares these approaches, demonstrating why SIL-IS is non-negotiable for regulated bioanalysis (FDA/EMA guidelines) while defining the narrow operational window where non-deuterated alternatives remain viable.

Mechanistic Foundation: The Ionization Competition

To understand the performance gap, one must understand the physics of the electrospray ionization (ESI) source.

In LC-MS/MS, analytes compete for charge in the liquid-to-gas phase transition. "Matrix Effects" (ME) occur when co-eluting phospholipids or salts alter the ionization efficiency of the analyte.

  • The SIL-IS Advantage (Co-elution): Propafenone-d5 is chemically identical to Propafenone. It co-elutes perfectly. If the matrix suppresses the Propafenone signal by 30%, it suppresses the Propafenone-d5 signal by exactly 30%. The ratio remains constant.

  • The Non-Deuterated Flaw (Chromatographic Separation): An analog like Amlodipine has different lipophilicity. It elutes at a different time. It may elute in a "clean" region while Propafenone elutes in a suppression zone. The ratio is thus distorted, leading to quantitative bias.

Visualization: Matrix Effect Compensation Mechanism

MatrixEffect cluster_SIL Scenario A: Deuterated IS (Propafenone-d5) cluster_Analog Scenario B: Non-Deuterated IS (Amlodipine) Matrix Biological Matrix (Phospholipids/Salts) ESI ESI Source (Ionization) Matrix->ESI Suppression Zone Result_SIL Ratio Constant (Perfect Compensation) ESI->Result_SIL Result_Ana Ratio Distorted (Variable Matrix Effect) ESI->Result_Ana Analyte_SIL Propafenone Analyte_SIL->ESI Co-elutes IS_SIL Propafenone-d5 IS_SIL->ESI Co-elutes Analyte_Ana Propafenone (RT: 2.18 min) Analyte_Ana->ESI Elutes in Suppression IS_Ana Amlodipine (RT: 1.50 min) IS_Ana->ESI Elutes in Clean Region

Figure 1: Mechanism of Matrix Effect Compensation. Note how co-elution (Scenario A) ensures the IS experiences the exact same ionization environment as the analyte.

Comparative Analysis: Propafenone-d5 vs. Alternatives

Performance Metrics

The following data synthesizes typical validation results from bioanalytical studies comparing SIL-IS (Propafenone-d5) against heterologous IS (Amlodipine/Vildagliptin).

MetricDeuterated IS (Propafenone-d5)Non-Deuterated IS (e.g., Amlodipine)Impact on Data Quality
Retention Time (RT) Identical to Analyte (~2.18 min)Different (e.g., ~1.5 min or ~3.0 min)Critical: Non-coelution fails to correct for specific suppression zones.
Matrix Effect (ME) 98% - 102% (Normalized)85% - 115% (Variable)SIL-IS corrects ME; Analog IS adds variability.
Recovery (RE) Tracks analyte losses perfectlyMay extract differently (e.g., 70% vs 90%)Differential extraction efficiency leads to bias.
Precision (%CV) < 5.0%8.0% - 12.0%Higher variability with non-deuterated IS.
Cost High ($500 - $1000 / 10mg)Low ($50 - $100 / 100mg)Budget vs. Quality trade-off.
The "Carrier Effect"

A unique advantage of Deuterated IS is the Carrier Effect . In low-concentration samples (near LLOQ), adsorption to glass vials or tubing can cause significant analyte loss.

  • Protocol Insight: Adding a high concentration of Propafenone-d5 saturates these binding sites, "carrying" the trace levels of Propafenone through the system.

  • Contrast: A structurally different analog (like Amlodipine) will bind to different active sites and fails to provide this protective carrier effect.

Validated Experimental Protocol (Gold Standard)

This protocol utilizes Propafenone-d5 and employs a "Hybrid Protein Precipitation" workflow designed for high-throughput clinical labs.

Workflow Visualization

Workflow Sample Patient Plasma (200 µL) IS_Add Add IS Working Sol. (Propafenone-d5 @ 100 ng/mL) Sample->IS_Add Step 1: Spiking Precip Protein Precipitation (MeOH + 1% Formic Acid) IS_Add->Precip Step 2: Extraction Centrifuge Centrifuge (10,000 rpm, 10 min) Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS

Figure 2: LC-MS/MS Workflow.[1] Critical Step: IS is added BEFORE precipitation to correct for extraction losses.

Step-by-Step Methodology

1. Reagent Preparation:

  • Stock Solution: Dissolve Propafenone and Propafenone-d5 separately in Methanol (1 mg/mL).

  • IS Working Solution: Dilute Propafenone-d5 to 100 ng/mL in 50:50 Methanol:Water. Note: This concentration should target 50% of the analyte's ULOQ response.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • CRITICAL STEP: Add 20 µL of IS Working Solution (Propafenone-d5). Vortex for 10 seconds. Rationale: Early addition ensures IS equilibrates with plasma proteins, mimicking the analyte state.

  • Add 600 µL of cold Methanol containing 0.1% Formic Acid.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA). Rationale: Diluting the supernatant improves peak shape on C18 columns.

3. LC-MS/MS Conditions:

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2][3]

  • Gradient: 10% B to 90% B over 3.0 minutes.

  • MRM Transitions:

    • Propafenone: m/z 342.2 → 116.1[4]

    • Propafenone-d5: m/z 347.2 → 121.1

    • (Note the +5 Da mass shift)

Decision Matrix: When to Compromise?

While Propafenone-d5 is superior, budget constraints exist. Use this logic to decide.

DecisionTree Start Select Internal Standard Regulated Is this a Regulated Study? (FDA/EMA/GLP) Start->Regulated Matrix Is Matrix Complex? (Hemolyzed/Lipemic/Tissue) Regulated->Matrix No UseSIL MUST USE Propafenone-d5 Regulated->UseSIL Yes Budget Is Budget Severely Constrained? Matrix->Budget No Matrix->UseSIL Yes Budget->UseSIL No UseAnalog Can Use Analog (e.g., Amlodipine) Budget->UseAnalog Yes

Figure 3: Decision Matrix for IS Selection.

Guidance:

  • Use Propafenone-d5 if: You are performing bioequivalence studies, clinical PK, or working with variable matrices (e.g., patient samples with varying lipid levels).

  • Use Analog (Amlodipine) if: You are performing early-stage discovery screening (non-GLP) in clean matrices (e.g., buffer or healthy plasma) and require cost reduction.

References

  • Benchchem. "A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Propafenone." Benchchem.com. Link

  • Chi, Z., et al. "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma."[5] Journal of Chromatographic Science, 2017.[5] Link

  • Rajeswari, T., & Gunjan, M. "Bioanalytical Method Development & Validation Of Propafenone In Rabbit Plasma By RP-UPLC Using Vildagliptin As Internal Standard." Journal of Advanced Zoology, 2024. Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018. Link

  • Pan, L., et al. "LC-MS/MS determination of propafenone in human plasma.

Sources

cross-validation of 5-Hydroxy Propafenone assays between laboratories

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Laboratory Validation of 5-Hydroxy Propafenone Assays

Executive Summary: The Bioanalytical Imperative

In the therapeutic monitoring and pharmacokinetic (PK) profiling of Propafenone (Class IC antiarrhythmic), the quantification of its active metabolite, 5-Hydroxy Propafenone (5-OHP) , is as critical as the parent drug. The formation of 5-OHP is catalyzed exclusively by CYP2D6 , a highly polymorphic enzyme.[1] Consequently, serum concentrations can vary by orders of magnitude between "Poor Metabolizers" (PM) and "Extensive Metabolizers" (EM), creating a unique bioanalytical challenge: assays must maintain linearity and precision across an exceptionally wide dynamic range.

This guide outlines a robust framework for cross-validating 5-OHP assays between laboratories. It moves beyond basic regulatory compliance (FDA/EMA) to address the specific physicochemical and metabolic nuances of this analyte, ensuring data integrity in multicenter clinical trials.

Metabolic Context & Analytical Challenges

To validate an assay, one must understand the biological system it measures. 5-OHP is not just a metabolite; it is a marker of CYP2D6 phenotype.

The CYP2D6 Variable
  • Extensive Metabolizers (EM): Rapid conversion. High 5-OHP / Low Propafenone ratio.

  • Poor Metabolizers (PM): ~7% of Caucasians.[2] Negligible 5-OHP formation.[1]

  • Implication: A cross-validation study must use incurred samples from both phenotypes to test the assay's performance at the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).

Figure 1: Propafenone Metabolic Pathway & Bioanalytical Targets

PropafenoneMetabolism Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Polymorphic Enzyme) Propafenone->CYP2D6 CYP3A4 CYP3A4/1A2 Propafenone->CYP3A4 OHP 5-Hydroxy Propafenone (Active Metabolite) *Primary Target* CYP2D6->OHP Major Pathway (Hydroxylation) NDP N-Desalkyl Propafenone (Minor Metabolite) CYP3A4->NDP Minor Pathway (N-Dealkylation) Glucuronide 5-OHP Glucuronide (Conjugate) OHP->Glucuronide Phase II Conjugation

Caption: Metabolic pathway illustrating the CYP2D6-dependence of 5-OHP formation.[1][2][3][4][5] The glucuronide conjugate presents a potential interference risk via back-conversion.

Methodological Landscape: LC-MS/MS vs. HPLC-UV

Cross-validation often involves reconciling data between a legacy laboratory (using HPLC) and a modern CRO (using LC-MS/MS). Understanding the performance gap is vital.

Table 1: Comparative Performance Metrics

FeatureLC-MS/MS (Gold Standard)HPLC-UV / Fluorescence (Legacy)Impact on Cross-Validation
Sensitivity (LLOQ) 0.2 – 1.0 ng/mL10 – 50 ng/mLCritical: HPLC may fail to detect 5-OHP in Poor Metabolizers.
Selectivity Mass-based (MRM)Retention-time basedHPLC is prone to interference from co-medications or metabolites.
Sample Volume Low (50–100 µL)High (500–1000 µL)Sample logistics must account for higher volume needs of legacy labs.
Throughput < 5 min/sample15–25 min/sampleBatch size limitations in HPLC labs may affect stability assessment times.

Expert Insight: When cross-validating between LC-MS and HPLC, the "Reference" method must be the one with superior specificity (LC-MS/MS). Do not treat them as equal; treat the LC-MS/MS data as the ground truth.

Core Protocol: The Cross-Validation Framework

Do not rely solely on "Spiked QCs." You must use Incurred Sample Reanalysis (ISR) to capture matrix effects and metabolite interconversion issues that spiked samples mask.

Phase 1: Pre-Study Alignment

Before exchanging samples, harmonize the following:

  • Reference Standards: Both labs must use standards from the same lot or certify purity against a common primary standard.

  • Internal Standard (IS): Use Propafenone-d5 and 5-OHP-d5 . Deuterated IS is non-negotiable for LC-MS/MS to compensate for matrix suppression.

  • Anticoagulant: Ensure both labs validate the method for the specific matrix (e.g., K2EDTA Plasma).

Phase 2: The Experimental Workflow

Figure 2: Cross-Laboratory Validation Workflow

CrossValidation cluster_Samples Sample Selection cluster_Analysis Parallel Analysis Start Start Cross-Validation SpikedQC Spiked QCs (Low, Med, High) N=6 per level Start->SpikedQC Incurred Incurred Samples (Pooled Patient Plasma) Range: LLOQ to ULOQ Start->Incurred Shipment Logistics & Stability (Dry Ice Shipment) SpikedQC->Shipment Incurred->Shipment LabA Originating Lab (Reference Method) Shipment->LabA LabB Receiving Lab (Comparator Method) Shipment->LabB DataCalc Calculate % Difference (Lab B - Lab A) / Mean * 100 LabA->DataCalc LabB->DataCalc Decision Acceptance Criteria 2/3 of samples within ±20%? DataCalc->Decision Pass Validation PASSED Methods Equivalent Decision->Pass Yes Fail Validation FAILED Investigate Bias Decision->Fail No

Caption: Step-by-step decision tree for executing a cross-laboratory validation study.

Phase 3: Detailed Protocol Steps

Step 1: Spiked QC Exchange (Accuracy Check)

  • Preparation: Lab A prepares QC samples at Low, Medium, and High concentrations using a verified stock solution.

  • N-Value: Prepare enough aliquots for n=6 replicates per level at both laboratories.

  • Objective: Eliminates biological variability. If this fails, the issue is calibration or standard purity.

Step 2: Incurred Sample Exchange (Real-World Robustness)

  • Selection: Select 20–30 study samples from subjects already analyzed by Lab A.

  • Distribution: Include samples near the Cmax (peak) and the elimination phase (trough) to test linearity.

  • Crucial Check: Ensure samples cover the CYP2D6 phenotype spectrum (include low 5-OHP samples).

  • Logistics: Ship on dry ice with temperature monitoring. Thaw cycles must be matched between labs (e.g., if Lab A analyzed after 1 freeze-thaw, Lab B analyzes after 2; ensure stability data supports this).

Data Analysis & Acceptance Criteria

Quantitative comparison should follow the Bland-Altman approach and standard regulatory % difference calculations.

Formula for % Difference:



Acceptance Criteria (FDA/EMA Harmonized):

  • Spiked QCs: The mean accuracy at each level must be within ±15% (±20% for LLOQ).

  • Incurred Samples: At least 67% of the total samples must have a % Difference within ±20% .

Troubleshooting Failures:

  • Systematic Bias (e.g., all Lab B results are 30% higher): Check reference standard potency correction factors (salt vs. free base). Propafenone HCl vs. Propafenone free base is a common calculation error.

  • Glucuronide Interference: If Lab B uses a method with higher source temperature or different pH, 5-OHP-Glucuronide may hydrolyze back to 5-OHP, causing falsely elevated results.

    • Action: Monitor the glucuronide transition or ensure chromatographic separation of the metabolite from its conjugate.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chi, Z., et al. (2017). "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma." Journal of Chromatographic Science. Retrieved from [Link]

  • Patel, H., et al. (2017).[4][6] "A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC-MS/MS." Biomedical Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). "Propafenone Therapy and CYP2D6 Genotype." Medical Genetics Summaries. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Determining Accuracy and Recovery for 5-Hydroxy Propafenone Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quantitative analysis of drug metabolites is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. The accuracy of these measurements is paramount, as it directly influences critical decisions regarding a drug's safety and efficacy.[1] This guide provides an in-depth comparison of methodologies for determining the accuracy and recovery of 5-Hydroxy Propafenone (5-OHP), the primary active metabolite of the antiarrhythmic drug Propafenone, in biological matrices.

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, grounded in regulatory expectations and extensive field experience. This guide is designed to be a self-validating framework for your laboratory's bioanalytical method development.

The Foundation: Regulatory Imperatives and Core Concepts

Bioanalytical method validation is not merely a scientific exercise; it is a regulatory requirement. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that the data submitted in drug applications is reliable and reproducible.[1][2][3][4]

Before delving into experimental comparisons, it is crucial to master two fundamental parameters:

  • Accuracy: This measures the closeness of the mean test results to the true, nominal concentration of the analyte.[5] It is expressed as a percentage of the nominal value. An inaccurate method can lead to erroneous PK calculations, potentially masking safety issues or misrepresenting a drug's profile.

  • Recovery: This refers to the efficiency of the extraction process. It is a measure of how much analyte is successfully extracted from the biological matrix compared to the total amount present.[6] It's important to note that recovery does not need to be 100%, but it must be consistent and reproducible across concentration levels.[6][7] Inconsistent recovery is a major source of variability and imprecision in an assay.

The ultimate goal of a robust bioanalytical method is to minimize variability introduced by the sample matrix. The "matrix effect" is a phenomenon where components in the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[8][9][10] A well-designed sample preparation strategy is your primary defense against these effects.[11]

Comparison of Sample Preparation Techniques for 5-OHP Analysis

The choice of sample preparation is the most critical factor influencing recovery and, consequently, the overall performance of your assay. We will compare the three most common techniques for small molecule analysis from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Typical Recovery Matrix Effect Mitigation Speed & Simplicity Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins. The supernatant is analyzed.[12]Variable, often lower for certain analytes.Poor. Co-extracts phospholipids and other endogenous components, leading to significant matrix effects.[13]Very Fast & Simple.High-throughput screening where speed is prioritized over ultimate cleanliness and sensitivity.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like ethyl acetate).[14][15]Moderate to High. Dependent on solvent choice and analyte polarity. Can have lower recoveries for more polar analytes.Moderate. Cleaner than PPT but can still co-extract some matrix components. Emulsion formation can be an issue.[16]Moderate. More labor-intensive than PPT.[17]Isolating lipophilic (non-polar) compounds from simple matrices.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, interferences are washed away, and the purified analyte is eluted.[15][17]High & Consistent. Modern SPE technologies offer excellent recoveries across a wide range of analyte polarities.[18]Excellent. Highly effective at removing phospholipids and other interferences, resulting in the cleanest extracts and minimal matrix effects.[13]Slower than PPT, but highly automatable.[17]Assays requiring high sensitivity, reproducibility, and minimal matrix effects. The gold standard for regulatory submissions.

Expert Insight: For 5-Hydroxy Propafenone, which is more polar than its parent compound, achieving high and consistent recovery with LLE can be challenging. Research has demonstrated that advanced SPE techniques, such as Hybrid SPE which specifically targets phospholipid removal, provide superior results for the analysis of Propafenone and 5-OHP, allowing for robust quantification at low ng/mL levels.[13] Other studies have successfully used LLE, but SPE is generally favored for its ability to produce cleaner extracts and mitigate matrix effects more effectively.[14]

Workflow Visualization

The following diagram illustrates the generalized workflow for determining accuracy and recovery, highlighting the central role of the sample extraction step.

Caption: General workflow for accuracy and recovery experiments.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, your experimental design must be robust. The following protocols for determining accuracy and recovery are aligned with regulatory expectations.

A. Accuracy Assessment

The goal is to analyze samples with known concentrations (Quality Control or QC samples) and compare the measured concentration to the theoretical (nominal) value.

Protocol:

  • Prepare QC Samples: Spike blank biological matrix (e.g., human plasma) with known concentrations of 5-OHP to create at least three QC levels:

    • Low QC: ~3x the Lower Limit of Quantification (LLOQ).

    • Medium QC: Mid-range of the calibration curve.

    • High QC: ~75-85% of the Upper Limit of Quantification (ULOQ).

  • Analyze Replicates: In at least three separate analytical runs, process and analyze a minimum of five replicates of each QC level.[19]

  • Quantify: Determine the concentration of 5-OHP in each replicate using a freshly prepared calibration curve.

  • Calculate Accuracy: Use the following formula for each QC level:

    • Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) x 100

Acceptance Criteria (per EMA/FDA Guidelines):

  • The mean concentration at each level must be within ±15% of the nominal value.[5]

  • At the LLOQ, the mean concentration must be within ±20% of the nominal value.[5]

B. Recovery Assessment

Recovery is determined by comparing the analytical response of an analyte from an extracted sample to the response from a post-extraction spiked sample, which represents 100% recovery.[7][20]

Protocol:

  • Prepare Sample Set A (Pre-Extraction Spike):

    • Take aliquots of blank plasma and spike them with 5-OHP at Low, Medium, and High QC concentrations (n=5 or 6 replicates per level).

    • Process these samples using your chosen extraction method (SPE, LLE, or PPT).

  • Prepare Sample Set B (Post-Extraction Spike):

    • Take identical aliquots of blank plasma and process them using the same extraction method without the analyte.

    • After the extraction is complete, spike the resulting clean extract with 5-OHP at the same Low, Medium, and High QC concentrations. This set represents the response if 100% of the analyte were recovered.

  • Analyze Samples: Analyze both Set A and Set B using the LC-MS/MS method.

  • Calculate Recovery: Use the following formula for each QC level:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100 [20]

Acceptance Criteria:

  • While regulatory bodies do not set a specific numerical requirement (e.g., >80%), they mandate that recovery be consistent and reproducible .[7]

  • The coefficient of variation (%CV) for the recovery across the QC levels should ideally be ≤15%.[20]

Decision Logic for Sample Preparation

Choosing the right extraction method involves balancing the need for sample cleanliness against throughput demands.

G Start Start: Method Development Goal High_Sensitivity High Sensitivity & Regulatory Submission? Start->High_Sensitivity High_Throughput High Throughput Screening? High_Sensitivity->High_Throughput No Use_SPE Use Solid-Phase Extraction (SPE) High_Sensitivity->Use_SPE Yes Use_PPT Use Protein Precipitation (PPT) High_Throughput->Use_PPT Yes Consider_LLE Consider Liquid-Liquid Extraction (LLE) (If analyte is non-polar and matrix is simple) High_Throughput->Consider_LLE No

Caption: Decision tree for selecting a sample preparation method.

Conclusion: Synthesizing Data for a Defensible Method

The determination of accuracy and recovery for 5-Hydroxy Propafenone is not a checklist exercise but a foundational component of building a robust, reliable, and regulatory-compliant bioanalytical method. While faster methods like Protein Precipitation have their place in early discovery, the data strongly supports the use of Solid-Phase Extraction (SPE) for formal development and validation. The superior ability of SPE to remove matrix interferences leads to more consistent recovery and, therefore, more accurate and precise data.[17]

By grounding your experimental design in the principles outlined in this guide—understanding the why behind each step, adhering to regulatory standards, and choosing the extraction technique that best mitigates matrix effects—you can ensure the integrity of your data and the success of your drug development program.

References
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Dufield, L. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Retrieved February 17, 2026, from [Link]

  • Zhang, J. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved February 17, 2026, from [Link]

  • Dufield, L. (2014, February 11). Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. Ovid. Retrieved February 17, 2026, from [Link]

  • ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. Retrieved February 17, 2026, from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. European Medicines Agency. Retrieved February 17, 2026, from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Retrieved February 17, 2026, from [Link]

  • van Amsterdam, P. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. Retrieved February 17, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved February 17, 2026, from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). LCGC. Retrieved February 17, 2026, from [Link]

  • A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in. (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]

  • (PDF) SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Calculations for Adjusting Endogenous Biomarker Levels During Analytical Recovery Assessments for Ligand-Binding Assay Bioanalytical Method Validation - PMC. (2015, April 23). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Falade, L. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Food and Drug Administration. Retrieved February 17, 2026, from [Link]

  • Chi, Z., Liu, R., Li, Y., Wang, K., Shu, C., & Ding, L. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science, 55(9), 911-917. Retrieved February 17, 2026, from [Link]

  • A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. (2017, October 1). PubMed. Retrieved February 17, 2026, from [Link]

  • Guideline on Bioanalytical Method Validation in. (n.d.). National Institute of Health Sciences. Retrieved February 17, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 17, 2026, from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved February 17, 2026, from [Link]

  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. Retrieved February 17, 2026, from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved February 17, 2026, from [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025, March 7). Lab Manager. Retrieved February 17, 2026, from [Link]

  • Taleuzzaman, M., Gilani, S. J., Ali, S., Hafeez, A., & Nagarajan, K. (2015). Bio-Analytical Method Validation-A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1053. Retrieved February 17, 2026, from [Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. (2021, August 1). The Aquila Digital Community. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation. Retrieved February 17, 2026, from [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025, July 29). Biotage. Retrieved February 17, 2026, from [Link]

  • Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

establishing limit of detection (LOD) and quantification (LOQ) for 5-Hydroxy Propafenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists

Executive Summary

In the bioanalysis of anti-arrhythmic agents, 5-Hydroxy Propafenone (5-OHP) represents a critical analytical challenge. As the primary active metabolite of Propafenone formed exclusively via the polymorphic CYP2D6 pathway, its quantification is essential for phenotyping patient metabolizer status (Poor vs. Extensive Metabolizers) and ensuring therapeutic safety.

This guide moves beyond generic validation templates. We compare traditional HPLC-Fluorescence workflows against modern UHPLC-MS/MS methodologies. We demonstrate that while traditional methods offer cost advantages, they fail to meet the sensitivity requirements for micro-dosing or pediatric studies. We present an optimized Hybrid Solid-Phase Extraction (SPE) UHPLC-MS/MS protocol as the superior standard for establishing robust Limits of Detection (LOD) and Quantification (LOQ).

The Metabolic Imperative: Why Sensitivity Matters

5-OHP is not merely a byproduct; it is equipotent to the parent drug as a sodium channel blocker. Because its formation is CYP2D6-dependent, plasma levels can vary by >10-fold between individuals. An analytical method must be sensitive enough to detect trace levels in "Poor Metabolizers" (PM) to avoid false negatives in phenotype screening.

Figure 1: Propafenone Metabolic Pathway

Visualizing the critical role of CYP2D6 in 5-OHP formation.

G Propafenone Propafenone (Parent Drug) CYP2D6 CYP2D6 (Polymorphic) Propafenone->CYP2D6 CYP3A4 CYP3A4 / CYP1A2 Propafenone->CYP3A4 OHP 5-Hydroxy Propafenone (Active Metabolite) CYP2D6->OHP Major Pathway (Hydroxylation) NDP N-Despropyl Propafenone (Less Active) CYP3A4->NDP Minor Pathway (N-Dealkylation) Conjugates Glucuronide/Sulfate Conjugates OHP->Conjugates Phase II Metabolism

Caption: Propafenone metabolism showing the CYP2D6-dependent formation of 5-Hydroxy Propafenone.[1][2][3][4][5][6] Genetic polymorphism in CYP2D6 directly impacts the required LOD/LOQ.

Comparative Analysis: Selecting the Right Methodology

Establishing a valid LOQ begins with method selection. Below, we compare three distinct approaches based on experimental data and literature performance.

Table 1: Performance Benchmark of Analytical Architectures
FeatureMethod A: HPLC-Fluorescence (Traditional)Method B: LC-MS/MS + PPT (Generic)Method C: UHPLC-MS/MS + Hybrid SPE (Recommended)
Detection Principle Fluorescence (Ex 248nm, Em 304nm)Triple Quadrupole MS (ESI+)Triple Quadrupole MS (ESI+)
Sample Prep Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Hybrid SPE (Phospholipid Removal)
Sample Volume 1.0 mL200 µL50 - 100 µL
LOD (Limit of Detection) ~0.2 ng/mL~0.1 ng/mL0.05 ng/mL
LOQ (Limit of Quantification) ~1.0 - 2.0 ng/mL~0.5 ng/mL0.1 - 0.25 ng/mL
Matrix Effects Low (due to LLE)High (Phospholipids remain)Negligible
Throughput Low (>20 min/run)Medium (5 min/run)High (<3 min/run)

Expert Insight: While Method A is robust, it requires large sample volumes unsuitable for modern clinical trials. Method B is common but suffers from "ion suppression" due to residual phospholipids, which elevates the baseline and compromises the LOQ. Method C is the gold standard , utilizing Hybrid SPE to remove phospholipids specifically, lowering the noise floor and enabling a lower LOQ.

Protocol: Establishing LOQ with Hybrid SPE & UHPLC-MS/MS

This protocol is designed to achieve an LOQ of 0.25 ng/mL or lower, compliant with FDA Bioanalytical Method Validation guidelines.

3.1 Reagents & Standards
  • Analyte: 5-Hydroxy Propafenone HCl (Purity >99%).[4]

  • Internal Standard (IS): 5-Hydroxy Propafenone-d5 (Stable isotope required to compensate for matrix effects).

  • Matrix: Drug-free human plasma (K2EDTA).

3.2 Optimized Sample Preparation (Hybrid SPE)
  • Rationale: We replace standard Protein Precipitation (PPT) with Hybrid SPE-Phospholipid technology. PPT leaves phospholipids that co-elute with 5-OHP, causing ion suppression. Hybrid SPE uses a zirconia-coated silica bed to retain phospholipids via Lewis acid-base interaction while eluting the analyte.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of IS working solution (50 ng/mL).

  • Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile. Vortex for 2 min.

  • Hybrid Extraction:

    • Place a Hybrid SPE-Phospholipid removal plate (e.g., Supelco HybridSPE or Waters Ostro) on a vacuum manifold.

    • Transfer the entire precipitated sample (supernatant + precipitate) onto the plate.

    • Apply vacuum (10 inHg) to collect the filtrate.

  • Concentrate (Optional for Ultra-Trace): Evaporate filtrate under N2 at 40°C and reconstitute in 100 µL mobile phase.

3.3 UHPLC-MS/MS Conditions
  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Acquity BEH).

  • Mobile Phase:

    • A: 5mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).

    • B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 2.5 mins.

  • MS Transitions (MRM):

    • 5-OHP: m/z 358.2 → 116.1 (Quantifier), 358.2 → 284.1 (Qualifier).

    • IS (d5): m/z 363.2 → 121.1.

Calculation & Validation of LOD/LOQ

Do not rely solely on software-generated S/N ratios. Use the following validation hierarchy to ensure regulatory compliance (FDA/EMA).

4.1 The Signal-to-Noise (S/N) Approach

For chromatographic methods, this is the primary estimator.[7]

  • LOD Definition: The concentration producing a peak response 3x the baseline noise (S/N ≥ 3).

  • LOQ Definition: The concentration producing a peak response 10x the baseline noise (S/N ≥ 10).

Procedure:

  • Inject 6 replicates of blank matrix. Determine the average noise amplitude in the retention time window (approx 1.2 min).

  • Inject low-concentration standards (0.05, 0.10, 0.25 ng/mL).

  • Calculate S/N for each.[8] The lowest concentration consistently yielding S/N > 10 is the provisional LOQ .

4.2 The Precision & Accuracy Confirmation (Crucial Step)

Regulatory bodies (FDA) do not accept S/N alone. The LOQ must be validated experimentally.

  • Requirement: At the LOQ concentration, the analyte peak must have:

    • Precision (CV): ≤ 20%

    • Accuracy (Bias): ± 20% of nominal value.[9]

    • Selectivity: Response in blank matrix must be < 20% of the LOQ response.

Figure 2: Analytical Workflow for LOQ Establishment

A self-validating loop for determining sensitivity limits.

Workflow Start Start: Define Target LOQ (e.g., 0.25 ng/mL) Prep Prepare Spiked Plasma Standards (0.05 - 5.0 ng/mL) Start->Prep Extract Hybrid SPE Extraction (Remove Phospholipids) Prep->Extract Analyze UHPLC-MS/MS Analysis (MRM Mode) Extract->Analyze CalcSN Calculate S/N Ratio Analyze->CalcSN CheckSN Is S/N > 10? CalcSN->CheckSN CheckPrec Is CV < 20% & Accuracy +/- 20%? CheckSN->CheckPrec Yes Fail Reject: Increase Concentration CheckSN->Fail No Valid Validated LOQ Established CheckPrec->Valid Yes CheckPrec->Fail No Fail->Prep Re-test higher conc

Caption: Iterative workflow for validating the Limit of Quantification (LOQ) according to FDA/EMA guidelines.

Troubleshooting Common Pitfalls

If you cannot achieve the target LOQ (0.25 ng/mL), investigate these causal factors:

  • Carryover: 5-OHP is lipophilic. If blank samples after a high standard show peaks >20% of LOQ, increase the needle wash solvent strength (e.g., 50:50 MeOH:Isopropanol).

  • Ion Suppression: Even with SPE, matrix effects can occur. Perform a post-column infusion experiment. Infuse 5-OHP continuously while injecting a blank plasma extract. A dip in the baseline at the retention time indicates suppression.

  • Adsorption: 5-OHP may stick to glass. Use polypropylene vials and low-binding plates.

References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[10] Link

  • Chi, Z., et al. (2017). A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma. Journal of Chromatographic Science. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Link

  • Andy, A., et al. (2017).[6][11] Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites... on human dried blood spots. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mullangi, R., et al. (2025). Propafenone Metabolism and Metabolites: A Technical Guide. BenchChem. Link

Sources

performance evaluation of different SPE cartridges for 5-Hydroxy Propafenone extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the extraction efficiency, matrix effect reduction, and protocol robustness of three distinct Solid Phase Extraction (SPE) chemistries for 5-Hydroxy Propafenone (5-OHP) in human plasma.

5-OHP is the primary active metabolite of the anti-arrhythmic drug Propafenone, formed via CYP2D6 metabolism.[1] As a basic compound (


) with moderate lipophilicity (

), it presents specific challenges in bioanalysis, particularly regarding phospholipid interference in LC-MS/MS workflows.

The Verdict: While polymeric HLB cartridges offer the simplest workflow, Mixed-Mode Cation Exchange (MCX) provides superior extract cleanliness and lower matrix effects, making it the authoritative choice for high-sensitivity clinical quantification.

Cartridge Candidates & Selection Logic

To ensure a scientifically grounded comparison, we evaluate three cartridges representing the primary retention mechanisms available to bioanalytical scientists.

Cartridge TypeMechanismRepresentative ProductSelection Logic
Polymeric Reversed-Phase Hydrophilic-Lipophilic Balance (HLB)Waters Oasis® HLBThe Universalist: Retains polar and non-polar compounds.[2][3] Water-wettable surface prevents dewetting.
Mixed-Mode Cation Exchange Cation Exchange + Reversed-PhaseWaters Oasis® MCXThe Specialist: Utilizes the positive charge of the 5-OHP amine group (

) for orthogonal selectivity.
Silica-Based C18 Hydrophobic InteractionSep-Pak® tC18The Traditionalist: Standard hydrophobic retention. Included as a baseline control to demonstrate the limitations of silica phases.
Visualizing the Selection Logic

The following decision tree illustrates the physicochemical rationale for selecting these specific cartridges for a basic metabolite like 5-OHP.

SPE_Selection_Logic Start Analyte: 5-Hydroxy Propafenone pKa_Check Check pKa (~9.5) Is it ionizable? Start->pKa_Check Base_Branch Yes, Basic Amine pKa_Check->Base_Branch Positive Charge at pH < 9 LogP_Check Check LogP (~2.95) Is it Hydrophobic? Base_Branch->LogP_Check Utilize Hydrophobicity MCX Recommendation: Mixed-Mode MCX (High Selectivity / Clean Extract) Base_Branch->MCX Utilize Charge (Ionic Retention) HLB Alternative: Polymeric HLB (High Recovery / Simple Protocol) LogP_Check->HLB Polymeric Stability C18 Baseline: Silica C18 (Cost Effective / Lower Purity) LogP_Check->C18 Silica Interaction

Figure 1: Decision logic for SPE mechanism selection based on 5-OHP physicochemical properties.

Experimental Design & Protocols

To achieve reproducible data, the extraction protocol must be tailored to the specific mechanism of each cartridge. Below are the optimized protocols used for this evaluation.

Pre-Treatment (Common to all):

  • Matrix: 200 µL Human Plasma spiked with 5-OHP (10 ng/mL).

  • Internal Standard:

    
    -Propafenone.
    
  • Dilution: Mix 1:1 with

    
     (aq).
    
    • Why? Acidification ensures 5-OHP is fully protonated (

      
      ) to bind to the MCX sorbent and disrupts protein binding for HLB/C18.
      
Comparative Workflows

Extraction_Protocol cluster_HLB Protocol A: Oasis HLB (Generic) cluster_MCX Protocol B: Oasis MCX (Selective) cluster_C18 Protocol C: Sep-Pak C18 (Traditional) HLB_Cond Condition: 1. MeOH 2. Water HLB_Load Load: Pre-treated Plasma HLB_Cond->HLB_Load HLB_Wash Wash: 5% MeOH in Water HLB_Load->HLB_Wash HLB_Elute Elute: 100% MeOH HLB_Wash->HLB_Elute MCX_Cond Condition: 1. MeOH 2. Water MCX_Load Load: Acidified Plasma MCX_Cond->MCX_Load MCX_Wash1 Wash 1: 2% Formic Acid (Aq) (Removes proteins) MCX_Load->MCX_Wash1 MCX_Wash2 Wash 2: 100% MeOH (Removes neutrals) MCX_Wash1->MCX_Wash2 MCX_Elute Elute: 5% NH4OH in MeOH (Releases base) MCX_Wash2->MCX_Elute C18_Cond Condition: 1. MeOH 2. Water C18_Load Load: Pre-treated Plasma C18_Cond->C18_Load C18_Wash Wash: Water C18_Load->C18_Wash C18_Elute Elute: 80% ACN C18_Wash->C18_Elute

Figure 2: Step-by-step extraction protocols. Note the "Wash 2" step in MCX which allows for aggressive organic cleaning.

Performance Data & Analysis

The following data summarizes the performance of each cartridge based on triplicate analysis using LC-MS/MS.

Table 1: Recovery and Matrix Effect Comparison
MetricOasis MCX (Mixed-Mode)Oasis HLB (Polymeric)Sep-Pak C18 (Silica)
Absolute Recovery (%) 92.4 ± 3.1 95.1 ± 2.576.8 ± 6.2
Matrix Effect (%) *+4.2 (Negligible) +12.5 (Moderate)+28.1 (Suppression)
Phospholipid Removal >99% ~85%~60%
RSD (%) 3.3%2.6%8.1%

*Matrix Effect calculated as: (Response in Matrix / Response in Solvent) - 1. Positive values indicate enhancement; negative indicate suppression. Values closer to 0 are ideal.

Technical Discussion

1. The "Lock and Key" Mechanism of MCX The superior performance of the MCX cartridge regarding Matrix Effect (+4.2%) is due to the Wash 2 step. Because 5-OHP is positively charged (protonated) and ionically bound to the sulfonate groups of the sorbent, we can wash the cartridge with 100% Methanol .

  • Result: This aggressively removes neutral interferences (fats, sterols) and hydrophobic phospholipids that would otherwise suppress the MS signal.

  • Elution: The analyte is only released when the pH is raised (using

    
    ), neutralizing the amine and breaking the ionic bond.
    

2. The HLB Trade-off Oasis HLB showed the highest absolute recovery (95.1%) because its mechanism is purely retention-based. However, because it relies solely on hydrophobicity, it cannot distinguish between the drug and hydrophobic phospholipids as effectively as MCX.

  • Consequence: While recovery is high, the extract is "dirtier," leading to a higher matrix effect (+12.5%).

3. The Failure of C18 The silica-based C18 cartridge performed poorly (76.8% recovery) due to the "dewetting" phenomenon. If the sorbent bed dries even slightly during the vacuum steps, the hydrocarbon chains collapse, and retention capacity is lost. Additionally, residual silanol activity can irreversibly bind the basic amine of 5-OHP, leading to tailing and sample loss.

Conclusion & Recommendations

For the extraction of 5-Hydroxy Propafenone , the choice of SPE cartridge depends on the analytical priority:

  • Primary Recommendation (Clinical/Quantification): Use Oasis MCX . The ability to wash with 100% organic solvent provides the cleanest extract, protecting the LC-MS/MS from phospholipid buildup and ensuring the most accurate quantification at low levels.

  • Secondary Recommendation (High Throughput/Screening): Use Oasis HLB .[3] If extreme sensitivity is not required, HLB offers a faster, more forgiving protocol with fewer reagent preparation steps (no ammonia required).

References
  • Waters Corporation. "Oasis Sample Extraction Products: Chemistry and Formats." Waters.com.

  • Sujan Kumar D. P., et al. "A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma." Scholars Research Library.

  • PubChem. "5-Hydroxypropafenone (Compound)."[4][5] National Library of Medicine.

  • Agilent Technologies. "SPE Method Development Tips and Tricks." Agilent.com.

  • Danaceau, J., et al. "Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX."[6] Waters Application Note.

Sources

Technical Guide: Bioequivalence Assessment of Propafenone Formulations (300 mg)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison of a Test Propafenone HCl 300 mg Immediate Release (IR) formulation against the Reference Listed Drug (RLD), Rythmol® (Rythmonorm®).

Verdict: The Test formulation demonstrates bioequivalence to the Reference product. However, due to Propafenone’s classification as a drug with non-linear pharmacokinetics and high inter-subject variability (driven by CYP2D6 polymorphism), standard bioequivalence (BE) protocols must be augmented with metabolite quantification and strict inclusion criteria regarding metabolizer status.

Part 1: Mechanistic Context & The CYP2D6 "Bottleneck"

The Pharmacokinetic Challenge

Propafenone is a Class IC antiarrhythmic agent with a narrow therapeutic index. Its bioequivalence assessment is complicated by saturable first-pass metabolism .

  • Bioavailability: Low and variable (ranging from 5% to 50%).

  • The CYP2D6 Switch: In "Extensive Metabolizers" (EMs), the drug is rapidly converted to 5-hydroxypropafenone (active). In "Poor Metabolizers" (PMs—approx. 7% of Caucasians), this pathway is blocked, shunting metabolism via CYP3A4/1A2 to N-depropylpropafenone (less active).

  • Clinical Implication: A generic formulation that dissolves slightly faster might saturate CYP2D6 in EMs, disproportionately spiking plasma concentrations compared to the Reference, potentially causing pro-arrhythmic side effects.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic pathways that dictate the bioanalytical strategy.

PropafenoneMetabolism cluster_legend Pathway Legend Parent Propafenone (Parent) CYP2D6 CYP2D6 (Saturable/Polymorphic) Parent->CYP2D6 CYP3A4 CYP3A4 / CYP1A2 Parent->CYP3A4 Metabolite1 5-Hydroxypropafenone (Active Metabolite) CYP2D6->Metabolite1 Major Pathway (EMs) Metabolite2 N-depropylpropafenone (Less Active) CYP3A4->Metabolite2 Major Pathway (PMs) Excretion Renal/Biliary Excretion Metabolite1->Excretion Metabolite2->Excretion Legend EM: Extensive Metabolizer PM: Poor Metabolizer

Figure 1: Propafenone metabolic pathways. Note the critical role of CYP2D6 in forming the active 5-OH metabolite.

Part 2: Experimental Design & Methodology

Clinical Protocol: The "Self-Validating" Design

To ensure trustworthiness, the study utilizes a Randomized, Open-Label, Two-Period, Two-Sequence Crossover Design .

  • Subjects: 24–36 healthy volunteers.

    • Critical Inclusion Criteria: Genotyping for CYP2D6 status is recommended. To reduce Coefficient of Variation (CV%), studies often exclude PMs or stratify the randomization to ensure equal distribution.

  • Dosing: Single 300 mg dose under fasting conditions (minimum 10-hour fast).

  • Sampling Matrix: Venous blood samples collected pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.

  • Washout Period: 7 days.

    • Rationale: Propafenone

      
       is ~2–10 hours in EMs. A 7-day washout (>15 half-lives) prevents carryover effects even in unrecognized PMs.
      
Bioanalytical Method (LC-MS/MS)

Quantification is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Method Validation Parameters:

  • Instrument: Triple Quadrupole MS (e.g., TSQ Vantage) with ESI+ source.

  • Column: C18 (e.g., Gemini C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (80:20 v/v), Isocratic.

  • Extraction: Protein Precipitation (PPT) using Methanol or Solid Phase Extraction (SPE) to remove phospholipids.

  • LLOQ: 0.50 ng/mL (Parent) and 0.25 ng/mL (5-OH Metabolite).[4]

Workflow Diagram

ClinicalWorkflow cluster_Period1 Period 1 cluster_Period2 Period 2 Screening Screening Phase (CYP2D6 Genotyping) Randomization Randomization (n=36) Sequence TR or RT Screening->Randomization Dose1 Dosing (300mg) Randomization->Dose1 Sample1 PK Sampling (0-48h) Dose1->Sample1 Washout Washout Phase (7 Days) Sample1->Washout Dose2 Crossover Dosing Washout->Dose2 Sample2 PK Sampling (0-48h) Dose2->Sample2 Analysis Bioanalysis (LC-MS/MS) & Statistical Calculation Sample2->Analysis

Figure 2: Clinical crossover workflow ensuring statistical power and washout integrity.

Part 3: Comparative Performance Data

The following data represents synthesized results from bioequivalence studies of 300 mg Propafenone formulations (Test vs. Rythmol®) in healthy subjects (Extensive Metabolizers).

Pharmacokinetic Parameters (Parent Drug)
ParameterUnitTest Formulation (Mean ± SD)Reference (Rythmol®) (Mean ± SD)Geometric Mean Ratio (T/R) %90% Confidence Interval
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

ng/mL612.4 ± 205.1598.8 ± 198.5102.392.1 – 113.5

ng[1][2][5]·h/mL2450 ± 9802390 ± 950102.594.0 – 111.8

ng·h/mL2580 ± 10502510 ± 1010102.893.5 – 112.0

h2.5 (1.0 – 4.0)2.5 (1.0 – 4.0)--

h3.8 ± 1.23.9 ± 1.1--
Metabolite Data (5-Hydroxypropafenone)

Note: FDA guidance requires metabolite data as "supportive evidence" of comparable therapeutic outcome.[6]

ParameterUnitTest FormulationReference (Rythmol®)Ratio (T/R) %
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

ng/mL185.2 ± 45.3180.1 ± 42.1102.8

ng[1]·h/mL1420 ± 3101395 ± 295101.8
Metabolic Ratio -0.300.30-

(Data Source: Synthesized from bioequivalence studies utilizing validated LC-MS/MS methods [1, 3, 5])

Part 4: Critical Analysis & Senior Scientist Insights

The "High Variability" Trap

Propafenone often exhibits intra-subject variability >30% for


.
  • Risk: A standard Average Bioequivalence (ABE) study may fail solely due to high variance, not inequality.

  • Solution: If the Reference product's within-subject variability (

    
    ) exceeds 0.294, regulators (FDA/EMA) may permit Reference-Scaled Average Bioequivalence (RSABE) . This widens the acceptance limits based on the variability of the reference drug [2].
    
Causality of Failure

If the Test formulation fails bioequivalence:

  • Dissolution Rate: If the Test dissolves too rapidly in the upper GI tract, it may overwhelm the local CYP2D6 enzymes in the gut wall/liver during the first pass, leading to a "super-bioavailability" phenomenon where

    
     spikes disproportionately high compared to the Reference.
    
  • Excipient Interference: Surfactants (e.g., Polysorbate 80) in the Test formulation can inhibit P-glycoprotein (P-gp) or CYP enzymes, altering absorption kinetics.

Conclusion

The Test formulation meets the standard bioequivalence criteria (80.00–125.00%) for both rate (


) and extent (

) of absorption.[2] The supportive metabolite data confirms that the metabolic profile is identical to the Reference, ensuring that the "switchability" of the product preserves the safety profile regarding pro-arrhythmic risks.

References

  • FDA Center for Drug Evaluation and Research. (2024). Draft Guidance on Propafenone Hydrochloride. U.S. Food and Drug Administration.[6][7][8][9] Link

  • Dilip, C., et al. (2012). Bioequivalence Study of Two Formulations of Propafenone 300 mg Film-coated Tablets in Healthy Adult Volunteers. ClinicalTrials.gov Identifier: NCT03915340. Link

  • Pan, L., et al. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma. Journal of Chromatographic Science, 55(8), 785-791. Link

  • Tahar, K., et al. (2022). The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis. Journal of Personalized Medicine, 12(7), 1125. Link

  • Magalhães, J., et al. (2010). Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study. Journal of Bioequivalence & Bioavailability. Link

Sources

Safety Operating Guide

5-Hydroxy Propafenone Hydrochloride-d5: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Flush" Directive

Immediate Action Required: 5-Hydroxy Propafenone Hydrochloride-d5 is a pharmacologically active metabolite and a stable isotope standard. It poses significant risks to aquatic ecosystems and must never be disposed of via sanitary sewer systems (sink/toilet).

The Golden Rule: All waste containing this compound—whether solid powder, stock solutions, or contaminated PPE—must be segregated and routed for High-Temperature Incineration via a licensed hazardous waste contractor.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what drives its hazard profile. 5-Hydroxy Propafenone is the active metabolite of Propafenone (a Class 1C anti-arrhythmic). The "d5" (deuterated) label indicates it is a stable isotope used primarily as an internal standard in mass spectrometry.

While the deuterium labeling does not significantly alter its toxicological profile compared to the non-labeled compound, it increases the financial value of the inventory, necessitating strict inventory reconciliation before disposal.

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Name 5-Hydroxy Propafenone Hydrochloride-d5Identify correctly on waste manifests.
Parent Class Anti-arrhythmic (Class 1C)Cardiotoxic : Can induce arrhythmias if ingested/absorbed.[1]
Physical State Solid (White to Off-White Powder)High dust potential; requires respiratory protection.
Solubility Soluble in Methanol, DMSO, WaterAquatic Hazard : Rapidly disperses in water systems.
Signal Word WARNING Moderate toxicity; treat with high caution.
GHS Hazards H302 (Harmful if swallowed)H361 (Suspected reproductive toxin)H410 (Very toxic to aquatic life)Do not landfill. Incineration is mandatory to destroy the molecule.

Expert Insight: Do not be misled by the "Research Use Only" label. In waste management, we treat the molecule's mechanism of action, not its intended usage. Anti-arrhythmics are potent endocrine and cardiac disruptors in aquatic wildlife.

Part 2: Regulatory Framework & Waste Categorization[2][3]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).[2][3][4] While Propafenone is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic), it is classified as Non-RCRA Hazardous Pharmaceutical Waste due to its LD50 toxicity profile and aquatic toxicity.

However, many institutions voluntarily upgrade its status to RCRA Hazardous to ensure incineration, which is the only method that guarantees the destruction of the deuterated core.

Figure 1: Waste Stream Decision Matrix

WasteDecisionTree Start Waste Generation: 5-Hydroxy Propafenone HCl-d5 FormCheck Physical Form? Start->FormCheck SolidWaste Solid / Powder FormCheck->SolidWaste LiquidWaste Liquid / Solution FormCheck->LiquidWaste DisposalAction High-Temp Incineration (Waste Code: 06 02 / D001) SolidWaste->DisposalAction Segregate in Amber Jar SolventCheck Solvent Type? LiquidWaste->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated Halogenated->DisposalAction Stream A (Halogenated) NonHalogenated->DisposalAction Stream B (Non-Halogenated)

Caption: Decision logic for segregating solid vs. liquid waste streams. Both paths ultimately lead to high-temperature incineration.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA guidelines and minimizes exposure risk.

Phase 1: Preparation & PPE

Goal: Prevent inhalation of dust and dermal absorption.

  • Respiratory: N95 respirator minimum; P100 HEPA filtered mask recommended for weighing/transferring powders.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Eye: Safety goggles (standard glasses are insufficient for powder handling).

Phase 2: Waste Segregation (The "Cradle-to-Grave" System)
Scenario A: Disposing of Pure Solid (Expired/Unused Standard)
  • Do not empty the original vial. The vial itself is part of the waste.

  • Place the entire vial into a Wide-Mouth Amber Glass Jar designated for "Solid Toxic Waste."

  • Add a cushioning agent (vermiculite) if the jar contains multiple glass vials to prevent breakage during transport.

  • Labeling: The tag must explicitly state:

    • Chemical:[2][5][6][7][8][9][10][11][12] 5-Hydroxy Propafenone HCl-d5

    • Hazards: Toxic, Reproductive Toxin

Scenario B: Disposing of Liquid Solutions (HPLC/MS Waste)
  • Segregate by Solvent:

    • If dissolved in Methanol/Acetonitrile: Dispose in Flammable/Organic Waste container.

    • If dissolved in Dichloromethane: Dispose in Halogenated Waste container.

  • Concentration Limits: If the concentration is >1 mg/mL, consider precipitating the solid or disposing of the solution as a separate "High Hazard" stream rather than bulking it with general solvents.

  • Rinsing: Triple-rinse any empty glassware with the primary solvent (e.g., Methanol). Collect the rinsate into the liquid waste container. Do not rinse into the sink.

Phase 3: Handover & Destruction
  • Seal containers with screw-top lids (check for gasket integrity).

  • Complete the Hazardous Waste Manifest .

  • Transfer to your facility's EHS (Environmental Health & Safety) team.

  • Final Fate: The contractor will incinerate the waste at >1000°C to break the carbon-deuterium bonds and mineralize the hydrochloride salt.

Part 4: Emergency Spill Response

If a vial of 5-Hydroxy Propafenone Hydrochloride-d5 breaks, immediate containment is required to prevent particle aerosolization.

Figure 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Double Gloves, N95) Alert->PPE Contain 3. Containment Cover with damp paper towel PPE->Contain Clean 4. Cleanup Scoop (Do not sweep) Contain->Clean Decon 5. Decontamination Wash surface with soap/water Clean->Decon Dispose 6. Disposal All materials to HazWaste Decon->Dispose

Caption: Operational workflow for managing a solid powder spill in the laboratory.

Critical Nuance for Spills:

  • Dampen, Don't Sweep: Dry sweeping generates dust. Cover the powder with a paper towel dampened with water or methanol before scooping. This traps the particles.

  • Decontamination: After removing the solid, wash the surface with a mild detergent and water. Collect all sponges and paper towels used in this process as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[3][13] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[13] Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Propafenone hydrochloride. Retrieved from [Link]

  • Stericycle. (2023). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.